4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPCWPSIBUOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient two-step synthetic pathway for the preparation of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. This compound, a derivative of succinic acid, holds potential as a versatile intermediate in medicinal chemistry and materials science. The synthesis begins with the nucleophilic ring-opening of succinic anhydride by m-toluidine to yield the key intermediate, 4-((3-methylphenyl)amino)-4-oxobutanoic acid. Subsequent conversion of this intermediate to the target hydrazide is achieved via activation with thionyl chloride followed by nucleophilic acyl substitution with hydrazine hydrate. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for the purification and characterization of the final product. The methodologies described are designed to be reproducible and scalable for research and development applications.
Introduction and Synthetic Strategy
This compound is a bifunctional molecule incorporating both an N-substituted amide and a terminal hydrazide group, separated by a flexible four-carbon chain. This architecture makes it a valuable synthon for the construction of more complex molecules, including various heterocyclic compounds which are of significant interest in drug discovery.[1] The hydrazide moiety, in particular, is a key precursor for synthesizing pyrazoles, oxadiazoles, and other biologically active scaffolds.[2][3]
The retrosynthetic analysis of the target compound identifies a logical disconnection at the two amide-like bonds. This suggests a convergent synthesis starting from a symmetrical C4 building block. Succinic anhydride is an ideal, commercially available, and cost-effective starting material for this purpose.[4]
The forward synthesis is designed as a two-step process:
-
Step 1: Amidation. Selective mono-amidation of succinic anhydride with 3-methylaniline (m-toluidine). The regioselectivity is inherent to the reaction, as the first nucleophilic attack opens the anhydride ring, deactivating the resulting carboxylate towards further immediate reaction under the chosen conditions.[5]
-
Step 2: Hydrazinolysis. Conversion of the remaining carboxylic acid moiety of the intermediate into the corresponding hydrazide. This is most effectively achieved by first activating the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with hydrazine.[6][7]
This strategy offers excellent control over the formation of the unsymmetrical product and utilizes well-established, high-yielding chemical transformations.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | ≥99% | Sigma-Aldrich |
| 3-Methylaniline (m-Toluidine) | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, Granular | Fisher Scientific |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-((3-methylphenyl)amino)-4-oxobutanoic acid
This procedure involves the nucleophilic acyl substitution reaction where the amine (m-toluidine) attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.[8]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (10.0 g, 0.10 mol).
-
Add 100 mL of anhydrous diethyl ether to the flask and stir to dissolve the anhydride.
-
In a separate beaker, dissolve 3-methylaniline (10.72 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add the 3-methylaniline solution dropwise to the stirring succinic anhydride solution at room temperature over 30 minutes.
-
Upon addition, a white precipitate will form immediately.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
The product, 4-((3-methylphenyl)amino)-4-oxobutanoic acid, is typically obtained as a white solid with a high degree of purity and can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves two sequential reactions: the conversion of the carboxylic acid to an acid chloride, followed by the reaction with hydrazine. The conversion of a carboxylic acid to a hydrazide is a common transformation, often proceeding through an ester or acid chloride intermediate to achieve good yields.[6][9] The use of thionyl chloride is a standard and effective method for generating the acid chloride in situ.[10]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), suspend the 4-((3-methylphenyl)amino)-4-oxobutanoic acid (10.36 g, 0.05 mol) from Step 1 in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise to the stirring suspension over 20 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3 hours. The reaction can be monitored by TLC until the starting material is consumed. The suspension should become a clear solution as the acid chloride forms.
-
After reflux, cool the solution to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acid chloride residue in 50 mL of fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (5.0 g, 0.10 mol) in 50 mL of DCM.
-
Add the hydrazine hydrate solution dropwise to the cold, stirring acid chloride solution over 30 minutes. A precipitate will form.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash them with 50 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.
Reaction Mechanisms and Workflow Visualization
Mechanistic Rationale
Step 1: Amidation of Succinic Anhydride The reaction is initiated by the nucleophilic attack of the nitrogen atom of m-toluidine on one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, causing the anhydride ring to open and form the stable carboxylate and amide functionalities.
Step 2: Hydrazide Formation The carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride. The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion, yielding a protonated chlorosulfite ester. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the acyl chloride. The subsequent reaction with hydrazine, a potent nucleophile, proceeds via a standard nucleophilic acyl substitution mechanism to form the final hydrazide product.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from succinic anhydride.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include distinct peaks for the aromatic protons of the m-tolyl group, a singlet for the methyl group, characteristic methylene protons (-CH₂-CH₂-) of the succinyl backbone, and exchangeable protons for the amide (-NH-) and hydrazide (-NHNH₂) groups.
-
¹³C NMR: The spectrum should show signals for the two distinct carbonyl carbons (amide and hydrazide), aromatic carbons, the methyl carbon, and the two methylene carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed for N-H stretching (amide and hydrazide), C=O stretching (amide I and hydrazide carbonyl bands, typically at different wavenumbers), and C-H stretching (aromatic and aliphatic).[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound by observing the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.
Conclusion
This guide outlines a reliable and well-documented synthetic route to this compound. The two-step procedure, starting from readily available succinic anhydride and m-toluidine, is efficient and scalable. The described protocols, grounded in fundamental organic chemistry principles, provide a clear pathway for researchers in drug development and chemical synthesis to access this versatile molecular building block. The methods for purification and characterization ensure the final product meets the high standards required for subsequent research applications.
References
- [Reference Title]. (Source). [URL]
-
Chanda, T. (2014). Answer to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. Retrieved from [Link]
- [Reference Title]. (Source). [URL]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved from [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2012/Volume%205%20-+Issue%2010/3.%20Review%20Article-Amjed%20J.%20Mitra.pdf]([Link] Issue%2010/3.%20Review%20Article-Amjed%20J.%20Mitra.pdf)
-
Kassick, A. J., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Hope, P., & Wiles, L. A. (1965). The Preparation of Sulphinylhydrazides and their Conversion into Carboxylic Acids and Carboxylic Acid Derivatives. Journal of the Chemical Society. Retrieved from [Link]
-
Kumar, R., et al. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
-
de A. M. Lima, F. C., et al. (2010). Succinic acid dihydrazide: a convenient N,N-double block for the synthesis of symmetrical and non-symmetrical... Journal of the Brazilian Chemical Society. Retrieved from [Link]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
-
Foroumadi, A., et al. (2006). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecular Diversity. Retrieved from [Link]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
-
Lee, S., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers. Retrieved from [Link]
-
Shestakova, T. S., et al. (2018). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Retrieved from [Link]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
-
Podyachev, S. N., et al. (2007). Structure and Spectroscopic Characteristics of 4-tert-butylphenoxyacetylhydrazones of Arylaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
- [Reference Title]. (Source). [URL]
- [Reference Title]. (Source). [URL]
Sources
- 1. scispace.com [scispace.com]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 5. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. rjptonline.org [rjptonline.org]
- 10. 1002. The preparation of sulphinylhydrazides and their conversion into carboxylic acids and carboxylic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Structure and spectroscopic characteristics of 4-tert-butylphenoxyacetylhydrazones of arylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
An In-depth Technical Guide to the Spectroscopic Characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
Abstract: This technical guide provides a comprehensive framework for the , a novel compound with potential applications in medicinal chemistry and materials science. The inherent biological activities of N-phenylacetamide and hydrazine derivatives underscore the importance of unambiguous structural verification for any new analogue in this class.[1][2] This document outlines the theoretical basis and detailed experimental protocols for a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating methodology for confirming the molecular structure and purity of the title compound, providing researchers and drug development professionals with a definitive analytical blueprint.
Introduction and Rationale
The synthesis of novel small molecules is a cornerstone of modern drug discovery and materials science. This compound (Molecular Formula: C₁₁H₁₅N₃O₂, Molecular Weight: 221.26 g/mol ) belongs to a class of compounds containing both amide and hydrazide functionalities.[3] N-phenylacetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antibacterial properties.[1] Similarly, hydrazine-based compounds are pivotal in pharmaceutical development and serve as versatile synthons in organic chemistry.[2]
Given the therapeutic potential, the precise and unequivocal confirmation of the molecular structure is a critical prerequisite for further investigation. Spectroscopic analysis provides a non-destructive and highly informative means to elucidate the molecular architecture. This guide details an integrated analytical workflow designed to provide a complete structural "fingerprint" of the molecule, ensuring data integrity for subsequent research and development activities.
Molecular Structure and Predicted Spectroscopic Features
The structural integrity of this compound is confirmed by elucidating the connectivity of its distinct functional groups: the 3-methylphenyl (m-tolyl) group, the secondary amide linkage, the butanamide backbone, and the terminal hydrazide moiety.
Figure 2: Plausible ESI-MS fragmentation pathways for the [M+H]⁺ ion.
-
Fragment A (m/z 106.07): Loss of the butanamide-hydrazide side chain, resulting in the 3-methylanilinium ion.
-
Fragment B (m/z 130.06): Cleavage of the amide bond, resulting in the protonated 4-hydrazino-4-oxobutanamide fragment.
-
Fragment C (m/z 148.08): Loss of hydrazine (NH₂NH₂) from the parent ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy detects electronic transitions within the molecule, primarily in conjugated systems and chromophores like the aromatic ring and carbonyl groups. [1] Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer, scanning from 200-400 nm against a solvent blank.
Predicted Data and Interpretation: The spectrum is expected to show absorption maxima (λ_max) characteristic of the substituted benzene ring.
-
λ_max ≈ 240-270 nm: Attributed to the π → π* transitions within the substituted aromatic ring, influenced by the amide and methyl substituents. The presence of two carbonyl groups may also contribute to this absorption profile.
Integrated Analytical Workflow and Structural Confirmation
No single spectroscopic technique is sufficient for absolute structure elucidation. True confidence is achieved by integrating the data from all methods, where each technique provides complementary information that cross-validates the others.
Figure 3: Integrated workflow for the spectroscopic characterization of the target compound.
The process begins with Mass Spectrometry to confirm the molecular weight and formula. FTIR validates the presence of the core functional groups. NMR spectroscopy then provides the definitive map of the molecular skeleton and proton environments. Finally, UV-Vis spectroscopy confirms the electronic properties of the aromatic system. The convergence of all these data points provides an undeniable confirmation of the structure of this compound.
Conclusion
This guide has detailed a systematic and robust multi-technique spectroscopic approach for the comprehensive characterization of this compound. The predicted ¹H NMR, ¹³C NMR, FTIR, MS, and UV-Vis data provide a clear and complete analytical signature for the molecule. By following the outlined protocols and using the interpretive framework provided, researchers can confidently verify the identity, structure, and purity of this compound, establishing a solid foundation for its further exploration in scientific research and development.
References
-
Gomes, R. A., et al. (2018). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of Mass Spectrometry. [Link]
-
Nishikaze, T., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry. [Link]
-
Ali, A., et al. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. Egyptian Journal of Chemistry. [Link]
-
Gomes, R. A., et al. (2018). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]
-
Nishikaze, T., et al. (2015). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. ResearchGate. [Link]
-
Suresh, S., et al. (2018). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews. [Link]
-
Nikolić, S., et al. (2023). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Journal of the Serbian Chemical Society. [Link]
-
Wang, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC. [Link]
-
Asif, M. (2016). Synthesis and Elucidation of Structure of Hydrazones Derived From N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]
-
Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine. Nepal Journals Online. [Link]
-
Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
-
Chalmers, J. M., & Griffiths, P. R. (Eds.). (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
Sources
starting materials for 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide synthesis
An In-depth Technical Guide on the Starting Materials for the Synthesis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical starting materials and synthetic strategy for this compound. By providing in-depth analysis of the core components, this document aims to ensure a reproducible and efficient synthesis.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule contains two key functionalities: an amide bond and a hydrazide group. Disconnecting the hydrazide reveals a carboxylic acid or its derivative as a precursor. Further disconnection at the amide bond logically separates the molecule into an aromatic amine and a four-carbon dicarboxylic acid derivative. This leads to a straightforward and efficient two-step synthesis from readily available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Chapter 1: Primary Starting Materials - The Core Building Blocks
The success of the synthesis is fundamentally reliant on the quality and purity of the primary starting materials. This chapter details the two core components required for the construction of the molecular backbone.
The Amine Component: 3-Methylaniline (m-Toluidine)
3-Methylaniline serves as the foundational aromatic component, forming the N-(3-methylphenyl)amide portion of the target molecule.
Properties and Specifications: A summary of the key physical and chemical properties of 3-methylaniline is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molar Mass | 107.15 g/mol |
| Appearance | Colorless to yellowish liquid |
| Melting Point | -30 °C |
| Boiling Point | 203-204 °C |
| Density | 0.989 g/mL at 25 °C |
Causality of Experimental Choices: The nucleophilic nature of the primary amine group in 3-methylaniline is central to the synthetic strategy. It readily attacks the electrophilic carbonyl carbon of succinic anhydride, initiating the formation of the amide bond. The methyl group on the aromatic ring influences the electronic properties and solubility of the molecule but does not directly participate in the initial reaction.
Purity and Sourcing: For optimal reaction yield and purity of the final product, it is recommended to use 3-methylaniline with a purity of ≥99%. Common impurities may include other isomers (o- and p-toluidine) and oxidation byproducts. If the starting material has a dark coloration, purification by distillation under reduced pressure is advised.
The Acylating Agent: Succinic Anhydride
Succinic anhydride is a cyclic dicarboxylic anhydride that acts as the electrophile in the initial acylation reaction.
Properties and Specifications:
| Property | Value |
| Molecular Formula | C₄H₄O₃ |
| Molar Mass | 100.07 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 119-121 °C |
| Boiling Point | 261 °C |
Causality of Experimental Choices: The use of a cyclic anhydride is advantageous as the ring-opening reaction with the amine is thermodynamically favorable and proceeds under relatively mild conditions without the need for coupling agents.[1][2][3] This reaction forms a stable intermediate, N-(3-methylphenyl)succinamic acid, which contains both an amide and a carboxylic acid functional group.[4]
Purity and Sourcing: The primary impurity in succinic anhydride is succinic acid, which can form upon exposure to moisture. The presence of succinic acid can complicate the reaction stoichiometry. It is crucial to use a high-purity grade (≥99%) and to handle it in a dry environment.
Chapter 2: The Hydrazinating Agent
Hydrazine Hydrate (H₆N₂O)
Hydrazine hydrate is the key reagent for converting the carboxylic acid intermediate into the final hydrazide product.
Properties and Specifications:
| Property | Value |
| Molecular Formula | H₆N₂O |
| Molar Mass | 50.06 g/mol |
| Appearance | Colorless, fuming liquid |
| Boiling Point | 120.1 °C |
| Density | 1.032 g/mL |
Causality of Experimental Choices: Hydrazine is a potent nucleophile and is highly effective for the conversion of carboxylic acids or their esters into hydrazides.[5][6][7] The reaction typically proceeds at elevated temperatures.
Safety and Handling: Caution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Chapter 3: Synthetic Pathway and Methodologies
The synthesis of this compound is efficiently achieved in two principal steps.
Step 1: Synthesis of N-(3-methylphenyl)succinamic acid
This step involves the acylation of 3-methylaniline with succinic anhydride.
Caption: Workflow for the synthesis of the intermediate.
Experimental Protocol:
-
In a round-bottom flask, dissolve succinic anhydride (0.02 mol) in a suitable solvent like toluene (25 ml).[4]
-
In a separate beaker, dissolve 3-methylaniline (0.02 mol) in the same solvent (20 ml).
-
Slowly add the 3-methylaniline solution to the succinic anhydride solution with constant stirring at room temperature.[4]
-
The reaction is typically rapid, and a white precipitate of N-(3-methylphenyl)succinamic acid will form.[8]
-
Continue stirring for approximately one hour to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.[4]
-
Dry the product under vacuum. The resulting N-(3-methylphenyl)succinamic acid is often of sufficient purity for the next step.[4]
Step 2: Synthesis of this compound
The intermediate is converted to the final product through reaction with hydrazine hydrate.
Caption: Workflow for the hydrazinolysis step.
Experimental Protocol:
-
Suspend the N-(3-methylphenyl)succinamic acid (0.01 mol) in a suitable solvent such as absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 0.02-0.03 mol) to the suspension.
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by a suitable method (e.g., TLC). The conversion of a carboxylic acid to a hydrazide often requires elevated temperatures to proceed at a reasonable rate.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate from the solution upon cooling.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound with high purity.
Conclusion
The synthesis of this compound is a robust two-step process that relies on well-established chemical transformations. The critical factors for a successful synthesis are the use of high-purity starting materials: 3-methylaniline and succinic anhydride for the formation of the key succinamic acid intermediate, followed by the careful use of hydrazine hydrate for the final conversion to the desired hydrazide. Adherence to the described protocols and safety precautions will enable the efficient and reproducible production of the target compound for further research and development.
References
- ResearchGate. (2025, October 16). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide.
- ResearchGate. (2025, August 6). (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
- Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- Indian Academy of Sciences. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles.
- ResearchGate. (2025, August 9). Influence of water on the reaction of succininc anhydride with aniline.
- Santa Cruz Biotechnology. This compound.
- PMC - NIH. N-(3-Methylphenyl)succinimide.
- MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
- MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.
- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- ResearchGate. (2025, August 9). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
- YouTube. (2024, March 7). Acylations of Nucleophiles | LTQ 7.1, Spring 2024.
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.).
- PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).
Sources
An In-depth Technical Guide to the Chemical Properties of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
This guide delves into the chemical properties of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, a compound situated at the intersection of hydrazide and amide chemistry. As a distinct chemical entity, publicly available data is limited. Therefore, this document serves as a comprehensive technical guide built upon a foundation of established chemical principles, data from closely related analogues, and plausible synthetic pathways. The insights provided are curated to empower researchers and drug development professionals in their exploration of this and similar molecules.
Molecular Identity and Physicochemical Characteristics
This compound is a bifunctional organic molecule incorporating a hydrazide moiety and an N-substituted amide group linked by a butane backbone.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 221.26 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide | Generated from structure |
| CAS Number | Not readily available |
Due to the absence of published experimental data, key physicochemical properties such as melting point, boiling point, and solubility have not been definitively determined. However, based on its structure—a solid at room temperature is expected, with some degree of solubility in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is predicted to be low.
A Plausible Synthetic Trajectory
A logical and efficient synthesis of this compound can be conceptualized through a two-step process, commencing with the formation of a key intermediate, N-(3-methylphenyl)succinamic acid.
Step 1: Synthesis of N-(3-methylphenyl)succinamic acid
The initial step involves the acylation of m-toluidine with succinic anhydride. This reaction is a well-established method for the formation of succinamic acids.
-
Reaction: Succinic anhydride is reacted with m-toluidine in a suitable solvent, such as toluene.
-
Mechanism: The amino group of m-toluidine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.
-
Work-up: The product can be isolated by treating the reaction mixture with dilute hydrochloric acid to remove any unreacted m-toluidine, followed by filtration and washing. Recrystallization from a solvent like ethanol can be employed for purification. The synthesis of this precursor has been reported and its crystal structure elucidated.
Step 2: Conversion to this compound
The second step involves the conversion of the carboxylic acid group of the succinamic acid to a hydrazide.
-
Activation: The carboxylic acid is first activated. A common method is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Hydrazinolysis: The activated acyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the final hydrazide product. The reaction is typically carried out in an inert solvent at low temperatures to control its exothermicity.
Caption: Proposed two-step synthesis of the target compound.
Inferred Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its constituent functional groups: the hydrazide, the amide, and the aromatic ring.
-
Hydrazide Moiety: This is the most reactive part of the molecule. The terminal -NH₂ group is nucleophilic and can readily react with electrophiles. A key reaction is the condensation with aldehydes and ketones to form hydrazones. This reactivity is the foundation for many of its potential applications in medicinal chemistry. The hydrazide group can also be oxidized.
-
Amide Linkage: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into 3-methylaniline and a succinic acid derivative.
-
Aromatic Ring: The methyl-substituted phenyl group can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the activating methyl group and the deactivating amide group.
-
Stability: Hydrazine derivatives can be sensitive to air and light and may have limited long-term stability. For analogous compounds, storage in a cool, dry, and dark place is recommended.
Spectroscopic Characterization (Anticipated)
While experimental spectra for this compound are not available, we can predict the key features based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Signals for the aromatic protons on the 3-methylphenyl ring.- A singlet for the methyl group protons.- Signals for the methylene protons of the butane backbone.- Broad signals for the N-H protons of the amide and hydrazide groups. |
| ¹³C NMR | - Resonances for the aromatic carbons.- A signal for the methyl carbon.- Resonances for the methylene carbons.- Signals for the two carbonyl carbons (amide and hydrazide). |
| IR Spectroscopy | - N-H stretching vibrations for the amide and hydrazide groups.- C=O stretching vibrations for the amide and hydrazide carbonyls.- C-N stretching vibrations.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery
The presence of the hydrazone-forming hydrazide group suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of pharmacologically active compounds. Hydrazone derivatives are known to exhibit a wide range of biological activities.
-
Antimicrobial and Antifungal Agents: The hydrazone scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal properties.
-
Anticancer Agents: Numerous hydrazone-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Properties: The structural motif is present in molecules with anti-inflammatory and pain-relieving effects.
-
Anticonvulsant Activity: Certain hydrazone derivatives have shown promise as anticonvulsant agents.
Caption: Potential therapeutic applications stemming from the hydrazide moiety.
Safety and Handling
Specific toxicology data for this compound is not available. However, compounds containing a hydrazine moiety should be handled with care.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Based on the Safety Data Sheet for the related compound 4-Hydrazinobenzene-1-sulfonamide hydrochloride, it is advisable to handle this compound with the assumption that it may be harmful if swallowed, and may cause skin and eye irritation.
Conclusion and Future Directions
This compound represents a chemical entity with significant potential, primarily as a building block for the synthesis of novel hydrazone derivatives with diverse pharmacological activities. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on established chemical principles and data from analogous structures.
Future research should focus on the experimental validation of the proposed synthetic route and the full physicochemical and spectroscopic characterization of the compound. Subsequent derivatization to form a library of hydrazones and their screening for various biological activities would be a logical progression to unlock the therapeutic potential of this molecular scaffold.
References
Sources
structure-activity relationship of N-phenyl-hydrazino-oxobutanamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of N-phenyl-hydrazino-oxobutanamide Analogs
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of N-phenyl-hydrazino-oxobutanamide analogs, a class of compounds demonstrating significant potential in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and the nuanced effects of structural modifications on the therapeutic efficacy of these compounds. We will explore their anticancer and antimicrobial properties, supported by detailed experimental protocols and data analysis, to provide a foundational understanding for future drug design and development efforts.
Introduction to N-phenyl-hydrazino-oxobutanamide Analogs
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds, among which hydrazones have emerged as a particularly promising class.[1][2] Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] This guide focuses on a specific subset of this family: the N-phenyl-hydrazino-oxobutanamide analogs.
Chemical Scaffold and Significance
The core structure of N-phenyl-hydrazino-oxobutanamide analogs consists of a central oxobutanamide linker connecting an N-phenyl ring and a hydrazone moiety. This scaffold provides a versatile platform for structural modifications, allowing for the fine-tuning of their physicochemical and pharmacological properties. The ability to systematically alter substituents on the aromatic rings and the hydrazone group makes these compounds ideal candidates for SAR studies.
Overview of Biological Activities
N-phenyl-hydrazino-oxobutanamide analogs and related hydrazone derivatives have demonstrated notable efficacy in two primary therapeutic areas:
-
Anticancer Activity: Several studies have reported the antiproliferative effects of these compounds against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4]
-
Antimicrobial Activity: The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] Analogs of N-phenyl-hydrazino-oxobutanamide have shown activity against a range of bacterial and fungal pathogens.[8]
Rationale for SAR Studies in Drug Discovery
Structure-activity relationship studies are fundamental to modern drug discovery. By systematically modifying a lead compound's structure and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This knowledge is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Synthetic Strategies for N-phenyl-hydrazino-oxobutanamide Analogs
The synthesis of N-phenyl-hydrazino-oxobutanamide analogs is typically achieved through a straightforward and efficient multi-step process.
General Synthetic Pathway
The most common synthetic route involves a two-step procedure. The first step is the formation of a hydrazide intermediate, which is then condensed with a suitable aldehyde or ketone to yield the final hydrazone product.[3]
A representative synthetic scheme is as follows:
-
Formation of the Hydrazide: Aniline is reacted with an appropriate oxo-ester, such as ethyl oxalyl chloride, to form an intermediate ester. This ester is then treated with hydrazine hydrate to produce the corresponding hydrazide.[3]
-
Formation of the Hydrazone: The synthesized hydrazide is then reacted with a substituted or unsubstituted benzaldehyde in the presence of an acid catalyst to afford the final N-phenyl-hydrazino-oxobutanamide analog.[3]
Aniline [label="Aniline"]; EthylOxalylChloride [label="Ethyl Oxalyl Chloride"]; IntermediateEster [label="Intermediate Ester"]; HydrazineHydrate [label="Hydrazine Hydrate"]; Hydrazide [label="N-phenyl-hydrazino-oxobutanamide\nHydrazide"]; Aldehyde [label="Substituted Benzaldehyde"]; FinalProduct [label="N-phenyl-hydrazino-oxobutanamide\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aniline -> IntermediateEster [label="Triethylamine, CH2Cl2"]; EthylOxalylChloride -> IntermediateEster; IntermediateEster -> Hydrazide [label="Ethanol"]; HydrazineHydrate -> Hydrazide; Hydrazide -> FinalProduct [label="Ethanol, HCl (cat.)"]; Aldehyde -> FinalProduct; }
General synthetic workflow for N-phenyl-hydrazino-oxobutanamide analogs.
Characterization Techniques
The structural elucidation of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[3][4]
Biological Activities of N-phenyl-hydrazino-oxobutanamide Analogs
Anticancer Activity
A number of N-phenyl-hydrazino-oxobutanamide analogs and related hydrazones have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The most common method for assessing this activity is the MTT assay, which measures the metabolic activity of viable cells.[3][4]
| Compound ID | Substitution on Benzaldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 7k | 2-hydroxy | MDA-MB-231 (Breast) | 7.73 ± 1.05 | [3][4] |
| 7k | 2-hydroxy | 4T1 (Mouse Mammary) | 1.82 ± 1.14 | [3][4] |
| Analog A | 4-chloro | HT-29 (Colon) | >50 | [3] |
| Analog B | 4-methoxy | Hep-G2 (Liver) | >50 | [3] |
For the most potent compounds, further studies are often conducted to elucidate their mechanism of action. For instance, compound 7k , bearing a 2-hydroxybenzylidene moiety, was found to induce cell death in MDA-MB-231 breast cancer cells through G1/S cell cycle arrest at higher concentrations.[3][4]
G1 [label="G1 Phase"]; S [label="S Phase"]; G2 [label="G2 Phase"]; M [label="M Phase"]; Compound7k [label="Compound 7k", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
G1 -> S -> G2 -> M -> G1; Compound7k -> S [label="Inhibition", arrowhead="tee"]; }
Proposed mechanism of action for Compound 7k, inducing G1/S cell cycle arrest.
Antimicrobial Activity
Hydrazone derivatives have been tested against a variety of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[8]
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).[6][7]
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Phenylhydrazone Derivative | S. aureus | 0.16 - 63.00 | [9] |
| Phenylhydrazone Derivative | M. tuberculosis | 3.13 | [9] |
| Hydrazide Hydrazone | B. subtilis | 2.5 | [8] |
| Hydrazide Hydrazone | E. coli | 2.5 | [8] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-phenyl-hydrazino-oxobutanamide analogs is highly dependent on the nature and position of substituents on the aromatic rings.
Influence of Substituents on the Benzaldehyde Ring
The substitution pattern on the benzaldehyde-derived portion of the molecule plays a critical role in determining the anticancer and antimicrobial potency.
-
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) can significantly influence activity. For instance, the presence of a hydroxyl group at the ortho position of the benzylidene ring (as in compound 7k ) was found to be crucial for its potent antiproliferative activity against breast cancer cells.[3][4] In contrast, analogs with chloro or methoxy groups at the para position showed weaker activity.[3]
-
Positional Isomerism: The position of the substituent on the ring is also important. Ortho- and para-substituted analogs often exhibit different activity profiles compared to their meta- counterparts.
Impact of Modifications on the N-phenyl Ring
While less explored in the provided literature for this specific scaffold, SAR studies on related compounds suggest that substitutions on the N-phenyl ring can also modulate activity. For example, in other hydrazone series, the introduction of small alkyl groups or halogens on this ring has been shown to enhance lipophilicity, which can improve cell membrane permeability and overall efficacy.
Core [label="{N-phenyl-hydrazino-oxobutanamide Core | { N-phenyl Ring | Oxobutanamide Linker | Hydrazone Moiety}}"];
N_Phenyl_Subs [label="Substituents:\n- Halogens\n- Alkyl Groups", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone_Subs [label="Substituents:\n- OH (ortho) -> High Activity\n- Cl (para) -> Low Activity\n- OCH3 (para) -> Low Activity", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Core:f0 -> N_Phenyl_Subs [label="Modulation of\nLipophilicity"]; Core:f2 -> Hydrazone_Subs [label="Modulation of\nPotency"]; }
Key structure-activity relationships for N-phenyl-hydrazino-oxobutanamide analogs.
Experimental Protocols
Synthesis of 2-[2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenyl-acetamide (Compound 7k)
This protocol is adapted from the synthesis of similar oxamide-hydrazone derivatives.[3]
-
Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide:
-
To a solution of ethyl oxo(phenylamino)acetate in 96% ethanol, add hydrazine hydrate dropwise.
-
Stir the resulting solution at room temperature for 2 hours.
-
Filter the precipitate to obtain the hydrazide intermediate.
-
-
Synthesis of Compound 7k:
-
Dissolve the hydrazide intermediate in ethanol.
-
Add 2-hydroxybenzaldehyde and a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed, and dried to yield the final product.
-
In Vitro Anticancer Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.[3][4]
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
In Vitro Antimicrobial Assay (Broth Microdilution for MIC)
This protocol is used to determine the minimum inhibitory concentration of a compound against a specific microorganism.
-
Prepare a serial dilution of the test compound in a 96-well plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Perspectives
N-phenyl-hydrazino-oxobutanamide analogs represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological efficacy of these compounds can be significantly enhanced through targeted chemical modifications. In particular, the substitution pattern on the benzylidene ring appears to be a key determinant of activity.
Future research in this area should focus on:
-
Expanding the library of analogs to further probe the SAR.
-
Conducting in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.
-
Evaluating the in vivo efficacy and safety of lead candidates in animal models.
By leveraging the insights gained from SAR studies, it is possible to design and synthesize next-generation N-phenyl-hydrazino-oxobutanamide analogs with improved therapeutic profiles.
References
-
Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. National Institutes of Health (NIH). [Link]
-
Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]
-
(PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]
-
Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. ResearchGate. [Link]
-
Molecular Hybrid Design, Synthesis and Biological Evaluation of N-Phenyl Sulfonamide Linked N-Acyl Hydrazone Derivatives Functioning as COX-2 Inhibitors: New Anti-Inflammatory, Anti-Oxidant and Anti-Bacterial Agents. ResearchGate. [Link]
-
Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
-
Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. National Institutes of Health (NIH). [Link]
-
Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH). [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
A review exploring biological activities of hydrazones. National Institutes of Health (NIH). [Link]
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Novel Hydrazone Derivatives: A Methodological Framework
An In-Depth Technical Guide:
Preamble: The Rationale for Hydrazone Cytotoxicity Screening
Hydrazone derivatives (-NHN=CH-) represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Their straightforward synthesis and the tunability of their structure have made them a focal point in the search for novel therapeutic agents[4][5]. Particularly in oncology, numerous hydrazone-containing compounds have shown potent antiproliferative activity, targeting various cellular mechanisms to induce cancer cell death[6][7][8].
The burgeoning interest in this class of compounds necessitates a robust, reliable, and efficient methodology for the initial assessment of their cytotoxic potential. This primary screening phase is not merely about identifying "hits"; it is about generating high-quality, reproducible data that can confidently guide subsequent stages of drug development, from lead optimization to mechanistic studies.
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of novel hydrazone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring scientific integrity and logical rigor at every stage.
Foundational Principles: Selecting the Right Cytotoxicity Assay
The primary goal of an initial screen is to determine the concentration at which a compound exhibits cytotoxic effects, a value commonly expressed as the half-maximal inhibitory concentration (IC50). The choice of assay is critical and depends on the anticipated mechanism of action and practical considerations. Two of the most widely adopted colorimetric assays are the MTT and SRB assays.
| Feature | MTT Assay | SRB (Sulforhodamine B) Assay |
| Principle | Measures metabolic activity. NAD(P)H-dependent oxidoreductases in viable cells reduce yellow MTT to purple formazan.[9][10] | Measures total cellular protein content. SRB, an anionic dye, binds to basic amino acids of cellular proteins.[11][12] |
| Endpoint | Indirect measure of cell viability based on mitochondrial function. | Measure of cell density/biomass, independent of metabolic state.[11][13] |
| Advantages | High throughput, sensitive, widely used and documented.[14] | Less interference from compounds affecting metabolism, stable endpoint, cost-effective.[11][12] |
| Limitations | Can be affected by compounds that alter cellular metabolism without killing cells. Formazan is insoluble, requiring a solubilization step.[10][14] | Requires a cell fixation step. Less sensitive for non-adherent cell lines. |
For the initial screening of novel hydrazones, whose precise mechanism is unknown, employing an assay that measures a fundamental cellular characteristic is often preferred. The SRB assay , which quantifies total protein as a surrogate for cell number, is an excellent choice as it is not dependent on the metabolic activity of the cells, which can be a confounding variable[11]. However, the MTT assay remains a cornerstone method due to its extensive validation and widespread use, providing a wealth of comparative data in the literature[9]. This guide will detail the protocol for the MTT assay as a primary example of a robust screening method.
Experimental Design: The Blueprint for a Self-Validating Screen
A well-designed experiment is a self-validating one. This requires careful planning of controls, concentrations, and cell line selection.
Cell Line Selection
The choice of cell line is paramount and should be guided by the research objective[15]. For a general cytotoxicity screen, a panel of well-characterized cancer cell lines from different tissue origins is recommended[16][17].
-
MCF-7: An estrogen receptor-positive breast cancer cell line, representing a common solid tumor type[16].
-
A549: A human lung adenocarcinoma cell line, representing another prevalent cancer[16].
-
HeLa: A human cervical cancer cell line, known for its robustness and ease of culture[16].
-
Normal (Non-cancerous) Cell Line: Including a non-cancerous line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, provides crucial early insights into the compound's selectivity and potential for general toxicity[15][17].
Dosing and Plate Layout
A dose-response experiment is essential to determine the IC50 value.
-
Concentration Range: A wide range of concentrations should be tested, typically using a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM). This range can be adjusted based on the compound's solubility and any preliminary data.
-
Controls: Every plate must include:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, typically ≤0.5%) used to dissolve the hydrazone derivatives. This control represents 100% cell viability[18].
-
Media Blank: Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance.
-
Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Doxorubicin) to validate the assay's performance.
-
The following diagram illustrates a typical experimental workflow for cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: The MTT Assay for Cell Viability
This protocol is a robust method for assessing cell viability as a function of metabolic activity[9].
Principle of the MTT Assay
The assay's core principle is the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells[9][10]. The quantity of formazan produced is directly proportional to the number of viable cells[9].
Caption: Principle of the MTT colorimetric assay.
Step-by-Step Methodology
Stage 1: Cell Seeding and Treatment
-
Cell Culture: Culture cells in logarithmic growth phase. Ensure cell health and avoid using over-confluent cultures to maintain experimental reproducibility[18].
-
Cell Seeding: Trypsinize adherent cells and prepare a single-cell suspension. Count the cells and adjust the density. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL[19]. Causality: This density is optimal to ensure cells are in a log growth phase during treatment and provide a detectable signal without becoming over-confluent.
-
Adhesion: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere and resume normal growth[9].
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the novel hydrazone derivatives in culture medium from a stock solution (e.g., 10 mM in DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
Stage 2: MTT Assay Procedure
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution[14].
-
MTT Addition: At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[9]. Note: Some protocols recommend removing the treatment media and adding MTT in serum-free media to reduce background interference[18].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate. Causality: This incubation allows viable cells sufficient time to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well[9][14].
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[14]. The solution should turn a homogenous purple color.
Stage 3: Data Acquisition
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Recording: Record the absorbance values for all wells.
Data Analysis and Interpretation: From Absorbance to IC50
The raw absorbance data must be processed to determine the cytotoxic potency of the hydrazone derivatives.
Calculation of Percentage Viability
The percentage of cell viability is calculated relative to the vehicle control.
-
Subtract Background: Subtract the average absorbance of the media blank wells from all other absorbance readings to get corrected absorbance values.
-
Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)
-
-
Calculate % Viability:
-
% Viability = (Corrected Absorbance (treated) / Average Corrected Absorbance (vehicle control)) x 100
-
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits the measured response (in this case, cell viability) by 50%.
-
Plot Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis[20].
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve (sigmoidal dose-response curve)[21][22].
-
IC50 Calculation: The software will calculate the IC50 value, which is the concentration (X) at which the response (Y) is 50%[20][21]. While linear regression can be used as a simple estimate, it is often not a good fit for dose-response data[21].
Example Data Presentation
Below is a table illustrating hypothetical data for a novel hydrazone derivative (HDZ-01).
| Concentration (µM) | Log [Concentration] | Avg. Absorbance | Corrected Abs. | % Viability |
| Media Blank | N/A | 0.052 | N/A | N/A |
| Vehicle Control | N/A | 1.252 | 1.200 | 100.0% |
| 0.1 | -1.0 | 1.240 | 1.188 | 99.0% |
| 1 | 0.0 | 1.132 | 1.080 | 90.0% |
| 10 | 1.0 | 0.652 | 0.600 | 50.0% |
| 50 | 1.7 | 0.232 | 0.180 | 15.0% |
| 100 | 2.0 | 0.112 | 0.060 | 5.0% |
| Calculated IC50 | 10.0 µM |
Troubleshooting Common Issues
Even with a robust protocol, issues can arise. Proactive troubleshooting is a mark of an experienced scientist.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" on the plate.[23] | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity[19]. |
| Low Absorbance Signal | Too few cells seeded; Insufficient incubation time with MTT.[18][19] | Optimize cell seeding density through a titration experiment. Increase MTT incubation time (up to 4 hours)[19]. |
| High Background Absorbance | Microbial contamination; Phenol red or serum interference in the media.[18] | Visually inspect plates for contamination. Use phenol red-free and/or serum-free medium during the MTT incubation step[18]. |
Conclusion and Forward Look
The initial cytotoxicity screen is a critical gatekeeper in the drug discovery pipeline. A meticulously executed assay, grounded in a solid understanding of its principles and limitations, provides the reliable data necessary to advance promising novel hydrazone derivatives. The IC50 values generated from this screen allow for the ranking of compounds and the selection of candidates for more complex downstream analyses, such as mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and evaluation in more advanced preclinical models. The ultimate goal is to identify compounds with not only high potency but also high selectivity for cancer cells, paving the way for the development of safer and more effective cancer therapeutics.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. (2024). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
How can I calculate IC50 for a cytotoxic substance? ResearchGate. (2015). [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science Publisher. [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers. (2022). [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. (2022). [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. (2014). [Link]
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Online University of Chemical Industry. (2024). [Link]
-
How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? ResearchGate. (2026). [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. (2023). [Link]
-
Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... ResearchGate. (2023). [Link]
-
Biological Activities of Hydrazone Derivatives. PMC - NIH. (2007). [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review [ouci.dntb.gov.ua]
- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 7. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Unlocking the Antimicrobial Potential of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
In an era defined by the escalating threat of multidrug-resistant pathogens, the imperative for novel antimicrobial agents has never been more acute. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates a departure from conventional therapeutic scaffolds and an exploration of innovative chemical entities. Among the classes of compounds that have garnered significant interest are the hydrazide-hydrazones, a versatile group known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the systematic investigation of a novel, uncharacterized member of this family: 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide .
This document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based workflow, from the foundational synthesis of the molecule to a thorough evaluation of its antimicrobial efficacy and preliminary mechanistic insights. The methodologies presented herein are grounded in established protocols and the collective understanding of the chemical biology of hydrazide-hydrazone derivatives.
Compound Profile and Rationale for Investigation
Chemical Structure
This compound is a small molecule featuring a hydrazide moiety attached to a butanamide backbone, which in turn is substituted with a 3-methylphenyl group.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅N₃O₂
-
Molecular Weight: 221.26 g/mol
While this specific compound is listed for research use, its biological activity remains uncharacterized in the public domain.[5] The presence of the hydrazide group (-CONHNH₂) is a key structural alert, suggesting potential for biological activity, as this functional group is a cornerstone of many bioactive hydrazone derivatives.[1][6]
Proposed Synthetic Route
A plausible and efficient synthesis of this compound can be envisioned through a two-step process, starting from commercially available precursors. The proposed pathway leverages well-established amidation and hydrazinolysis reactions.
Caption: A comprehensive workflow for antimicrobial evaluation.
Phase 1: Primary Antimicrobial Screening
The initial step involves screening the compound against a representative panel of pathogenic microorganisms. The broth microdilution method is recommended as it is quantitative and provides a preliminary indication of the Minimum Inhibitory Concentration (MIC).
Recommended Strains for Primary Screening:
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (e.g., ATCC 25923) | Escherichia coli (e.g., ATCC 25922) | Candida albicans (e.g., ATCC 90028) |
| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) |
A high concentration of the test compound (e.g., 256 µg/mL) should be used for the initial screen.
Phase 2: Quantitative Evaluation (MIC and MBC/MFC Determination)
For any microorganism where significant growth inhibition is observed in the primary screen, a full MIC determination should be performed. This establishes the lowest concentration of the compound that inhibits visible growth. Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) should be determined to ascertain whether the compound is microbistatic or microbicidal.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the same row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
MBC/MFC Determination:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Phase 3: Spectrum of Activity
If the compound demonstrates potent activity against the primary panel, the next logical step is to broaden the testing to include a more diverse range of clinically relevant strains, with a particular focus on multidrug-resistant isolates.
Recommended Strains for Spectrum of Activity Testing:
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Klebsiella pneumoniae |
| Vancomycin-resistant Enterococcus (VRE) | Acinetobacter baumannii |
| Streptococcus pneumoniae |
Phase 4: Preliminary Mechanistic Studies
Understanding the mechanism of action is critical for the development of any new antimicrobial agent. Based on the known activities of other hydrazide-hydrazone compounds, a potential mechanism of action is the inhibition of DNA gyrase. [2][7] Time-Kill Kinetics Assay: This assay provides insight into the rate at which the compound kills a microbial population and can help differentiate between bactericidal and bacteriostatic effects over time.
DNA Gyrase Inhibition Assay: A commercially available DNA gyrase inhibition assay kit can be used to determine if this compound inhibits this essential bacterial enzyme. This would provide strong evidence for a specific mechanism of action.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ATCC 25923 | ||
| E. coli | ATCC 25922 | ||
| ... | ... |
A low MIC value indicates high potency. An MBC/MIC ratio of ≤ 4 is generally indicative of a bactericidal effect, while a ratio of > 4 suggests a bacteriostatic effect.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the initial exploration of the antimicrobial potential of this compound. The hydrazide-hydrazone scaffold holds significant promise in the ongoing search for new antimicrobial agents. [1][2][3][4][7]Should this initial investigation yield promising results, further studies, including in vivo efficacy models, toxicity profiling, and structure-activity relationship (SAR) studies to optimize the lead compound, would be warranted. The systematic application of the principles and protocols detailed in this guide will provide a solid foundation for determining the true therapeutic potential of this novel chemical entity.
References
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (2021, August 30).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.).
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.).
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review | Frontiers in Health Informatics. (2024, November 17).
- Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.).
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024, May 22).
- Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.).
- This compound | SCBT - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
Introduction: Rationale for a Tiered In Vitro Screening Approach
The compound 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide belongs to the hydrazide class of molecules. Hydrazides and their derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core structure features a succinate-like backbone, a known intermediate in the citric acid cycle, and a hydrazide moiety (-NHNH2), which is often reactive and can be crucial for biological activity[1][3].
Given the novelty of this specific molecule and the broad therapeutic potential of its chemical class, a systematic in vitro evaluation is the critical first step in elucidating its pharmacological profile. A tiered approach is recommended, beginning with a general assessment of cellular toxicity to establish a therapeutic window, followed by targeted enzymatic assays hypothesized from its structural characteristics. The succinate core strongly suggests a potential interaction with metabolic enzymes. For instance, succinic acid itself has been shown to inhibit cytochrome P450 enzymes[5][6], and structurally similar molecules are known competitive inhibitors of key metabolic enzymes like succinate dehydrogenase[7].
This document provides detailed protocols for a two-tiered in vitro assay cascade:
-
Tier 1: Cytotoxicity Profiling. To determine the concentration-dependent effect of the compound on cell viability. This is a foundational step in any drug discovery pipeline to distinguish between targeted pharmacological effects and non-specific toxicity[8][9].
-
Tier 2: Metabolic Enzyme Inhibition Assay. To investigate a specific, plausible mechanism of action based on the compound's structure. We will detail a protocol for assessing the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain[7].
This structured approach ensures that data generated is robust, interpretable, and provides a solid foundation for further preclinical development.
Tier 1 Protocol: ATP-Based Luminescent Cell Viability Assay
This protocol is designed to quantify the number of viable cells in culture after treatment with the test compound. The assay measures intracellular ATP, a marker of metabolically active cells. A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects[10].
Principle of the Assay
Viable cells produce ATP. This assay utilizes a recombinant luciferase enzyme that, in the presence of luciferin and ATP, produces a light signal (luminescence) that is directly proportional to the amount of ATP present. The signal is strong and stable, providing high sensitivity.
Workflow Overview
Caption: Workflow for the ATP-based cell viability assay.
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7, HeLa) or a non-cancerous cell line (e.g., HEK293)[9].
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Sterile, clear-bottom, white-walled 96-well microplates.
-
This compound (Test Compound).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Positive control (e.g., Doxorubicin).
-
Multichannel pipette and sterile tips.
-
Luminometer plate reader.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to a final concentration of 5,000 cells/100 µL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: Seeding a sufficient number of cells ensures a robust signal and that they are in the logarithmic growth phase during treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution series in complete culture medium to create 2X working solutions. A typical 8-point concentration range could be 200 µM down to 0.78 µM.
-
Rationale: Using a 2X concentration allows for a 1:1 addition to the cells, minimizing DMSO concentration changes across wells. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Prepare controls: medium only (blank), cells with medium and DMSO (vehicle control), and cells with a positive control (e.g., Doxorubicin).
-
Remove the plates from the incubator and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for an additional 48 hours. The incubation time can be varied (e.g., 24, 72h) to assess time-dependent effects[9].
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Rationale: The luciferase enzyme activity is temperature-dependent; equilibration ensures consistent results across the plate.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Presentation
-
Subtract the average luminescence of the blank (medium only) wells from all other wells.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability.
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100
-
-
Plot the % Viability against the log concentration of the test compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical Cytotoxicity Data
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.78 | 98.2 ± 5.1 |
| 1.56 | 95.6 ± 4.8 |
| 3.13 | 88.1 ± 6.2 |
| 6.25 | 75.4 ± 5.5 |
| 12.5 | 52.3 ± 4.9 |
| 25 | 21.7 ± 3.8 |
| 50 | 5.1 ± 2.1 |
| 100 | 1.8 ± 1.5 |
| Calculated IC₅₀ | 13.1 µM |
Tier 2 Protocol: Succinate Dehydrogenase (SDH/Complex II) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the test compound on succinate dehydrogenase, a critical enzyme of the mitochondrial electron transport chain.
Principle of the Assay
SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to an acceptor. This assay uses an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) upon accepting electrons. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity. An inhibitor will slow this rate.
Logical Flow of the SDH Inhibition Assay
Caption: Key stages of the SDH enzymatic inhibition assay.
Materials and Reagents
-
Isolated mitochondria or purified succinate dehydrogenase (Complex II).
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4.
-
Substrate: 200 mM Sodium Succinate stock solution.
-
Electron Acceptor: 2 mM DCPIP stock solution.
-
Inhibitor Control: Malonate (a known competitive inhibitor of SDH)[7].
-
This compound (Test Compound) in DMSO.
-
96-well clear microplate.
-
Spectrophotometer with kinetic reading capabilities.
Step-by-Step Methodology
-
Preparation:
-
Prepare serial dilutions of the test compound and Malonate in Assay Buffer. The final DMSO concentration should be consistent and ≤1%.
-
Dilute the SDH enzyme/mitochondrial preparation in Assay Buffer to a working concentration that gives a linear reaction rate for at least 5-10 minutes.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of test compound dilution (or Malonate/DMSO for controls)
-
20 µL of SDH enzyme preparation
-
-
Tap the plate gently to mix and pre-incubate for 10 minutes at room temperature.
-
Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for detecting time-dependent or irreversible inhibitors.
-
To initiate the reaction, add a 20 µL substrate mix containing Sodium Succinate (final concentration 20 mM) and DCPIP (final concentration 0.2 mM).
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.
-
Data Analysis and Presentation
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = (1 - (Rate_Sample / Rate_Vehicle)) * 100
-
-
Plot the % Inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Table 2: Hypothetical SDH Inhibition Data
| Compound Concentration (µM) | Reaction Rate (mOD/min) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 55.2 ± 3.1 | 0 |
| 1 | 51.5 ± 2.8 | 6.7 |
| 3 | 44.8 ± 3.5 | 18.8 |
| 10 | 29.1 ± 2.4 | 47.3 |
| 30 | 15.3 ± 1.9 | 72.3 |
| 100 | 6.8 ± 1.1 | 87.7 |
| Calculated IC₅₀ | 10.5 µM |
Conclusion and Forward Look
The protocols outlined provide a robust, primary screening cascade for this compound. The cytotoxicity data from Tier 1 establishes a concentration range for relevant pharmacological investigation. The Tier 2 results provide initial mechanistic insight, suggesting whether the compound interacts with the intended target class of metabolic enzymes. Positive hits in the SDH assay (i.e., potent IC₅₀ values) would warrant further investigation, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and screening against other related enzymes to assess selectivity. This systematic approach is fundamental to building a comprehensive pharmacological profile for novel chemical entities.
References
-
A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines. [Link]
-
Birch, N. J., & Scaife, J. F. (1966). Inhibition of Aspartate Aminotransferase by Hydrazinosuccinate. Biochemical Journal. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
Gao, Y., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology. [Link]
-
Gao, Y., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology. [Link]
-
Hale, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]
-
Das, S., & Roy, A. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Biological activities of hydrazide derivatives in the new millennium. (2015). ResearchGate. [Link]
-
Onur, E., et al. (2008). Synthesis and biological activities of new hydrazide derivatives. European Journal of Medicinal Chemistry. [Link]
-
Shah, S. S. A., et al. (2023). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Scientific Reports. [Link]
-
Rodrigues, F. A. R., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). ResearchGate. [Link]
-
Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). ResearchGate. [Link]
-
Sharma, S., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Inhibition of succinic acid dehydronase. (2015). Slideshare. [Link]
Sources
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Application Notes and Protocols: In Vitro Evaluation of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide in Cancer Cell Lines
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction: The Rationale for Investigating Hydrazide Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The hydrazide-hydrazone scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant antiproliferative and cytotoxic activities across a spectrum of cancer cell lines.[1][2][3][4][5] These compounds often exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor survival and progression.[1][2][6]
This document provides a comprehensive guide for the initial in vitro characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide , a novel compound belonging to this promising class. While specific biological data for this exact molecule is not yet publicly available, these application notes are constructed based on the established activities of structurally related 4-oxobutanamide and hydrazide derivatives.[7][8] The protocols herein describe a systematic workflow to assess its cytotoxic potential, elucidate its pro-apoptotic and cell cycle-disrupting capabilities, and probe its impact on fundamental cancer signaling pathways.
Hypothesized Mechanism of Action
Based on analogous hydrazide-hydrazone and oxobutanamide compounds, this compound is hypothesized to induce cancer cell death primarily through the intrinsic apoptosis pathway.[6] This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of a caspase cascade. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial integrity. The compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scale towards cell death.[6][9] Concurrently, the compound may induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[1][9]
Caption: Putative mechanism of the compound.
Experimental Workflow: A Tiered Approach
A logical progression of experiments is crucial for characterizing a novel compound. We recommend a three-tiered approach:
-
Primary Screening: Assess broad cytotoxicity across multiple cancer cell lines to determine potency (IC50) and identify sensitive lines.
-
Mechanistic Elucidation: Investigate the primary mode of cell death (apoptosis vs. necrosis) and effects on cell cycle progression in the most sensitive cell line(s).
-
Pathway Analysis: Probe key protein markers within the hypothesized signaling pathways to confirm the molecular mechanism.
Caption: Recommended experimental workflow.
PART 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product. The intensity of this color is proportional to the number of metabolically active cells.[13]
Materials
-
Selected cancer cell lines (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this period, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
| Cell Line | Incubation Time | IC50 (µM) of Compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 (Breast) | 48h | [Hypothetical Value] | [Hypothetical Value] |
| HT-29 (Colon) | 48h | [Hypothetical Value] | [Hypothetical Value] |
| A549 (Lung) | 48h | [Hypothetical Value] | [Hypothetical Value] |
PART 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[17]
Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.[15]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
PI staining of DNA content allows for the quantitative analysis of cell cycle distribution (G0/G1, S, and G2/M phases).[19][20] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.
Protocol
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash once with PBS. Resuspend the pellet and fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.[21][22] Incubate on ice for at least 30 minutes or store at -20°C.[22][23]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS.[21]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind.[20][22]
-
PI Staining: Add PI solution (e.g., 50 µg/mL).[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.[19][22]
PART 3: Western Blot Analysis of Apoptotic Pathway Proteins
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[24][25] This protocol aims to validate the involvement of the intrinsic apoptotic pathway by examining the expression levels of key regulatory proteins.
Protocol
-
Cell Lysis: Treat cells in 10 cm dishes with the compound (e.g., at IC50 concentration) for a predetermined time. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[26] Scrape the cells and collect the lysate.[25]
-
Protein Quantification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[26] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[25][27]
-
SDS-PAGE: Load the samples into the wells of a polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26][27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[27]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 21, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 21, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved January 21, 2026, from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 21, 2026, from [Link]
-
McCarthy, C., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(8), 1883. [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved January 21, 2026, from [Link]
-
Chen, H., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 557-571. [Link]
-
Nieto-Jimenez, C., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(10), 2795-2802. [Link]
-
Thadathil, N., & Khan, I. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1863. [Link]
-
Stalińska, J., et al. (2021). Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1198-1207. [Link]
-
Dose-dependent responses of hydrazide-hydrazone derivatives in three cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. Retrieved January 21, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). JoVE. [Link]
-
Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. [Link]
-
Li, J., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 116, 129978. [Link]
-
Pawar, C. D., et al. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 281-291. [Link]
-
Koçyiğit-Kaymakçıoğlu, B., et al. (2021). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 6(42), 28021-28036. [Link]
-
Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Zarghi, A., et al. (2007). Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by a new series of substituted-1,3,4-oxadiazole derivatives. Chemico-Biological Interactions, 165(3), 203-210. [Link]
-
Induction of apoptosis on carcinoma cells by two synthetic cantharidin analogues. (n.d.). Retrieved January 21, 2026, from [Link]
-
Rouf, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer Chemotherapy and Pharmacology, 80(4), 793-803. [Link]
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by a new series of substituted-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protocol : Annexin V and PI Staining by Flow Cytometry [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. medium.com [medium.com]
- 25. Western Blot Protocol | R&D Systems [rndsystems.com]
- 26. origene.com [origene.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Hydrazone Compounds
Introduction: The Promise and Challenge of Hydrazone Antimicrobials
Hydrazone derivatives have garnered significant attention in medicinal chemistry, showcasing a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] The characteristic azomethine group (–NH–N=CH–) is a key pharmacophore that contributes to their biological efficacy.[2] The synthetic tractability of hydrazones allows for extensive structural modifications, enabling the fine-tuning of their antimicrobial potency and spectrum.[3] However, the transition from promising novel compounds to clinically relevant candidates necessitates rigorous and reliable in vitro evaluation.
Antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing critical data on a compound's intrinsic activity against a range of clinically relevant pathogens. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] While standardized protocols for AST are well-established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), novel chemical entities such as hydrazones can present unique challenges.[6][7][8][9][10]
These challenges often stem from the physicochemical properties of the compounds themselves, including limited aqueous solubility, potential for instability in biological media, and inherent color that can interfere with traditional readout methods.[11][12][13][14] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on conducting robust and reproducible AST of novel hydrazone compounds. We will delve into the causality behind experimental choices, offering detailed protocols for broth microdilution and disk diffusion methods, and provide troubleshooting strategies for common issues encountered with this class of molecules.
Part 1: Foundational Principles and Pre-Test Considerations
Before embarking on detailed AST protocols, a thorough understanding of the test compound's properties is paramount. This foundational knowledge will inform protocol modifications and ensure the generation of high-quality, reliable data.
The Critical Role of Solubility
Many hydrazone compounds are hydrophobic, leading to poor solubility in aqueous testing media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11][14] This can lead to compound precipitation, resulting in an underestimation of potency (artificially high MIC values).
Causality: If a compound precipitates out of solution, its effective concentration in the media is reduced, and the antimicrobial activity observed will not be a true reflection of its intrinsic potency.
Mitigation Strategies:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds.[11] It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v). A vehicle control (broth with the highest concentration of DMSO used) must always be included.
-
pH Adjustment: The solubility of hydrazones with ionizable groups can be pH-dependent.[11] Investigating the compound's solubility at different pH values within the physiological range may reveal conditions for improved solubility.
-
Surfactants: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), at a low concentration (e.g., 0.002%) can help maintain the solubility of hydrophobic compounds without significantly impacting bacterial growth.[15] This approach has been successfully used for other challenging antimicrobial agents.[15]
Ensuring Compound Stability
The hydrazone bond can be susceptible to hydrolysis, particularly under certain pH conditions.[16][17] Degradation of the test compound during the incubation period will lead to inaccurate MIC determination.
Causality: If the compound degrades over the 16-24 hour incubation period, the concentration of the active molecule decreases, potentially allowing for microbial growth at what would otherwise be an inhibitory concentration.
Mitigation and Verification:
-
Preliminary Stability Studies: It is advisable to conduct a preliminary stability assessment of the hydrazone compound in the chosen test medium (e.g., CAMHB) at 37°C for the duration of the AST assay. This can be monitored by analytical techniques such as HPLC.
-
pH of the Medium: Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4) as significant deviations can affect both compound stability and bacterial growth.
Addressing Potential Color Interference
Some hydrazone derivatives are colored, which can interfere with visual or spectrophotometric determination of microbial growth (turbidity).
Causality: The inherent color of the compound can be mistaken for turbidity, leading to a false interpretation of growth inhibition.
Mitigation Strategies:
-
Use of Growth Indicators: Incorporating a redox indicator, such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC), can provide a colorimetric endpoint for cell viability that is distinct from the compound's color.[5] Viable cells will reduce the indicator, resulting in a color change (e.g., resazurin changes from blue to pink).
-
Agar-Based Methods: Agar dilution or disk diffusion methods, where growth is observed on a solid surface, can sometimes be less affected by the color of the compound in the medium.
Part 2: Detailed Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on CLSI and EUCAST guidelines, with specific considerations for novel hydrazone compounds.[6][7][9]
Broth Microdilution Method for MIC Determination
This is the gold standard method for quantitative AST.[8][10]
Materials:
-
Novel hydrazone compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (including ATCC quality control strains)[4]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Dimethyl sulfoxide (DMSO, sterile)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Compound Stock Solution:
-
Dissolve the hydrazone compound in 100% DMSO to a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration). This minimizes the final DMSO concentration in the assay.
-
Prepare a stock solution of the positive control antibiotic in the appropriate solvent.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Dilution Series in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add a calculated volume of the hydrazone stock solution to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
This will result in wells containing 100 µL of the compound at decreasing concentrations.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well containing the compound and the growth control wells. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Sterility Control: Wells containing CAMHB only (no bacteria or compound).
-
Vehicle Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: A row dedicated to the serial dilution of a standard antibiotic.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the hydrazone compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually by comparing to the growth and sterility controls or by using a microplate reader to measure optical density at 600 nm.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test that is simple and cost-effective for screening.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Novel hydrazone compound
-
Solvent (e.g., DMSO)
-
Bacterial strains and 0.5 McFarland standard
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the hydrazone compound in a suitable volatile solvent (like DMSO) to a known concentration.
-
Apply a precise volume (e.g., 10 µL) of the solution onto sterile paper disks and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be optimized.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a confluent lawn of growth.
-
-
Disk Application:
-
Within 15 minutes of inoculation, use sterile forceps to place the prepared hydrazone-impregnated disks onto the surface of the agar.
-
Ensure the disks are pressed down gently to make complete contact with the agar.
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Part 3: Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for comparing the efficacy of different hydrazone compounds and for establishing structure-activity relationships.
Quantitative Data Summary Table
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | HYD-001 | 4 | Vancomycin | 1 | 22 |
| Escherichia coli ATCC 25922 | Gram-negative | HYD-001 | 16 | Ciprofloxacin | 0.015 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | HYD-001 | >64 | Ciprofloxacin | 0.5 | 0 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | HYD-002 | 8 | Vancomycin | 2 | 18 |
| Klebsiella pneumoniae (Clinical Isolate) | Gram-negative | HYD-002 | 32 | Ciprofloxacin | 0.03 | 12 |
Quality Control: The Foundation of Trustworthiness
Every protocol must be a self-validating system. The inclusion of appropriate quality control (QC) strains is non-negotiable.[4]
-
QC Strains: Use well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) with known susceptibility profiles for the control antibiotics.[11]
-
Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST. If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[4]
Diagram: Decision Logic for AST Quality Control
Caption: Quality control decision-making process for antimicrobial testing.
Conclusion
The antimicrobial susceptibility testing of novel hydrazone compounds requires a thoughtful approach that combines standardized methodologies with an awareness of the specific challenges posed by this chemical class. By addressing issues of solubility, stability, and potential color interference from the outset, researchers can generate accurate and reproducible data. The protocols and considerations outlined in this application note provide a robust framework for the in vitro evaluation of hydrazone antimicrobials, paving the way for the identification and development of new therapies to combat the growing threat of antimicrobial resistance.
References
-
Simner, P. J., & Patel, R. (2019). Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant Pathogens. Journal of Clinical Microbiology, 57(10), e01035-19. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
EUCAST. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Microbiology and Infection. [Link]
-
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Savić, J., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za farmaciju, 70(4), 193-207. [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 575-581. [Link]
-
Juskeviciene, D., & Kadys, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1545. [Link]
-
CLSI. (2018). Modification of antimicrobial susceptibility testing methods. CLSI. [Link]
-
ResearchGate. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]
-
Perlovich, G. L., & Strakhova, N. N. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659-2667. [Link]
-
EUCAST. (2026). EUCAST Home. EUCAST. [Link]
-
ResearchGate. (2022). Antibiotic susceptibility testing using PB color formation. ResearchGate. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future Medicinal Chemistry, 9(12), 1431-1447. [Link]
-
European Pharmaceutical Review. (2015). EUCAST researches new critical breakpoints for antimicrobial agents. European Pharmaceutical Review. [Link]
-
CLSI. (2024). Modification of antimicrobial susceptibility testing methods. CLSI. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]
-
EUCAST. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
-
Jones, R. N., et al. (2005). Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. Journal of Clinical Microbiology, 43(8), 4154-4157. [Link]
-
Nam, J., et al. (2021). Color-Coded Droplets and Microscopic Image Analysis for Multiplexed Antibiotic Susceptibility Testing. Biosensors, 11(8), 283. [Link]
-
Nam, J., et al. (2021). Color-Coded Droplets and Microscopic Image Analysis for Multiplexed Antibiotic Susceptibility Testing. Biosensors, 11(8), 283. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clsi.org [clsi.org]
- 6. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols for Enzyme Inhibition Assays Using 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for utilizing 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide in enzyme inhibition assays. Given the presence of a reactive hydrazino moiety, this compound is a candidate for enzyme inhibition, potentially through covalent or non-covalent interactions. This guide details the necessary steps for preliminary screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action. The protocols are designed to be adaptable to a wide range of enzyme systems and are grounded in established principles of enzyme kinetics to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, serving as probes for enzymatic function and as therapeutic agents. The hydrazino (-NHNH2) functional group is of particular interest in drug discovery. Hydrazine derivatives have been shown to act as inhibitors for several classes of enzymes, often through the formation of covalent bonds with enzymatic cofactors or active site residues.[1][2][3] For instance, compounds like phenylhydrazine are known inhibitors of quinone-dependent amine oxidases such as lysyl oxidase.[1][2] The structural features of this compound suggest its potential to interact with enzyme active sites, making it a compelling candidate for screening and characterization.
This guide provides the theoretical framework and practical protocols for researchers to:
-
Screen for inhibitory activity against a target enzyme.
-
Quantify the potency of inhibition by determining the IC50 value.
-
Investigate the mechanism of inhibition (e.g., reversible vs. irreversible, competitive, non-competitive).
Foundational Concepts in Enzyme Inhibition
A successful enzyme inhibition study relies on a solid understanding of enzyme kinetics. The initial velocity of an enzyme-catalyzed reaction is typically measured, and the effect of the inhibitor on this rate is quantified.
Key Parameters
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] It is a common measure of inhibitor potency. A lower IC50 value indicates a more potent compound.[4]
-
Michaelis Constant (Km): The substrate concentration at which the initial reaction velocity is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.[5][6]
-
Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. This can be reversible (competitive, non-competitive, uncompetitive) or irreversible.
Logical Workflow for Inhibition Analysis
A systematic approach is crucial for characterizing a potential enzyme inhibitor. The following workflow ensures that each experimental step builds upon the last, providing a complete picture of the inhibitor's properties.
Caption: Experimental workflow for characterizing an enzyme inhibitor.
Pre-Assay Considerations: Compound and System Preparation
Before initiating inhibition assays, it is critical to properly prepare the compound and optimize the enzyme assay itself.
Preparation of this compound
-
Solubility Testing: Determine the solubility of the compound in the chosen assay buffer. A common starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO. Subsequent dilutions into the aqueous assay buffer should be made to ensure the final solvent concentration is low (typically <1%) and does not affect enzyme activity.
-
Stability Assessment: Verify the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity at different time points using methods like HPLC.
Enzyme Assay Development and Optimization
The foundation of a reliable inhibition study is a well-characterized enzyme assay.[7]
-
Enzyme Concentration: Determine an enzyme concentration that produces a linear reaction rate for the desired assay duration. The signal should be well within the detection limits of the instrument.
-
Substrate Concentration: For initial screening and IC50 determination, the substrate concentration is typically set at or below its Km value.[8] This ensures sensitivity to competitive inhibitors. To determine the Km, measure the initial reaction rates at various substrate concentrations and fit the data to the Michaelis-Menten equation.[5][6]
-
Linearity of the Reaction: Confirm that the reaction rate is linear with respect to time and enzyme concentration. This is achieved by ensuring that substrate depletion is minimal (ideally <10-20%) during the measurement period.[5][9]
Experimental Protocols
The following protocols provide a step-by-step guide for assessing the inhibitory properties of this compound.
Protocol 1: Initial Screening for Enzyme Inhibition
Objective: To determine if the compound exhibits inhibitory activity against the target enzyme at a single, high concentration.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound (e.g., 10 mM stock in DMSO)
-
Positive control inhibitor (if available)
-
Microplate reader (or other suitable detection instrument)
-
96-well microplates (black plates for fluorescence, clear for colorimetric assays)[10]
Procedure:
-
Prepare the reaction mixture in the wells of a microplate. For each condition, prepare in triplicate.
-
100% Activity Control (Negative Control): Assay buffer, enzyme, and substrate. Include DMSO at a concentration matching the test wells.
-
Test Compound: Assay buffer, enzyme, substrate, and this compound (e.g., at a final concentration of 10 or 100 µM).
-
Positive Control: Assay buffer, enzyme, substrate, and a known inhibitor.
-
No Enzyme Control (Blank): Assay buffer and substrate.
-
-
Pre-incubate the enzyme with the test compound or DMSO for a set period (e.g., 15-30 minutes) at the assay temperature. This allows for potential time-dependent inhibition to occur.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_control)) * 100
Interpretation: Significant inhibition (e.g., >50%) indicates that the compound is a potential inhibitor and warrants further investigation through IC50 determination.
Protocol 2: IC50 Determination
Objective: To determine the potency of the inhibitor by generating a dose-response curve.
Procedure:
-
Prepare a serial dilution of this compound. A common approach is to use a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Set up the assay as described in Protocol 1, but instead of a single inhibitor concentration, use the range of concentrations from the serial dilution.
-
Include 100% activity and no enzyme controls.
-
After initiating the reaction, measure the initial velocities for all concentrations.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[11][12][13]
Data Presentation:
| Inhibitor Conc. (µM) | Log [Inhibitor] | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 2.00 | 95.2 | 2.1 |
| 33.3 | 1.52 | 88.7 | 3.5 |
| 11.1 | 1.05 | 75.4 | 4.2 |
| 3.7 | 0.57 | 52.1 | 3.8 |
| 1.2 | 0.08 | 28.9 | 2.9 |
| 0.4 | -0.40 | 10.5 | 1.5 |
| 0.1 | -1.00 | 2.3 | 0.8 |
This is example data.
Sources
- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 5. scientistlive.com [scientistlive.com]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-Inflammatory Activity of Hydrazide Derivatives
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the anti-inflammatory potential of novel hydrazide derivatives. Hydrazones and their related structures represent a versatile class of compounds with a broad spectrum of biological activities, making them prime candidates for anti-inflammatory drug discovery.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in established scientific principles. We will cover a robust in vivo model for assessing acute inflammation and a suite of in vitro assays designed to elucidate the underlying mechanisms of action, from the inhibition of key inflammatory mediators to the modulation of central signaling pathways.
The Inflammatory Cascade: A Multi-Target Landscape
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells. However, when dysregulated, it contributes to a wide range of chronic diseases. The inflammatory process is orchestrated by a complex network of molecular signals and cellular events. Understanding the key targets within this cascade is crucial for designing and interpreting anti-inflammatory assays.
Key Signaling Pathways
Two of the most critical intracellular signaling pathways governing the expression of pro-inflammatory genes are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
-
NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli, such as cytokines or bacterial lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of its inhibitor, IκB.[6] This allows NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[4][7]
-
MAPK Pathway: The MAPK family (including p38, JNK, and ERK) are key kinases that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[5] Activation of these pathways by inflammatory signals can regulate the production of cytokines and other inflammatory mediators.[8][9]
The Arachidonic Acid Cascade
When cell membranes are damaged, the fatty acid arachidonic acid (AA) is released and metabolized by two primary enzymatic pathways.[10]
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into prostaglandins (PGs). PGs are potent mediators of inflammation, causing vasodilation, pain, and fever.[11][12] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation, making it a prime therapeutic target.[13]
-
Lipoxygenase (LOX) Pathway: LOX enzymes convert AA into leukotrienes, which are involved in chemotaxis and increasing vascular permeability.[14]
PART I: In Vivo Evaluation of Acute Anti-Inflammatory Activity
The foundational step in assessing a novel compound is to determine its efficacy in a living organism. The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[15][16]
Model: Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[15] The early phase (0-2 hours) is mediated by histamine and serotonin release. The late phase (after 2 hours) involves the production of prostaglandins, mediated by the induction of COX-2, and is also characterized by neutrophil infiltration.[17][18] This model is therefore highly effective for identifying compounds that interfere with prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Many hydrazone derivatives have been successfully evaluated using this model.[1][19][20][21]
Experimental Protocol
-
Animal Selection and Acclimatization:
-
Use healthy male Wistar or Sprague-Dawley rats (180-200 g).[22]
-
Acclimatize animals to laboratory conditions for at least one week before the experiment, with free access to food and water.
-
All procedures must be approved by the Institutional Animal Ethics Committee.
-
-
Animal Grouping and Dosing:
-
Randomly divide animals into groups (n=6 per group).
-
Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% CMC in saline) orally (p.o.) or intraperitoneally (i.p.).
-
Group II (Positive Control): Administer a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[22]
-
Group III, IV, etc. (Test Groups): Administer the hydrazide derivatives at various doses (e.g., 10, 20, 40 mg/kg, p.o.).[20][23]
-
-
Procedure:
-
Fast animals overnight before the experiment but allow access to water.
-
Measure the initial volume of the right hind paw (V₀) for each animal using a plethysmometer.
-
Administer the respective vehicle, positive control, or test compound to each group.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw.[15]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the mean edema for each group at each time point.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
-
Data Presentation
| Parameter | Specification | Rationale |
| Animal Model | Wistar or Sprague-Dawley Rats (180-200g) | Commonly used, well-characterized inflammatory response.[22] |
| Phlogistic Agent | Lambda Carrageenan (1% w/v in saline) | Standard inducer of acute, reproducible inflammation.[15] |
| Test Compound Doses | 10, 20, 40 mg/kg (or as determined by toxicity) | To establish a dose-response relationship.[20] |
| Positive Control | Indomethacin or Diclofenac (10 mg/kg) | Validates the assay by showing expected inhibition.[22] |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | Depends on the compound's formulation and study goals. |
| Measurement Tool | Digital Plethysmometer | Provides accurate and objective measurement of paw volume. |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan | Captures the full progression of the biphasic edema.[17] |
PART II: In Vitro Assays for Mechanistic Elucidation
While in vivo models demonstrate efficacy, in vitro assays are essential for understanding how a compound works at the cellular and molecular level.
A. Inhibition of Pro-inflammatory Mediators in Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce large quantities of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6.[24][25] The murine macrophage cell line RAW 264.7 is a standard and reliable model for these studies.[26][27] Measuring the ability of hydrazide derivatives to inhibit the production of these mediators provides direct insight into their cellular mechanism of action.
Protocol 1: Nitric Oxide (NO) Production Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[28]
-
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of the hydrazide derivatives (e.g., 1, 10, 50, 100 µM). Include wells for vehicle control and a positive control (e.g., L-NAME).
-
Pre-incubate for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[29]
-
Incubate for an additional 24 hours.
-
-
Quantification (Griess Assay):
-
The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO.[26]
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[28]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Protocol 2: Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Sample Collection:
-
Use the same cell culture supernatants collected for the Griess assay. If necessary, store them at -80°C.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.[30][31]
-
Follow the manufacturer's protocol precisely. A general workflow is as follows: a. Wells are pre-coated with a capture antibody specific for the target cytokine. b. Add standards and cell supernatants to the wells and incubate. The cytokine binds to the immobilized antibody. c. Wash the plate to remove unbound substances. d. Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.[30] e. Wash the plate. f. Add Streptavidin-HRP (Horse Radish Peroxidase), which binds to the biotinylated detection antibody.[32] g. Wash the plate. h. Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. i. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
B. Direct Enzyme Inhibition Assays
Scientific Rationale: To determine if a hydrazide derivative acts directly on a key inflammatory enzyme, a cell-free enzymatic assay is the gold standard. A COX-2 inhibitor screening assay can confirm whether the compound's mechanism involves blocking the arachidonic acid pathway.[33]
Protocol 3: COX-2 Inhibitor Screening Assay
-
Principle: These assays typically use purified recombinant human COX-2 enzyme.[34] The compound of interest is incubated with the enzyme, and then the substrate (arachidonic acid) is added. The assay measures the production of prostaglandin G2 (PGG2) or a subsequent product like PGF2α, often through a colorimetric or fluorometric method.[34][35] A reduction in signal compared to the control indicates enzyme inhibition.
-
Procedure (General Outline for Commercial Kits):
-
Reconstitute all kit components (enzyme, buffer, probe, substrate) as directed.[35]
-
Prepare a reaction plate. Add assay buffer, the test compound (hydrazide derivative) at various concentrations, and a positive control (e.g., Celecoxib) to respective wells.[35]
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence or absorbance kinetically over 5-10 minutes using a plate reader set to the appropriate wavelengths.[35]
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Synthesis of Findings
A comprehensive evaluation of a hydrazide derivative's anti-inflammatory potential is achieved by synthesizing data from multiple assays.
| Experimental Model | Aspect of Inflammation Evaluated | Key Insights |
| Carrageenan Paw Edema | Acute inflammation, edema, prostaglandin-mediated response (in vivo) | Overall physiological efficacy, dose-response relationship. |
| LPS-stimulated RAW 264.7 | Cellular response to inflammatory stimuli, mediator production (in vitro) | Ability to suppress key mediators like NO, TNF-α, and IL-6. |
| COX-2 Enzyme Assay | Direct enzyme-inhibitor interaction (in vitro, cell-free) | Confirms or refutes direct inhibition of COX-2 as a mechanism of action. |
A potent hydrazide derivative would ideally show significant, dose-dependent inhibition in the in vivo paw edema model. This finding would be strengthened by in vitro data demonstrating an inhibition of NO, TNF-α, and IL-6 production in macrophages. If the compound also directly inhibits COX-2 in an enzymatic assay, it provides a clear and validated mechanism of action, marking it as a highly promising candidate for further preclinical development.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-21. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Liu, S. F., & Malik, A. B. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Bioscience, 11, 2373-2385. [Link]
-
Lees, P., Higgins, A. J., & Sedgwick, A. D. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. The Veterinary Record, 120(24), 579-582. [Link]
-
Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]
-
Kuehl, F. A., & Egan, R. W. (1980). Prostaglandins, arachidonic acid, and inflammation. Science, 210(4473), 978-984. [Link]
-
Neupert, W., & Goerke, M. (2000). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Inflammation Research, 49(3), 116-121. [Link]
-
IGEA Hub. (n.d.). MAPK signalling pathway: Significance and symbolism. IGEA Hub. [Link]
-
Lawrence, T., & Fong, C. (2010). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 2(12), a001651. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Ebersberger, A., & Gräber, S. (2014). Overview of arachidonic acid cascade associated with inflammatory pain response. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Higgins, A. J. (1985). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine veterinary journal, 17(2), 82-93. [Link]
-
Georgieva, M., Zhelyazkova, V., & Gadjeva, V. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 17(4), 438. [Link]
-
Assay Genie. (n.d.). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Georgieva, M., Zhelyazkova, V., & Gadjeva, V. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
de Melo, T. S., de Oliveira, G. L. S., de Alencar, M. V. O., & de Oliveira, A. C. (2020). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS One, 15(7), e0236592. [Link]
-
Medicosis Perfectionalis. (2021). Arachidonic Acid Pathway. YouTube. [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Georgieva, M., Zhelyazkova, V., & Gadjeva, V. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Georgieva, M., Zhelyazkova, V., & Gadjeva, V. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. ResearchGate. [Link]
-
ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
-
Kumar, P., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. International Journal of Drug Development and Research, 4(4), 206-210. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]
-
Bédard, M., et al. (2020). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 25(20), 4668. [Link]
-
Fukushima, T., et al. (2007). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Clinical Chemistry, 53(1), 159-162. [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
-
Stanković, N., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3290. [Link]
-
Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical and Clinical Research, 1(1), 1-5. [Link]
-
Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by Norsesterterpene Peroxides from the Marine Sponge Latrunculia sp. Marine Drugs, 9(8), 1477-1486. [Link]
-
Gholami, S., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of visualized experiments, (83), 51046. [Link]
-
SciSpace. (n.d.). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. SciSpace. [Link]
-
Witaicenis, A., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Journal of advanced pharmaceutical technology & research, 8(3), 82-86. [Link]
-
Stoyanov, S., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Molecules, 27(24), 8963. [Link]
-
Kim, J. H., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58, 243-248. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
Sources
- 1. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. hygeiajournal.com [hygeiajournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. thaiscience.info [thaiscience.info]
- 29. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. caymanchem.com [caymanchem.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Protocol for Assessing Cytotoxicity of Hydrazino-Oxobutanamides Using MTT Assay
Introduction: The Critical Need for Cytotoxicity Profiling of Novel Hydrazino-Oxobutanamides
The development of novel therapeutic agents is a cornerstone of modern medicine, and hydrazino-oxobutanamides represent a promising class of compounds with potential applications in various disease areas.[1][2][3] A critical step in the preclinical evaluation of these drug candidates is the rigorous assessment of their cytotoxic potential.[4] This application note provides a detailed protocol for determining the cytotoxicity of hydrazino-oxobutanamides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and robust colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5]
The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that extends beyond a mere list of steps. It delves into the rationale behind experimental choices, ensuring scientific integrity and the generation of reproducible, high-quality data.
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[5][8] The resulting intracellular formazan crystals are insoluble in aqueous solutions.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5][6] By solubilizing these crystals with a suitable solvent, the concentration of the colored product can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[7][9] A decrease in the number of viable cells, induced by a cytotoxic compound, results in a diminished absorbance, allowing for the quantitative assessment of cytotoxicity.
Caption: Principle of the MTT assay for cell viability.
Materials and Reagents
Reagents
-
Hydrazino-oxobutanamide compounds: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.5%).[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[5][6] This solution should be filter-sterilized and stored at -20°C, protected from light.[6][11]
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS (sodium dodecyl sulfate).[12]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
-
Negative Control: Vehicle control (e.g., DMSO at the same concentration used for the test compounds).
Equipment
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of 630 nm if desired).[9]
-
Multichannel pipette
-
Inverted microscope
-
Centrifuge (for suspension cells)
Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Modifications for suspension cells are noted.
Phase 1: Cell Seeding and Treatment
-
Cell Culture: Culture the chosen cell line in a suitable medium until it reaches the exponential growth phase.[6]
-
Cell Seeding:
-
For adherent cells, detach them using trypsin-EDTA, and prepare a single-cell suspension.[5]
-
Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase throughout the experiment and do not become confluent.[10] A typical starting range is 5,000-10,000 cells per well.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the hydrazino-oxobutanamide compounds in serum-free or low-serum medium to achieve the desired final concentrations.[5] It is crucial to use serum-free media during the treatment to avoid potential interactions between the compounds and serum proteins.[9]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control, positive control, and untreated control wells. It is recommended to perform each treatment in triplicate or quadruplicate.[5]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
Caption: Experimental workflow for MTT cytotoxicity assay.
Phase 2: MTT Assay and Absorbance Measurement
-
MTT Addition:
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[11][13] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization:
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[7] It is also recommended to measure the absorbance at a reference wavelength of 630 nm to subtract background absorbance.[9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings. If a reference wavelength was used, subtract the 630 nm reading from the 570 nm reading for each well.
-
Calculate Percentage of Cell Viability:
-
Average the absorbance values of the replicate wells for each treatment group.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve.[16] This is often done using non-linear regression analysis with software like GraphPad Prism.[17][18]
-
Data Presentation
| Hydrazino-oxobutanamide | Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Compound A | 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 | |
| 10 | 0.85 | 68 | |
| 50 | 0.60 | 48 | |
| 100 | 0.35 | 28 | |
| Compound B | 0 (Control) | 1.25 | 100 |
| 1 | 1.20 | 96 | |
| 10 | 1.05 | 84 | |
| 50 | 0.90 | 72 | |
| 100 | 0.75 | 60 |
Trustworthiness: A Self-Validating System
To ensure the reliability and validity of the results, the following controls are essential:
-
Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the hydrazino-oxobutanamide compounds (e.g., DMSO) at the highest concentration present in the treated wells. This control is crucial to ensure that the solvent itself does not have a cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic agent. This confirms that the assay system is responsive to cytotoxic effects.
-
Blank Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance of the medium and MTT.
-
Compound Interference Control: To account for potential direct reduction of MTT by the hydrazino-oxobutanamide compounds, include control wells with the compounds in cell-free medium. A significant color change in these wells would indicate interference.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding- Edge effects in the 96-well plate[13]- Inconsistent pipetting | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13]- Use a multichannel pipette for consistency. |
| Low Absorbance Readings | - Low cell number- Insufficient MTT incubation time- Cell death due to over-confluency | - Optimize cell seeding density.[10]- Increase MTT incubation time (up to 4 hours).[10]- Ensure cells are in the logarithmic growth phase. |
| High Background Absorbance | - Microbial contamination- Phenol red in the medium can interfere with readings[10]- Incomplete removal of medium | - Maintain aseptic techniques.- Use phenol red-free medium during the MTT incubation step.[12]- Carefully aspirate all medium before adding the solubilization solution. |
| Incomplete Solubilization of Formazan Crystals | - Insufficient volume of solubilization solution- Inadequate mixing | - Ensure the volume of the solubilization solution is sufficient.- Increase mixing time on the orbital shaker. |
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
-
ResearchGate. (2020, March 4). What is the protocol for preparing MTT reagent (M6494 - Invitrogen)?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Retrieved from [Link]
-
PubMed Central. (2023, August 23). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]
-
GraphPad Prism 10 - IC50 from MTT Viability Assay. (2025, October 26). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bioquochem.com [bioquochem.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. static.igem.wiki [static.igem.wiki]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to Cell Line Selection for Evaluating the Anticancer Activity of N-aryl-hydrazino-oxobutanamides
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of human cancer cell lines for evaluating the in vitro anticancer activity of N-aryl-hydrazino-oxobutanamides and related hydrazone derivatives. We delve into the critical rationale for cell line choice, present detailed, field-proven protocols for cytotoxicity assessment using the MTT and Sulforhodamine B (SRB) assays, and provide a framework for robust data analysis and interpretation. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for preclinical drug discovery.
Introduction: The Therapeutic Potential of N-aryl-hydrazino-oxobutanamides
The hydrazone scaffold (-NHN=CH-) is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer effects.[1][2] N-aryl-hydrazino-oxobutanamides belong to this broad class of compounds and represent a promising area for the development of novel chemotherapeutic agents. Studies on related N-acyl hydrazone compounds have demonstrated significant antiproliferative activity against various cancer cell lines, such as breast (MCF-7), prostate (PC-3), and lung (A549) cancer.[1][3][4]
The mechanism of action for many hydrazine derivatives is thought to involve metabolic activation, potentially by cytochrome P450 enzymes, leading to the generation of reactive intermediates.[5] These intermediates can induce cellular stress, DNA damage, and ultimately trigger apoptotic cell death.[5] Given this potential, a systematic evaluation of their cytotoxic effects against a diverse panel of cancer cell lines is a critical first step in their preclinical assessment.[6]
The Cornerstone of Preclinical Screening: Rationale for Cell Line Selection
The selection of appropriate cell line models is arguably one of the most critical decisions in the early stages of anticancer drug screening.[7] A single cell line provides a narrow, often misleading, view of a compound's potential efficacy. The vast genetic and phenotypic heterogeneity of human cancers necessitates a broader approach.[8]
The National Cancer Institute (NCI) revolutionized drug screening with its NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types.[9][10] This "disease-oriented" approach allows for the identification of tissue-specific sensitivities and provides a powerful tool for correlating drug activity with molecular characteristics of the cells.[9]
For an initial, robust screening of N-aryl-hydrazino-oxobutanamides, we recommend a similar strategy using a smaller, yet diverse, panel of well-characterized cell lines. The primary goals of this panel are to:
-
Assess Broad-Spectrum Activity: Determine if the compound has activity against cancers of different origins.
-
Identify Sensitive Cancer Types: Pinpoint specific cancer types that are particularly susceptible to the compound.
-
Evaluate Cancer Selectivity: By including a non-cancerous cell line, one can assess the compound's therapeutic index—its ability to kill cancer cells while sparing normal cells.[1][9]
-
Generate Hypotheses on Mechanism of Action: Correlating sensitivity patterns with the known genetic features of the cell lines can provide early clues about the compound's mechanism.[11]
Below is a recommended panel for initial screening, designed to cover common cancer types with varying molecular backgrounds.
Data Presentation: Recommended Panel of Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Key Characteristics & Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, wild-type p53. A workhorse for breast cancer research and representative of hormone-responsive tumors.[1][4] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative), mutant p53. Represents a more aggressive and difficult-to-treat subtype of breast cancer.[12] |
| A549 | Lung Carcinoma | KRAS mutation. A standard model for non-small cell lung cancer (NSCLC), a leading cause of cancer mortality.[4][6] |
| HCT116 | Colon Carcinoma | KRAS mutation, wild-type p53. A widely used model for colorectal cancer, allowing for studies in a p53-proficient background.[6] |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent, null p53. Represents late-stage, hormone-refractory prostate cancer.[1][6] |
| HeLa | Cervical Adenocarcinoma | HPV-positive. A highly proliferative and robust cell line, often used as a benchmark for cytotoxicity.[6][13] |
| K-562 | Chronic Myeloid Leukemia | BCR-ABL fusion gene. A suspension cell line, useful for determining activity against hematological malignancies and for adapting protocols to non-adherent cells.[12] |
| HEK293 | Human Embryonic Kidney | Non-cancerous origin (immortalized). Serves as a control to assess general cytotoxicity and selectivity for cancer cells.[3] |
Experimental Workflow for Cytotoxicity Assessment
The overall process for evaluating the anticancer activity of a novel compound involves several key stages, from initial preparation to final data analysis. A robust workflow ensures that the results are reliable and reproducible.
Visualization: General Cytotoxicity Testing Workflow
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[14]
Detailed Protocols
Two of the most common and reliable methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[15][16] The MTT assay measures metabolic activity, while the SRB assay measures total cellular protein.[17] Presenting data from two assays based on different principles can provide a more comprehensive and robust assessment of a compound's activity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells convert the yellow water-soluble MTT salt into purple, insoluble formazan crystals.[18] The amount of formazan produced, once solubilized, is proportional to the number of living, metabolically active cells.[19]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
N-aryl-hydrazino-oxobutanamide compound, dissolved in DMSO (e.g., 10 mM stock)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells in complete growth medium to an optimal seeding density (typically 5,000-15,000 cells/well, determined empirically for each cell line) and seed 100 µL into each well of a 96-well plate.[20]
-
Include wells with medium only to serve as a "no-cell" blank control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-aryl-hydrazino-oxobutanamide compound in complete growth medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.
-
Also, prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Reaction:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[16]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[17] This assay is independent of cellular metabolism and is the standard method used by the NCI for its drug screening program.[15][22]
Materials:
-
Same as MTT assay, excluding MTT reagent and substituting DMSO with other reagents.
-
Trichloroacetic acid (TCA), cold 10% (wt/vol)
-
SRB solution (0.4% wt/vol in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. The initial setup is identical.
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with slow-running tap water or deionized water.
-
Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.[23]
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Dye Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on an orbital shaker for 10 minutes to ensure the dye is fully dissolved.
-
Measure the absorbance (OD) of each well at approximately 510 nm or 540 nm using a microplate reader.[17]
-
Visualization: Detailed SRB Assay Workflow
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.[23]
Data Analysis and Interpretation
Accurate data analysis is essential to determine the potency of the test compound. The primary endpoint is the Half-Maximal Inhibitory Concentration (IC50).[25]
Step-by-Step Data Analysis:
-
Background Subtraction:
-
Calculate the average absorbance of the "no-cell" blank wells.
-
Subtract this average blank OD from the OD of all other wells.
-
-
Calculate Percentage Viability:
-
The vehicle-treated wells represent 100% cell viability.
-
Calculate the percentage viability for each drug concentration using the following formula: % Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot % Viability (Y-axis) against the log-transformed concentration of the N-aryl-hydrazino-oxobutanamide (X-axis).
-
Use a non-linear regression analysis in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope).[6][26]
-
The software will calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[25]
-
Data Presentation: Illustrative IC50 Data Table
The final data should be presented clearly, allowing for easy comparison of the compound's activity across the cell line panel.
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 1.2 |
| A549 | Lung Carcinoma | 12.5 ± 1.8 |
| HCT116 | Colon Carcinoma | 8.9 ± 1.1 |
| PC-3 | Prostate Adenocarcinoma | 15.8 ± 2.0 |
| HeLa | Cervical Adenocarcinoma | 21.3 ± 2.5 |
| K-562 | Chronic Myeloid Leukemia | 4.5 ± 0.6 |
| HEK293 | Human Embryonic Kidney | > 100 |
| Note: Data are illustrative. Values represent the mean from three independent experiments ± standard deviation (SD).[6] |
Expert Interpretation: In the illustrative data above, the compound shows potent activity against most cancer cell lines, particularly the leukemia (K-562) and breast cancer (MCF-7) lines. Importantly, the IC50 value against the non-cancerous HEK293 line is very high (>100 µM), suggesting the compound has good selectivity for cancer cells, which is a highly desirable characteristic for a potential therapeutic agent.
References
Click to expand
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
-
Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cell line-based platforms to evaluate the therapeutic efficacy of cancer drugs. Nature Reviews Cancer, 10(4), 241-253. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Gazdar, A. F., Girard, L., Lockwood, W. W., Lam, W. L., & Minna, J. D. (2010). Lung cancer cell lines as tools for biomedical discovery and research. Journal of the National Cancer Institute, 102(17), 1310-1321. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151-158. [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Smith, I., & Heiser, L. M. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 13(10), 2886-2895. [Link]
-
Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Gil-Ad, N., & Behar, O. (2016). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current pharmaceutical design, 22(32), 4966-4974. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) assay in cell culture to investigate cell proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(4), 3531. [Link]
-
Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]
-
Gomaa, A. A., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS omega, 5(39), 25191-25200. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cytotoxicity Assay. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(16), 14767-14780. [Link]
-
Kuroyanagi, G., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4127-4134. [Link]
-
Wang, P., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(28), 43423. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules, 21(3), 343. [Link]
-
Şenkardeş, S., et al. (2022). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. Medicinal Chemistry Research, 31(3), 368-379. [Link]
-
Rollas, S., et al. (2002). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Farmaco, 57(2), 171-174. [Link]
-
ResearchGate. (n.d.). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides. Retrieved from [Link]
-
Kumar, D., et al. (2012). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7-or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. European journal of medicinal chemistry, 52, 266-274. [Link]
-
de Oliveira, C. S., et al. (2014). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Molecules, 19(6), 8160-8173. [Link]
-
Khan, G. F., & Ali, H. (2000). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Toxicology, 144(1-3), 129-139. [Link]
Sources
- 1. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scielo.br [scielo.br]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. thomassci.com [thomassci.com]
- 23. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Topic: Development of a Cell-Based Bioassay for the Initial Characterization of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and execution of a primary cell-based bioassay to determine the biological activity of the novel compound, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. Hydrazide and hydrazone derivatives are a well-documented class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[1][2] Given the lack of specific biological data for the title compound, a robust and validated cytotoxicity assay serves as an essential first step in its pharmacological characterization.[3][4] We present a detailed protocol for an MTT-based cell viability assay, a widely accepted method for screening novel chemical entities.[5] This guide covers the scientific principles, a step-by-step experimental workflow, data analysis for determining the half-maximal inhibitory concentration (IC₅₀), and key considerations for assay validation and quality control.
Introduction and Scientific Rationale
The hydrazide functional group is a key pharmacophore in numerous biologically active compounds.[6] Its derivatives are known to act through various mechanisms, including enzyme inhibition and the induction of cellular stress pathways.[7][8] The initial assessment of any new chemical entity, such as this compound, requires a reliable method to quantify its fundamental biological effect on living cells.
A cell-based cytotoxicity assay is a foundational tool in drug discovery, providing critical data on a compound's potential as a therapeutic agent or its inherent toxicity.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[5] The amount of formazan produced, when solubilized, can be quantified by measuring its absorbance, providing a sensitive readout of cell viability.
This application note details a robust protocol for using the MTT assay to screen this compound against a panel of human cancer cell lines and a non-cancerous control line. This approach allows for the determination of the compound's potency (IC₅₀) and its preliminary selectivity, guiding future mechanism-of-action studies.[5][10]
General Experimental Workflow
The overall process for assessing the cytotoxicity of a novel compound is systematic, ensuring reproducibility and the accurate determination of biological effects.[4] The workflow proceeds from initial compound preparation and cell culture to the final data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Materials and Reagents
| Item | Supplier | Notes |
| This compound | Santa Cruz Biotechnology | Or other chemical supplier.[11] |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | For preparing compound stock solution. |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | 5 mg/mL in sterile PBS. |
| Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2) | ATCC | Select lines relevant to research goals. |
| Non-Cancerous Cell Line (e.g., HEK-293) | ATCC | To assess selectivity.[5] |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | Supplemented with 10% FBS and 1% Pen/Strep. |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin (100X) | Gibco | |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | |
| 96-well flat-bottom cell culture plates, sterile | Corning | |
| Multichannel Pipettor and sterile tips | Eppendorf | |
| Microplate Reader (Spectrophotometer) | BioTek or similar | Capable of reading absorbance at 570 nm. |
| CO₂ Incubator, 37°C, 5% CO₂ | Thermo Fisher Scientific | |
| Biosafety Cabinet (Class II) |
Detailed Experimental Protocols
Protocol 1: Compound Stock and Working Solution Preparation
-
Stock Solution (10 mM): Dissolve an appropriate amount of this compound in pure DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution using the complete cell culture medium. A typical final concentration range for screening might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell lines in their recommended complete growth medium in a 37°C, 5% CO₂ incubator. Subculture cells when they reach 80-90% confluency to maintain exponential growth.
-
Cell Harvesting: Wash the cells with PBS, then add Trypsin-EDTA to detach them from the flask. Neutralize the trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
Protocol 3: MTT Assay Protocol
-
Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "blank" wells (medium only, no cells).
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls) and mix gently.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control.
-
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100
Determination of IC₅₀
The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to fit the data and calculate the precise IC₅₀ value.
Data Presentation
Summarize the IC₅₀ values in a clear, tabular format to compare the compound's potency and selectivity across different cell lines.
Table 1: Illustrative Cytotoxicity Data for this compound Note: The data presented in this table is hypothetical and for illustrative purposes only.
| Cell Line | Cell Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Human Lung Carcinoma | 48 | 28.7 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 45.1 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | 48 | > 100 |
Assay Validation and Quality Control
For a bioassay to be reliable, it must be properly validated.[12][13] Key parameters include:
-
Precision: Assesses the repeatability and reproducibility of the assay.[14]
-
Accuracy: Measures how close the experimental values are to the true value.[15]
-
Linearity and Range: Ensures the assay signal is proportional to the number of viable cells within a specific range.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Z'-Factor: For high-throughput applications, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for screening.[16]
Hypothesized Mechanism of Action Pathway
While the primary assay determines cytotoxicity, it does not elucidate the mechanism. Many cytotoxic compounds, particularly those developed for oncology, act by inducing apoptosis (programmed cell death).[4] The hydrazide moiety could potentially interfere with key cellular enzymes or generate reactive species, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.[17] Further investigation would be required to confirm this hypothesis.
Caption: Hypothesized intrinsic apoptosis pathway induced by a novel compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- Benchchem. (n.d.). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Cytotoxicity of Novel Pyrroline Derivatives.
- Schönherr, C., et al. (2017). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Scientific Reports.
- IntellAstraConsult. (2025). Bioassay Development & Validation.
- Svar Life Science. (n.d.). Bioassay Qualification and Validation.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
- Gümüş, M., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules.
- Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development.
- Tisma, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Concept Life Sciences. (n.d.). Cell-Based Assay Development.
- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
-
Mire-Sluis, A., et al. (2017). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Retrieved from [Link]
-
Yang, H., & Kim, H. J. (2016). Measuring Precision in Bioassays: Rethinking Assay Validation. Statistics in Biopharmaceutical Research. Retrieved from [Link]
-
Bower, T. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved from [Link]
-
N'gompaza, D. J., et al. (2018). Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Flook, M. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Ucar, G., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Retrieved from [Link]
-
Różanowska, A., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Central European Journal of Biology. Retrieved from [Link]
-
Roy, P. S. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Retrieved from [Link]
-
Czylkowska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Retrieved from [Link]
- Sharma, S., & Sharma, P. K. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
- PubChemLite. (n.d.). N-(3-methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide.
- Santa Cruz Biotechnology. (n.d.). This compound.
-
Gein, V. L., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Singh, M., & Raghav, N. (2015). A review exploring biological activities of hydrazones. Journal of Pharmacy Research. Retrieved from [Link]
-
Yaeghoobi, N., et al. (2021). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
- ChemDiv. (n.d.). 4-(2-{[4-(diethylamino)phenyl]methylidene}hydrazinyl)-N-(4-fluorophenyl)-4-oxobutanamide.
- Sinha, B. K. (1987). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicological Sciences.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scbt.com [scbt.com]
- 12. intellastrasolutions.com [intellastrasolutions.com]
- 13. svarlifescience.com [svarlifescience.com]
- 14. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide in biological samples
An Application Guide to the Development and Validation of Analytical Methods for the Quantification of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide in Biological Samples
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of this compound in biological matrices such as human plasma. Given the absence of standardized, published methods for this specific analyte, this guide synthesizes established bioanalytical principles to propose robust protocols using state-of-the-art instrumentation. We present a primary method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Crucially, this guide is structured around the internationally recognized ICH M10 Bioanalytical Method Validation guidelines to ensure that the developed methods are fit for purpose and generate reliable data for regulatory submissions in drug development.[1][2][3][4]
Introduction: The Analyte and Bioanalytical Imperative
This compound is a small molecule with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . The quantification of such novel chemical entities in biological samples is a cornerstone of preclinical and clinical drug development. Accurate measurement of analyte concentrations in matrices like plasma, serum, or urine is essential for defining pharmacokinetic (PK) profiles, assessing toxicokinetics (TK), and establishing bioequivalence.[3]
The reliability of these critical studies hinges entirely on the quality of the bioanalytical method employed. A validated method ensures that the measurements are accurate, precise, and reproducible. This document serves as a detailed roadmap for researchers and drug development professionals to establish and validate a scientifically sound method for this compound.
Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For its unparalleled sensitivity, specificity, and wide dynamic range, LC-MS/MS is the preferred technique for small molecule bioanalysis in the pharmaceutical industry.[5][6] The method's specificity arises from its ability to select a specific precursor ion (the molecular weight of the analyte) and monitor a unique fragment ion generated through collision-induced dissociation.
Foundational Step: Sample Preparation
The primary goal of sample preparation is to isolate the analyte from complex biological matrices, removing interferences like proteins and phospholipids that can suppress ionization and contaminate the analytical system.[7] The choice of technique depends on the analyte's properties, the required sensitivity, and throughput needs.
Caption: Comparative workflows for sample preparation from biological matrices.
This is the simplest and fastest method, suitable for initial development.[8][9]
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Rationale: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to aggregate and precipitate.[7] While fast, this method can result in significant matrix effects as non-protein components remain in the supernatant.
LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent.[10][11]
-
Aliquot 250 µL of plasma sample into a 2 mL tube.
-
Add 10 µL of IS working solution.
-
Add 1.5 mL of an organic solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and diethyl ether).[12]
-
Vortex for 15 minutes.
-
Centrifuge at 15,000 rpm to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[12]
-
Rationale: This method is effective for analytes that are more soluble in the organic phase than in the aqueous plasma. It removes many polar interferences left behind by PPT. The choice of solvent is critical and must be optimized based on analyte recovery.[12]
SPE is a highly selective and automatable technique that can yield the cleanest extracts.[13][14][15]
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water, through a reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Load: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Rationale: SPE separates compounds based on their physical and chemical properties.[13] A reversed-phase sorbent retains the analyte through hydrophobic interactions, while polar interferences are washed away. A strong organic solvent is then used to disrupt these interactions and elute the purified analyte.[13]
Proposed LC-MS/MS Method Parameters
Method development should begin with a standard set of conditions and be optimized for peak shape, retention time, and sensitivity.[6]
Table 1: Proposed Starting Conditions for LC-MS/MS Method Development
| Parameter | Proposed Condition | Rationale & Optimization Notes |
|---|---|---|
| Liquid Chromatography | ||
| LC System | Agilent 1290 Infinity II or equivalent | A UHPLC system is recommended for high resolution and speed. |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | C18 columns are a versatile starting point for small molecules. Test other phases (e.g., C8, Phenyl-Hexyl) if retention or peak shape is poor.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common additive that aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Methanol can be tested as an alternative. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and system pressure. |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min. | The gradient should be optimized to ensure the analyte elutes with a good peak shape and is separated from any matrix interferences.[6] |
| Column Temperature | 40°C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Can be adjusted to modulate sensitivity. |
| Mass Spectrometry | ||
| MS System | SCIEX 4500 QTRAP, Agilent 6470 TQ, or equivalent | A modern triple quadrupole mass spectrometer is required for high-sensitivity MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The hydrazine and amide groups are likely to be protonated. Negative mode should also be tested. |
| Precursor Ion (Q1) | m/z 222.1 [M+H]⁺ | Based on MW of 221.26. This must be confirmed experimentally by infusing a standard solution. |
| Product Ions (Q3) | m/z 134.1, m/z 106.1 (Hypothetical) | These must be determined via product ion scans. Plausible fragments could result from cleavage of the amide bond or loss of the hydrazino-butanamide side chain. The most intense, stable fragment is used for quantification (quantifier), and a second for confirmation (qualifier).[16] |
| Collision Energy (CE) | To be optimized (e.g., 15-35 eV) | Optimize for the most intense and stable product ion signal. |
| Internal Standard (IS) | Stable Isotope Labeled (SIL) C₁₁H₁₅N₃O₂ | An SIL-IS is the gold standard as it co-elutes and experiences identical matrix effects. If unavailable, a structurally similar analog can be used. |
Alternative Strategy: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible but less sensitive and specific technique.[17] It can be suitable for studies where analyte concentrations are expected to be high or when an LC-MS/MS system is unavailable.
Proposed HPLC-UV Method
The sample preparation and liquid chromatography conditions would be similar to those described for the LC-MS/MS method. The key difference is the detector.
Table 2: Proposed HPLC-UV Parameters
| Parameter | Proposed Condition | Rationale & Optimization Notes |
|---|---|---|
| Detector | UV/Photodiode Array (PDA) Detector | A PDA detector is preferred as it can acquire the full UV spectrum to confirm peak purity. |
| Detection Wavelength | To be determined (Est. ~254 nm) | The optimal wavelength must be determined by running a UV scan of a standard solution of the analyte to find its absorbance maximum (λₘₐₓ). The m-tolyl group suggests absorbance in the 240-270 nm range. |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 20 mM, pH 3.0) | Buffers are often required in HPLC-UV to maintain a consistent ionization state and thus a stable retention time. Formic acid may not provide sufficient buffering capacity. |
-
Limitations: This method is susceptible to interference from endogenous compounds or metabolites that have similar retention times and absorb at the same wavelength. Its limit of quantification will likely be significantly higher than that of an LC-MS/MS method.[17]
Mandatory Step: Bioanalytical Method Validation (per ICH M10)
Once a method is developed, it must undergo rigorous validation to demonstrate its reliability for the intended application.[3] The International Council for Harmonisation (ICH) M10 guideline is the global standard for this process.[1][2][4][18]
Validation Workflowdot
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. agilent.com [agilent.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. research.unipd.it [research.unipd.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide as a Putative Chemical Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide as a chemical probe. While specific applications for this molecule are not extensively documented in current literature, the presence of a hydrazine functional group suggests its potential as a versatile tool in chemical biology, particularly for activity-based protein profiling (ABPP). These notes synthesize established principles of hydrazine-based probes to propose a framework for the characterization and application of this compound.
Introduction: The Hydrazine Moiety as a Versatile Chemical Tool
Chemical probes are small molecules designed to selectively interact with protein targets, enabling the study of their biological function.[1] The utility of a chemical probe is defined by its potency, selectivity, and ability to engage its target within a cellular context.[2] The hydrazide functional group (R-CO-NH-NH2) and its derivatives are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5]
More recently, the electron-rich nature of the hydrazine group has been exploited in the development of chemical probes for activity-based protein profiling (ABPP).[6][7][8] These probes can covalently label enzymes through both polar and radical-based mechanisms, making them particularly useful for targeting enzymes with electrophilic cofactors.[6][7] Given this precedent, this compound, a compound available for research purposes[9], presents an opportunity for exploration as a novel chemical probe.
Proposed Mechanism of Action and Potential Applications
The core of this compound's potential as a chemical probe lies in the reactivity of its terminal hydrazine group. This group can act as a nucleophile or be oxidized to a reactive radical species, allowing it to form covalent bonds with specific amino acid residues or enzyme cofactors in a target protein.
Potential Applications:
-
Target Identification: The primary proposed application is in identifying the cellular targets of this molecule or related compounds.
-
Enzyme Profiling: It could be used to profile the activity of specific enzyme classes, particularly those that utilize electrophilic cofactors.
-
Inhibitor Screening: Once a target is identified and a labeling assay is developed, this probe could be used in a competitive binding format to screen for novel inhibitors.
Experimental Workflows and Protocols
The following sections outline detailed protocols for the characterization and application of this compound as a chemical probe. It is crucial to include a chemically similar but inactive molecule as a negative control in cellular screens.[1]
General Workflow for Target Identification using ABPP
The overarching strategy for identifying the protein targets of a chemical probe involves treating live cells or cell lysates with the probe, followed by enrichment of the probe-labeled proteins and identification by mass spectrometry.
Caption: General workflow for activity-based protein profiling (ABPP).
Protocol: In-situ Labeling of Cellular Targets
This protocol describes the treatment of live cells with the probe to label target proteins in their native environment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Probe Treatment: Dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 1-100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove excess probe.
-
Cell Lysis: Add lysis buffer to the cells, scrape them, and collect the lysate.
-
Protein Quantitation: Determine the protein concentration of the lysate. The lysate is now ready for downstream analysis such as Western blotting or enrichment for mass spectrometry.
Protocol: Target Enrichment and Identification
For target identification, it is advantageous to use a modified version of the probe that contains a bioorthogonal handle (e.g., an alkyne or azide) for "click" chemistry-based enrichment.[10]
Materials:
-
Alkyne- or azide-modified this compound
-
Cell lysate from probe-treated cells
-
Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin for on-bead digestion
-
Mass spectrometer
Procedure:
-
Click Reaction: To the cell lysate, add the click chemistry reagents, including a biotin-azide or biotin-alkyne tag. Incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the proteins (e.g., with acetone or methanol) to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine to identify the proteins that were labeled by the probe.
Data Interpretation and Validation
A critical aspect of using chemical probes is the validation of the identified targets.[11]
| Validation Method | Description | Considerations |
| Competitive Inhibition | Pre-incubate cells with an excess of a known inhibitor of the putative target before adding the probe. A reduction in probe labeling indicates on-target engagement. | Requires a known inhibitor. |
| Knockdown/Knockout | Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the putative target protein. A loss of probe labeling in these cells compared to control cells validates the target. | Off-target effects of the knockdown/knockout reagents should be considered. |
| Biochemical Assays | Test the effect of this compound on the activity of the purified recombinant target protein. | Confirms direct interaction and functional consequence. |
Conclusion
References
- Target Identification Using Chemical Probes. (n.d.). PubMed.
- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21). Royal Society of Chemistry.
- Target validation using chemical probes. (2013, March). Nature Chemical Biology.
- Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals.
- Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (n.d.). Taylor & Francis.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 4-(2-(4-HO-3-METHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHYLPHENYL)-4-OXOBUTANAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI.
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (n.d.). PubMed Central.
- Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). bioRxiv.
- Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). ResearchGate.
- A review exploring biological activities of hydrazones. (n.d.). PubMed Central.
- Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. (2023, May 3). ResearchGate.
Sources
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide synthesis.
Welcome to the technical support center for the synthesis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired product or only starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Reaction Temperature | The reaction between the N-(3-methylphenyl)succinamic acid intermediate and hydrazine, or the direct reaction of N-(3-methylphenyl)succinimide with hydrazine, may have a significant activation energy. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Insufficient Reaction Time | The reaction may be slow to proceed to completion. | Extend the reaction time, monitoring at regular intervals (e.g., every 2-4 hours) to determine the point of maximum conversion. Reactions left overnight can sometimes significantly improve yields[1]. |
| Poor Quality of Hydrazine Reagent | Hydrazine hydrate is hygroscopic and can absorb water from the atmosphere, reducing its reactivity. Older bottles of hydrazine may also have degraded. | Use a fresh, unopened bottle of hydrazine hydrate or anhydrous hydrazine if available and compatible with your solvent system. Minimize exposure of the reagent to air. |
| Incorrect Stoichiometry | An insufficient amount of hydrazine will lead to incomplete conversion of the starting material. | While a 1:1 molar ratio is theoretically sufficient, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion[2]. |
| Solvent Incompatibility | The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | Consider switching to a different solvent. Polar aprotic solvents like DMF or DMSO can be effective for hydrazide synthesis[3][4]. Alcohols like ethanol or propanol are also commonly used[5]. |
Issue 2: Presence of Significant Impurities or Side Products
Your reaction yields a mixture of products, making purification difficult and lowering the overall yield of the desired compound.
Potential Causes & Solutions:
| Potential Side Product | Plausible Mechanism | Mitigation Strategy |
| N-(3-methylphenyl)succinimide | Intramolecular cyclization of the starting N-(3-methylphenyl)succinamic acid, especially at elevated temperatures. | If starting from the amic acid, consider a two-step synthesis where the amic acid is first cyclized to the succinimide and then reacted with hydrazine. This can provide a cleaner reaction[6][7]. |
| Diacylated Hydrazine Species | One molecule of hydrazine reacting with two molecules of the succinamic acid or succinimide derivative. | Use a larger excess of hydrazine to favor the mono-acylated product. Adding the succinamic acid or succinimide slowly to the hydrazine solution can also minimize this side reaction. |
| Unreacted Starting Amine | In a one-pot synthesis from succinic anhydride and 3-methylphenylamine followed by hydrazine addition, the initial amidation may be incomplete. | Ensure the initial reaction between succinic anhydride and 3-methylphenylamine goes to completion before adding hydrazine. Monitor this first step by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
The most common and logical approach is a two-step synthesis. First, the reaction of succinic anhydride with 3-methylphenylamine to form N-(3-methylphenyl)succinamic acid. This intermediate is then typically reacted with hydrazine to yield the final product. An alternative is the formation of N-(3-methylphenyl)succinimide, followed by ring-opening with hydrazine[6][7].
Q2: What are the critical reaction parameters to control for maximizing yield?
The critical parameters are temperature, reaction time, and stoichiometry of the reactants. Careful optimization of these three factors is crucial. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for your specific setup.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between your starting material, intermediate, and product. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is recommended.
Q4: What is the best method for purifying the final product?
Recrystallization is often the preferred method for purifying solid hydrazides, as it can be highly effective in removing minor impurities[8]. Suitable solvent systems for recrystallization might include ethanol, isopropanol, or mixtures of ethanol and water. If recrystallization is ineffective, column chromatography on silica gel can be used. However, be aware that some hydrazones can be unstable on silica[8].
Q5: What analytical techniques should I use to confirm the structure and purity of my product?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=O of the amide and hydrazide, and the N-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[9][10]
Experimental Workflow & Diagrams
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
- Milcent, R., & Barbier, G. (1983). Synthesis and evaluation of 2-substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines as antineoplastic agents. Journal of Medicinal Chemistry, 26(4), 547–550.
- King, A. O., et al. (2004). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 6(24), 4339–4342.
-
Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-[N'-(1-p-tolylethylidene)-hydrazino]-benzenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
Chad's Prep. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides. YouTube. Retrieved from [Link]
-
MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
-
MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
- Al-Haideri, H. K. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Al-Nahrain Journal of Science, 19(1), 27-33.
- Feuer, H., & Wyman, J. R. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 79(10), 2661–2662.
- Al-Azzawi, A. M. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Journal of Al-Nahrain University, 19(1), 27-33.
-
ResearchGate. (2020). Synthesis of Sulfanoquinoxaline-2,3-Dione Hydrazone Derivatives as a Selective Inhibitor for Acetylcholinesterase and Butyryl Cholinesterase. Retrieved from [Link]
- Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021–5025.
-
ResearchGate. (2004). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
National Institutes of Health. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. Retrieved from [Link]
-
Reddit. (2019). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. Retrieved from [Link]
-
Nepal Journals Online. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Retrieved from [Link]
-
American Chemical Society. (2004). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study | Bhairahawa Campus Journal [nepjol.info]
Technical Support Center: Optimizing Solubility of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide for Bioassays
Welcome to the technical support center for optimizing the bio-assay solubility of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, step-by-step advice and troubleshoot common issues encountered when working with this and other poorly soluble compounds.
Introduction
This compound is a novel compound with potential applications in various bioassays. However, like many small molecules in drug discovery, its hydrophobic nature, conferred by the methylphenyl group, can lead to poor aqueous solubility. This presents a significant challenge, as inaccurate concentrations due to precipitation can lead to unreliable and misleading assay results.[1][2] This guide provides a systematic approach to solubilizing this compound effectively for consistent and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended starting solvent for this compound?
Answer:
For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds.[3][4] The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be further diluted into your aqueous assay buffer.
Initial Stock Solution Preparation Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Ensuring Complete Dissolution: Vortex the solution gently.[3] If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes.[1][3] Gentle warming to 37°C can also be attempted, but be mindful of potential compound degradation with prolonged heat exposure.[3]
-
Storage: Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][5]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
Answer:
This is a common issue known as "aqueous precipitation." It occurs when the compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower.[6][7]
Here are several strategies to mitigate this problem, starting with the simplest:
Strategy 1: Optimize the Dilution Protocol
A stepwise or serial dilution can prevent the compound from crashing out of solution. Instead of a single large dilution, gradually introduce the aqueous buffer.
Step-by-Step Serial Dilution Protocol:
-
Begin with your 10 mM stock solution in 100% DMSO.
-
Perform an intermediate dilution series in 100% DMSO to get closer to your final concentration.[3]
-
For the final dilution into your aqueous buffer, add the small volume of DMSO stock to a larger volume of buffer while gently vortexing. This ensures rapid mixing and dispersion.
Strategy 2: Reduce the Final DMSO Concentration
High concentrations of DMSO can be toxic to cells and interfere with assay components.[4][8] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and always include a vehicle control with the same final DMSO concentration in all experiments.[3][5]
Q3: I've optimized my dilution, but I still see precipitation at my desired final concentration. What are my next options?
Answer:
If simple dilution optimization is insufficient, you may need to modify the composition of your assay buffer. The following flowchart outlines a decision-making process for more advanced solubilization techniques.
Caption: A workflow for troubleshooting compound precipitation.
Option A: pH Adjustment
The structure of this compound contains a hydrazino group, which is basic, and an amide group, which is weakly acidic. Therefore, its solubility is likely pH-dependent. Adjusting the pH of your assay buffer may increase solubility.[][10]
Experimental Protocol for pH-Based Solubility Testing:
-
Prepare a set of small-volume buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add your compound (from a concentrated DMSO stock) to each buffer to the desired final concentration.
-
Incubate for a short period (e.g., 30 minutes) at the assay temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
Important Considerations:
-
Ensure the chosen pH is compatible with your biological assay (e.g., cell health, enzyme activity).
-
The pH of a buffer can be slightly altered by the addition of DMSO.[11]
Option B: Use of Co-solvents
If pH adjustment is not viable or effective, the introduction of a mild, water-miscible co-solvent can help keep the compound in solution.[5][12]
| Co-solvent | Typical Final Concentration | Considerations |
| Polyethylene Glycol 400 (PEG400) | 1-10% | Generally well-tolerated in many cell-based assays. |
| Ethanol | 0.5-5% | Can be toxic to cells at higher concentrations.[8] |
| Glycerol | 1-10% | Can increase the viscosity of the medium. |
Option C: Employing Excipients like Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[13][][15] Beta-cyclodextrins and their derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[][15]
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.
-
Add the DMSO stock of your compound to the cyclodextrin-containing buffer.
-
Allow time for complexation to occur (e.g., 30-60 minutes of incubation with gentle agitation).
Q4: How do I choose the best solubilization strategy and what controls are necessary?
Answer:
The optimal strategy depends on the specific requirements of your bioassay. The following decision matrix can help guide your choice.
| Strategy | Best For | Potential Downsides | Required Controls |
| Optimized Dilution | All assays, as a first step. | May not be sufficient for very insoluble compounds. | Vehicle control (assay media + final DMSO concentration). |
| pH Adjustment | Assays tolerant to a range of pH values. | Can alter compound activity or assay performance.[10] | Vehicle control at the selected pH. |
| Co-solvents | When pH modification is not possible. | Potential for solvent-induced artifacts or toxicity.[4] | Vehicle control (assay media + DMSO + co-solvent). |
| Cyclodextrins | Increasing solubility without organic co-solvents. | Can sometimes reduce the free concentration of the compound, affecting potency. | Vehicle control (assay media + DMSO + cyclodextrin). |
The Importance of Vehicle Controls:
It is absolutely critical to include a "vehicle control" in every experiment. This control should contain everything you've added to your test wells except for the compound itself (e.g., assay buffer + DMSO + any other co-solvents or excipients at the same final concentration). This allows you to distinguish the effects of your compound from any effects caused by the solvent system.[3]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Purification of N-Substituted Hydrazide Derivatives
Welcome to the technical support center for N-substituted hydrazide derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines robust scientific principles with practical, field-tested advice. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during the purification of these versatile compounds.
Section 1: Initial Assessment & Troubleshooting Workflow
Question: I have a crude N-substituted hydrazide product. Where do I even begin with purification?
Answer: The first step is a systematic evaluation of your crude product. The choice of purification technique depends entirely on the physical properties of your target hydrazide and the nature of the impurities. A preliminary analysis will save significant time and resources.
Causality Behind the Workflow: This diagnostic workflow prioritizes the simplest, most cost-effective methods first. Recrystallization is ideal for crystalline solids with thermally stable impurities. If the product is an oil, or if impurities have similar solubility, chromatography becomes necessary. Acid-base extraction is a powerful chemical method that exploits the basicity of the hydrazide functional group to separate it from neutral or acidic contaminants.
Initial Troubleshooting Workflow
Caption: A workflow for selecting an appropriate purification strategy.
Section 2: FAQs on Common Impurities & Initial Washes
Question: My TLC shows multiple spots. What are the most likely impurities from my hydrazide synthesis?
Answer: The impurities are almost always related to the starting materials or predictable side reactions. Identifying them is key to choosing the right purification method.
| Common Impurity | Origin | Typical TLC Behavior | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction (e.g., remaining ester, acyl chloride, or carboxylic acid). | Ester/Acyl Chloride: Less polar than hydrazide. Carboxylic Acid: Can streak, more polar. | Column Chromatography, Acid-Base Extraction (for acid). |
| Excess Hydrazine | Used in stoichiometric excess to drive the reaction. | Very polar, often stays at the TLC baseline. Highly water-soluble. | Aqueous washes, or it sticks to a silica gel column.[1] |
| 1,2-Diacylhydrazide | Reaction of the desired N-substituted hydrazide with another molecule of the acylating agent.[2] | Polarity is often similar to the desired product, making it a challenging impurity. | Careful Column Chromatography. |
| Hydrazones | Reaction with trace amounts of aldehyde or ketone impurities (e.g., from solvents like acetone).[2] | Polarity varies widely based on the carbonyl compound. | Column Chromatography, Recrystallization. |
Question: Can I just wash my crude product to get rid of impurities?
Answer: Yes, a simple wash or trituration is an excellent and often overlooked first step, especially if your desired product is a solid.
Expertise & Experience: The principle here is solubility. You want a solvent that will dissolve the impurities but not your product. For a typical N-substituted hydrazide, which has moderate polarity, non-polar solvents are excellent for removing less polar byproducts, while a very polar solvent like water can remove highly polar impurities like hydrazine salts.
Protocol: Crude Product Washing
-
Place your crude solid in a flask.
-
Add a small volume of a suitable wash solvent (e.g., cold diethyl ether, n-hexane, or water).
-
Stir or sonicate the slurry for 5-10 minutes.
-
Filter the solid product, washing the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under vacuum.
Section 3: Core Purification Techniques - Protocols & Troubleshooting
This section provides detailed guides for the most common and effective purification techniques.
A. Recrystallization
Question: My product is a solid. How do I perform a successful recrystallization?
Answer: Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a specific solvent at different temperatures.[2] The ideal solvent will dissolve your hydrazide poorly at room temperature but completely at an elevated temperature.[2]
Protocol: General Recrystallization of a Hydrazide
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find a suitable one.[2][3] Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are also very effective.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude hydrazide needed to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If needed, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Recrystallization
-
Problem: The compound won't dissolve.
-
Cause & Solution: The solvent is not polar enough. Try a more polar solvent or add a small amount of a "good" solvent to your "poor" solvent system.[4]
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution is not supersaturated, or the compound is an "oil." Try scratching the inside of the flask with a glass rod, adding a seed crystal, or reducing the solvent volume by evaporation.[4]
-
-
Problem: The product "oils out" instead of crystallizing.
-
Cause & Solution: The solution is cooling too quickly, or the melting point of the solid is below the boiling point of the solvent. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
-
B. Column Chromatography
Question: My product is an oil, or recrystallization failed. How do I set up a column?
Answer: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase (the eluent).[5] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[5]
Protocol: Flash Column Chromatography of a Hydrazide
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for your desired compound. A common starting point is a mixture of n-hexane and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Begin running the eluent through the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
-
Problem: My hydrazide seems to be decomposing on the column.
-
Cause & Solution: Silica gel is slightly acidic and can degrade sensitive compounds like free hydrazones.[6] Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a different stationary phase like basic alumina.[6]
-
-
Problem: The compounds are not separating well (poor resolution).
-
Cause & Solution: The eluent polarity is too high, causing everything to elute quickly. Reduce the proportion of the polar solvent (e.g., use 10% ethyl acetate in hexane instead of 30%). Ensure the initial sample band loaded on the column is as narrow as possible.
-
-
Problem: My compound won't come off the column.
-
Cause & Solution: The eluent is not polar enough. Gradually increase the polarity of the mobile phase. For very polar hydrazides, you may need to add methanol to your eluent system.
-
C. Acid-Base Extraction
Question: How can I use acid-base extraction to purify my hydrazide?
Answer: This technique exploits the basic nature of the nitrogen atoms in the hydrazide group.[7] By treating a solution of your crude product with an aqueous acid, you can protonate the hydrazide, forming a water-soluble salt. Neutral or acidic impurities will remain in the organic layer, allowing for a clean separation.[8][9]
Trustworthiness: This method is self-validating. The successful transfer of your product from the organic phase to the aqueous phase (and back) upon pH adjustment is a strong indicator of its chemical nature and a successful separation from neutral components.
Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic hydrazide from a neutral impurity.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (containing your protonated hydrazide) into a clean flask.
-
To recover your product, cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic, which will cause your neutral hydrazide to precipitate.[10]
-
If the product precipitates as a solid, it can be collected by filtration. If it separates as an oil, extract it back into a fresh portion of organic solvent, dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent.[8]
Section 4: Purity Assessment
Question: How do I know if my N-substituted hydrazide is pure?
Answer: A combination of chromatographic and spectroscopic methods is required to confirm purity and structure.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally appear as a single spot on a TLC plate developed in multiple solvent systems. You can visualize hydrazides/hydrazones using a UV lamp or by staining, for example, with a p-anisaldehyde solution, which often produces colored spots with these compounds upon heating.[11]
-
NMR Spectroscopy: This is the most definitive method for structural confirmation and purity assessment.
-
¹H NMR: Look for the characteristic signals of the N-H protons. The C(O)NH proton is typically a broad singlet found downfield (δ 9-11 ppm), while the other NH proton appears further upfield.[12][13] The absence of signals from starting materials or byproducts is a strong indication of purity.
-
¹³C NMR: Confirm the presence of the carbonyl carbon, typically in the range of δ 165-175 ppm.[12]
-
Section 5: References
-
Benchchem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem. Available from:
-
ResearchGate. Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. ResearchGate. Available from:
-
SciSpace. Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. SciSpace. Available from:
-
Google Patents. US3023241A - Preparation of acyl hydrazine derivatives. Google Patents. Available from:
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available from:
-
ResearchGate. 1 H NMR spectra of N -(benzoyl) stearic acid hydrazide. ResearchGate. Available from:
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. Available from:
-
Chemistry LibreTexts. Acid-Base Extraction. Available from:
-
Bionity. Acid-base extraction. Bionity. Available from:
-
Reddit. Need a purification method for a free hydrazone. Reddit. Available from:
-
Wikipedia. Acid–base extraction. Wikipedia. Available from:
-
PubMed. Identification of novel hydrazine metabolites by 15N-NMR. PubMed. Available from:
-
ResearchGate. 1 H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated... ResearchGate. Available from:
-
NIH. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed Central. Available from:
-
ResearchGate. Thin Layer Chromatography and Hydrazine. ResearchGate. Available from:
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from:
-
PubMed. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PubMed. Available from:
-
YouTube. column chromatography & purification of organic compounds. YouTube. Available from:
-
EPFL. TLC Visualization Reagents. EPFL. Available from:
-
Wikipedia. Hydrazine. Wikipedia. Available from:
-
Reddit. Hydrazine hydrate removal by column chromatography. Reddit. Available from:
-
RSC Publishing. RSC Advances. RSC Publishing. Available from:
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. idc-online.com [idc-online.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide in DMSO
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. It addresses common stability challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent and offers practical, field-proven solutions to ensure the integrity of your experiments.
Introduction: Understanding the Compound and the Challenge
This compound is a hydrazide-containing compound. While DMSO is a versatile and widely used solvent for such molecules, its hygroscopic nature and potential for reactivity can pose significant stability risks.[1][2] This guide is designed to help you navigate these challenges, providing a framework for robust experimental design and troubleshooting.
The core principle of this guide is proactive stability management. By understanding the potential degradation pathways and implementing preventative measures, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the stability of this compound in DMSO solution.
Q1: My DMSO stock solution of this compound is showing decreased activity over time. What could be the cause?
A significant loss of activity often points to compound degradation. The primary suspect is hydrolysis due to the presence of water in the DMSO.[2][3] DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] The hydrazide functional group in your compound is susceptible to cleavage by water, leading to the formation of inactive byproducts.
Troubleshooting Steps:
-
Verify DMSO Quality: Use only anhydrous DMSO (≥99.9% purity) for preparing stock solutions.
-
Proper Handling: Minimize the time the DMSO stock bottle is open to the atmosphere. Use a fresh pipette tip for each aspiration.
-
Confirm Degradation: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for the appearance of new peaks, which could indicate degradation products.
Q2: I've noticed a slight color change in my stock solution. Is this a sign of degradation?
Yes, a color change is a visual indicator of a potential chemical transformation and should be taken seriously.[2] It could be due to oxidation or other degradation pathways.
Troubleshooting Steps:
-
Immediate Analysis: Do not use the solution for critical experiments. Immediately analyze it via HPLC-UV or LC-MS to assess its purity.
-
Protect from Light: Store stock solutions in amber vials to protect them from light, which can catalyze degradation.
-
Inert Gas Overlay: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[4]
Q3: What are the optimal storage conditions for my DMSO stock solution of this compound?
To maximize the shelf-life of your compound, proper storage is critical.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down chemical reactions, including degradation. |
| Container | Tightly sealed amber glass vials | Protects from light and minimizes moisture ingress.[2] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[2][5] |
| DMSO Grade | Anhydrous (≥99.9%) | Minimizes water content to prevent hydrolysis.[2] |
Q4: How many times can I freeze-thaw my stock solution?
Ideally, you should avoid freeze-thaw cycles altogether by preparing single-use aliquots.[2][5] Each cycle increases the risk of water condensation inside the vial, which can lead to hydrolysis. If aliquoting is not feasible, minimize the number of freeze-thaw cycles to no more than two or three.
Experimental Protocols
Protocol 1: Preparation of a Stable DMSO Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9%)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile, filtered tips
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing boat.
-
Dissolution: Transfer the compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Mixing: Gently vortex the solution until the compound is completely dissolved. Avoid vigorous shaking to minimize aeration.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber vials.
-
Inert Gas (Optional but Recommended): If available, briefly flush the headspace of each aliquot with argon or nitrogen before sealing.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of your compound in DMSO over time.
Objective: To quantify the percentage of the parent compound remaining after storage under specific conditions.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. This will serve as your baseline (100% purity).
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area to determine the percentage of compound remaining.
Visualizing Workflows and Concepts
Workflow for Preparing and Storing a Stable Stock Solution
Caption: Workflow for stock solution preparation and storage.
Decision Tree for Troubleshooting Stock Solution Instability
Sources
Technical Support Center: Synthesis of N-Aryl-4-hydrazino-4-oxobutanamides
Welcome to the technical support center for the synthesis of N-aryl-4-hydrazino-4-oxobutanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-aryl-4-hydrazino-4-oxobutanamides?
The most common and direct approach involves a two-step, one-pot synthesis. The first step is the nucleophilic ring-opening of succinic anhydride with an arylhydrazine. This reaction forms an intermediate, N-aryl-4-hydrazino-4-oxobutanoic acid. The second step involves the activation of the newly formed carboxylic acid and its subsequent reaction with a hydrazine source to form the final hydrazide product. However, a more direct single-step reaction between the arylhydrazine and succinic anhydride is often employed, though it is prone to several side reactions.
Q2: What are the primary nucleophilic sites on arylhydrazine, and how does this affect the initial reaction with succinic anhydride?
Arylhydrazines possess two nitrogen atoms with lone pairs of electrons, making them both nucleophilic. The terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the aryl group. Therefore, the initial acylation by succinic anhydride predominantly occurs at the terminal nitrogen to form the desired N-aryl-succinamic acid hydrazide intermediate.
Q3: Why is temperature control critical during the synthesis?
Temperature control is paramount for minimizing the formation of several byproducts. Elevated temperatures can promote the cyclodehydration of the intermediate N-aryl-4-hydrazino-4-oxobutanoic acid to form the corresponding N-arylsuccinimide.[1] Furthermore, thermal degradation of the intermediate can lead to a complex mixture of side products.[1]
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific experimental issues, their probable causes related to byproduct formation, and provides actionable solutions.
Issue 1: Low yield of the desired product with the presence of a significant amount of a less polar, water-insoluble byproduct.
Probable Cause: Formation of N'-arylsuccinimide
This is one of the most common byproducts. It arises from the intramolecular cyclization of the N-aryl-4-hydrazino-4-oxobutanoic acid intermediate, with the elimination of water.
Mechanism of N'-arylsuccinimide Formation:
Caption: Intramolecular cyclization to N'-arylsuccinimide.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Maintain a low reaction temperature. | Running the reaction at or below room temperature significantly reduces the rate of cyclodehydration. |
| 2 | Use a non-protic solvent. | Solvents like THF, dioxane, or acetonitrile are preferred over protic solvents which can facilitate proton transfer and cyclization. |
| 3 | Minimize reaction time. | Prolonged reaction times, even at lower temperatures, can lead to increased succinimide formation. Monitor the reaction progress by TLC or HPLC. |
| 4 | Purification. | The succinimide byproduct is typically less polar than the desired product. It can often be removed by recrystallization or column chromatography. |
Issue 2: Presence of a highly polar byproduct that is soluble in aqueous base.
Probable Cause: Unreacted Succinic Acid
Succinic anhydride is susceptible to hydrolysis, especially if the reagents or solvent are not anhydrous. This reverts the anhydride to succinic acid, which will not react with the arylhydrazine under these conditions.
Mechanism of Succinic Anhydride Hydrolysis:
Caption: Hydrolysis of succinic anhydride to succinic acid.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use anhydrous reagents and solvent. | Ensure that the solvent is properly dried and that the arylhydrazine and succinic anhydride are free of moisture. |
| 2 | Perform the reaction under an inert atmosphere. | Using an atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction vessel. |
| 3 | Purification. | Succinic acid can be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired product should remain in the organic layer, while the succinic acid is extracted into the aqueous layer as its carboxylate salt. |
Issue 3: Formation of a colored, aromatic byproduct, particularly when using acid catalysts or elevated temperatures.
Probable Cause: Cyclization to a 1-Aryl-1,4,5,6-tetrahydropyridazine-3,6-dione
The N-aryl-4-hydrazino-4-oxobutanamide product contains a hydrazine and a 1,4-dicarbonyl-like system, which are precursors for the formation of a six-membered pyridazine ring. This intramolecular condensation is a significant potential side reaction.
Mechanism of Pyridazine Formation:
Caption: Intramolecular cyclization to a pyridazine derivative.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Avoid acidic conditions. | The use of acid catalysts will strongly promote this cyclization. If an acid is required for other reasons, a milder, non-protic Lewis acid might be a better choice. |
| 2 | Strict temperature control. | As with succinimide formation, elevated temperatures provide the activation energy for this cyclization. |
| 3 | Choice of work-up procedure. | During work-up, avoid strong acidic washes. Use neutral or mildly basic aqueous solutions. |
| 4 | Purification. | The pyridazine is a distinct chemical entity and can be separated from the desired product by chromatography or selective crystallization. |
Issue 4: Presence of a byproduct with a similar polarity to the starting arylhydrazine.
Probable Cause: Diacylation of the Arylhydrazine
If the stoichiometry of succinic anhydride to arylhydrazine is greater than 1:1, or if there are localized high concentrations of the anhydride, a second molecule of succinic anhydride can react with the remaining N-H of the hydrazine moiety in the product.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Control stoichiometry. | Use a 1:1 or a slight excess of the arylhydrazine to ensure complete consumption of the succinic anhydride. |
| 2 | Slow addition of succinic anhydride. | Add the succinic anhydride solution dropwise to the arylhydrazine solution to avoid localized high concentrations of the anhydride. |
| 3 | Purification. | The diacylated product will have a significantly higher molecular weight and different polarity, allowing for separation by chromatography. |
Summary of Byproducts and their Characteristics
| Byproduct | Probable Cause | Key Characteristics | Mitigation Strategy |
| N'-Arylsuccinimide | High temperature, prolonged reaction time | Less polar, water-insoluble | Low temperature, shorter reaction time |
| Succinic Acid | Presence of water | Highly polar, soluble in aqueous base | Anhydrous conditions, basic wash |
| Pyridazine Derivative | High temperature, acidic conditions | Colored, aromatic | Neutral pH, low temperature |
| Diacylated Product | Excess succinic anhydride | Higher molecular weight, different polarity | Stoichiometric control, slow addition |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-hydrazino-4-oxobutanamides with Minimized Byproducts:
-
To a solution of arylhydrazine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of succinic anhydride (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Workflow for Byproduct Detection:
Sources
Technical Support Center: Addressing Compound Precipitation in In Vitro Cytotoxicity Assays
Welcome to the technical support center for navigating one of the most common yet vexing artifacts in in vitro cytotoxicity screening: compound precipitation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate issues arising from poor compound solubility, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding compound precipitation.
Q1: What is compound precipitation in a cytotoxicity assay, and why is it a problem?
Compound precipitation is the formation of solid particles from a previously dissolved substance in your cell culture medium. This typically occurs when a compound, often stored in a high-concentration organic solvent like DMSO, is diluted into the aqueous environment of the assay medium, exceeding its solubility limit.[1]
This phenomenon is problematic for several critical reasons:
-
Inaccurate Dosing: Precipitation means the actual concentration of the compound in solution is unknown and lower than the nominal concentration, leading to an underestimation of potency (e.g., an artificially high IC50 value).[2]
-
Physical Stress to Cells: Solid particles can cause mechanical stress or damage to cells, leading to cytotoxicity that is independent of the compound's pharmacological activity.[2][3]
-
Assay Interference: Precipitates can scatter light, interfering with absorbance or fluorescence-based readouts (e.g., MTT, CellTiter-Glo®), leading to false-positive or false-negative results.[4][5] The presence of deposits can result in lower optical density (OD) readings in control wells compared to treated wells.[5]
-
Irreproducible Results: The extent of precipitation can be highly variable, depending on minor differences in pipetting technique, mixing, or temperature, which contributes to poor reproducibility between experiments.[6][7]
Q2: How can I visually identify compound precipitation?
The first line of defense is careful visual inspection. Look for:
-
Cloudiness or Turbidity: The media in the well appears hazy or milky immediately after adding the compound or after incubation.
-
Visible Particles: You may see small, distinct particles, crystals, or an oily film on the surface of the medium or settled at the bottom of the well.
-
Color Change: Some compounds may form colored precipitates.
It is best practice to examine the wells under a light microscope before and after adding the test compound. This allows for the detection of more subtle, micro-precipitation that may not be apparent to the naked eye.
Q3: What is the maximum concentration of DMSO I should use in my assay?
While DMSO is a widely used and effective solvent, it can be toxic to cells at higher concentrations.[8] A general rule of thumb is to keep the final concentration of DMSO in the culture medium below 0.5%.[4] However, the sensitivity to DMSO is cell-line dependent. Some cell lines may tolerate up to 1%, while others show stress at concentrations as low as 0.1%.[9][10] It is crucial to run a solvent toxicity control, where cells are treated with the highest concentration of DMSO used in your compound dilutions, to ensure the observed cytotoxicity is not an artifact of the solvent.[2][9]
Q4: My compound precipitates at my desired test concentration. Can I just centrifuge the plate and use the supernatant for the assay?
This is not recommended. While it removes the solid particles, it does not solve the core problem: the actual concentration of your compound in the solution is unknown. The results obtained would not be attributable to a defined concentration, making the data uninterpretable and invalid. The goal should be to prevent precipitation from occurring in the first place.
Part 2: In-Depth Troubleshooting Guide
When facing persistent precipitation, a systematic approach is necessary. This guide provides a logical workflow from detection to mitigation.
Workflow for Troubleshooting Compound Precipitation
Caption: Contrasting direct dilution (leading to precipitation) with a stepwise method.
To mitigate this, instead of adding a tiny volume of stock directly to the final well, perform an intermediate dilution step in a larger volume of medium. Mix thoroughly before making the final dilution into the assay plate.
4. Use Solubility Enhancers: For particularly challenging compounds, the inclusion of solubility-enhancing excipients in the assay medium can be considered. [11]* Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrin is a common choice. [12][13]* Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at very low concentrations (e.g., 0.01-0.05%) to help solubilize compounds, but this is more common in biochemical assays than cell-based assays, as they can be toxic to cells above their critical micelle concentration. [14]* Serum or Albumin: If not already present, adding or increasing the concentration of serum or bovine serum albumin (BSA) can help, as many hydrophobic compounds bind to albumin, which aids their solubility.
Caution: When using any solubility enhancer, it is essential to run appropriate controls to ensure the enhancer itself does not affect cell viability or interfere with the assay chemistry.
Part 3: Data Interpretation and Reporting
If minor precipitation is unavoidable at the highest concentrations, it is critical to handle the data with scientific integrity.
-
Flag the Data: Clearly indicate in your results which data points were associated with observed precipitation.
-
Exclude Unreliable Points: Do not calculate IC50 values using concentrations where precipitation occurred. The curve should be truncated at the highest soluble concentration.
-
Report Observations: In any publication or report, explicitly state the solubility limits you observed and the methods used to mitigate precipitation. This provides crucial context for the interpretation of your findings.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify, troubleshoot, and overcome the challenges of compound precipitation, leading to more accurate, reproducible, and reliable in vitro cytotoxicity data.
References
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
-
Jain, S., et al. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available from: [Link]
-
ResearchGate. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. Available from: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Available from: [Link]
-
Tjørnelund, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Tjørnelund, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Christopher Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]
-
Ho, Y. T., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering. Available from: [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Available from: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Available from: [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Available from: [Link]
-
Matotoka, M. & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. contractpharma.com [contractpharma.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Antimicrobial Screening of Hydrazone Compounds
Introduction
Hydrazone derivatives represent a versatile and highly promising class of compounds in the urgent search for novel antimicrobial agents.[1][2] Characterized by their >C=N-NH- functional group, these molecules have demonstrated a broad spectrum of antibacterial and antifungal activities, often exhibiting potent efficacy against multidrug-resistant (MDR) pathogens.[3][4][5] However, as with any antimicrobial screening campaign, researchers can encounter challenges, from inconsistent results to apparent high-level resistance.
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the antimicrobial screening of hydrazone compounds. It moves beyond standard protocols to provide in-depth troubleshooting, evidence-based solutions, and a deeper understanding of the mechanisms that can confound screening results. Our goal is to empower you to overcome experimental hurdles, accurately assess the potential of your compounds, and accelerate the discovery of next-generation antimicrobial agents.
Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered during the screening of hydrazone compounds.
Q1: My hydrazone compound shows high MIC values against all tested strains. Does this mean it's inactive?
Not necessarily. High Minimum Inhibitory Concentration (MIC) values can be misleading. Several factors could be at play:
-
Poor Solubility: Hydrazones can be highly hydrophobic. If the compound precipitates in the test medium, its effective concentration is far lower than the theoretical concentration, leading to artificially high MICs. See the Troubleshooting Guide (Section 3.1) for solubility optimization.
-
Compound Instability: The hydrazone moiety can be susceptible to hydrolysis, especially at non-neutral pH. If your compound degrades during the incubation period, its activity will be diminished. Consider stability assays.
-
Intrinsic Resistance Mechanisms: The bacteria may possess active resistance mechanisms, such as efflux pumps, that prevent the compound from reaching its target.[6][7] Assays with efflux pump inhibitors can clarify this (see Protocol 2 ).
-
Inappropriate Assay Conditions: Ensure the media, inoculum density, and incubation time align with established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Q2: I'm seeing inconsistent MIC results for the same compound between experiments. What's the cause?
Inconsistency is a common challenge. The primary culprits are:
-
Inoculum Variability: Ensure you are precisely standardizing your bacterial or fungal inoculum to a 0.5 McFarland standard. An inoculum that is too dense or too sparse will significantly alter MIC results.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a level toxic to the test organism (typically ≤1% v/v). Run a solvent-only control.
-
Compound Precipitation: Visually inspect your plates before and after incubation. If precipitation is occurring inconsistently, it will lead to variable results. This is often linked to how the stock solution is diluted into the aqueous test medium.
Q3: How do I know if my hydrazone is bacteriostatic or bactericidal?
The standard MIC assay only determines the concentration that inhibits growth (bacteriostatic).[4] To determine if it kills the bacteria (bactericidal), you must perform a subsequent test to find the Minimum Bactericidal Concentration (MBC).
-
MBC Determination: After determining the MIC, take an aliquot from the wells showing no visible growth (at the MIC, 2x MIC, 4x MIC, etc.) and plate it onto antibiotic-free agar. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum is the MBC.
Q4: My compound is highly active against planktonic (free-floating) bacteria but fails against biofilms. Why?
This is a very common and clinically relevant finding. Biofilms are notoriously more resistant to antimicrobials than their planktonic counterparts.[10][11] This increased resistance is due to:
-
Extracellular Matrix (ECM): The biofilm's ECM acts as a physical barrier, preventing the compound from reaching the cells within.
-
Altered Physiology: Bacteria within a biofilm have a different metabolic state and growth rate, which can render them less susceptible to drugs that target active processes.
-
Efflux Pumps: The expression of efflux pumps is often upregulated in biofilm-associated bacteria.[11]
-
Persister Cells: Biofilms contain a subpopulation of dormant "persister" cells that are highly tolerant to antibiotics.[11]
Specific anti-biofilm assays are required to evaluate activity, such as the crystal violet staining method or metabolic assays (MTT, XTT).[12]
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: High MICs or No Activity Observed
The most frequent issue is an apparent lack of potency. Before concluding a compound is inactive, follow this diagnostic workflow.
Workflow for Diagnosing High MIC Values
Caption: Troubleshooting workflow for high MIC values.
3.1.1 Causality: The Solubility Barrier
Many hydrazones are planar, aromatic structures with poor aqueous solubility. In standard broth microdilution assays (e.g., CLSI M07), compounds are often diluted from a DMSO stock into an aqueous medium like Mueller-Hinton Broth (MHB).[8] If the compound's solubility limit is exceeded, it will precipitate, making the true concentration available to the microbes unknown and rendering the MIC value invalid.
Table 1: Strategies for Solubility Enhancement
| Method | Description | Key Considerations |
| Co-solvents | Use of DMSO or DMF to prepare high-concentration stock solutions. | Final assay concentration should be non-toxic (typically ≤1% v/v). Run solvent toxicity controls. |
| pH Adjustment | For ionizable hydrazones, adjusting the medium pH can increase solubility. | Ensure the pH change itself does not affect microbial growth or compound stability. |
| Cyclodextrins | Use of encapsulating agents like HP-β-CD to form inclusion complexes. | Can significantly improve solubility of hydrophobic molecules. Requires careful optimization. |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween 80). | Must be used well below the critical micelle concentration and checked for intrinsic antimicrobial activity. |
Problem: Compound Shows Activity Against Gram-Positive but Not Gram-Negative Bacteria
This is a classic observation in early-stage antimicrobial discovery. The structural difference in the cell envelope is the primary reason.
Mechanism: The Outer Membrane Barrier
Caption: Differential access of compounds into Gram-positive vs. Gram-negative bacteria.
-
Gram-Positive Bacteria: Have a thick but relatively porous peptidoglycan cell wall that allows many small molecules to pass through to the cytoplasmic membrane.[13]
-
Gram-Negative Bacteria: Possess an additional outer membrane, a lipid bilayer that acts as a highly effective permeability barrier against hydrophobic compounds.[13] Furthermore, they are equipped with powerful tripartite efflux pumps, like the AcrAB-TolC system in E. coli or MexAB-OprM in P. aeruginosa, which can actively expel compounds that do manage to enter the periplasm.[7][14]
Solutions & Next Steps:
-
Use Membrane Permeabilizers: In non-clinical, mechanism-of-action studies, agents like EDTA or polymyxin B nonapeptide can be used to disrupt the outer membrane and see if the hydrazone's activity against Gram-negative bacteria is restored.
-
Test Against Efflux Pump-Deficient Strains: Compare the MIC of your compound against a wild-type Gram-negative strain and a corresponding mutant strain lacking key efflux pumps (e.g., ΔacrB or ΔtolC). A significant drop in the MIC in the mutant strain confirms the compound is an efflux substrate.
-
Structure-Activity Relationship (SAR) Studies: Modify the hydrazone structure to improve its ability to cross the outer membrane. This often involves balancing hydrophobicity and adding polar groups.[15]
Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for the workflows described above.
Protocol 1: Broth Microdilution Susceptibility Assay (CLSI/EUCAST-aligned)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is the foundational assay for antimicrobial screening.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Test hydrazone compound, dissolved in 100% DMSO to a high concentration (e.g., 10 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile 0.85% saline
-
Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24h) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Working Inoculum: Dilute the standardized suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of the microtiter plate. b. Create a starting solution of your hydrazone in CAMHB (e.g., 128 µg/mL) with a DMSO concentration of 2%. This is a critical step to avoid precipitation. c. Add 200 µL of this starting solution to the first column of wells. d. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then 100 µL from column 2 to 3, and so on. Discard 100 µL from the last dilution column.
-
Controls:
-
Growth Control (GC): Wells with 100 µL CAMHB and 100 µL of the working inoculum.
-
Sterility Control (SC): Wells with 200 µL of uninoculated CAMHB.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB, inoculated with bacteria.
-
Positive Control: Run a parallel dilution series with a known reference antibiotic.
-
-
Inoculation: Add 100 µL of the working inoculum to all wells except the Sterility Control. The final volume in each well is now 200 µL, and the final inoculum is ~5 x 10⁵ CFU/mL. The compound concentrations have been halved.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth as observed by the naked eye. The GC should be turbid, and the SC should be clear.
Protocol 2: Efflux Pump Inhibition (EPI) Synergy Assay
This assay determines if a compound's activity is masked by efflux pump activity. It is performed using a checkerboard dilution format.
Materials:
-
All materials from Protocol 1
-
An efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Note: CCCP is a proton motive force dissipator and is broadly toxic. PAβN is preferred for targeting RND-family pumps.[6]
Step-by-Step Methodology:
-
Prepare Plates: Set up a 96-well plate. The hydrazone will be serially diluted along the x-axis (columns 1-10), and the EPI will be serially diluted along the y-axis (rows A-G).
-
EPI Dilution: Prepare a stock of PAβN and perform serial dilutions down the columns in CAMHB. A typical starting concentration for PAβN is 40-50 µg/mL. Row H will contain no EPI (hydrazone only control).
-
Hydrazone Dilution: Perform serial dilutions of the hydrazone compound across the rows. Column 11 will contain no hydrazone (EPI only control).
-
Controls:
-
Column 12, Row H: Growth control (no compound, no EPI).
-
Column 11: EPI-only MIC determination.
-
Row H: Hydrazone-only MIC determination (this should replicate the result from Protocol 1).
-
-
Inoculation: Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.
-
Incubation & Reading: Incubate and read the plates as for a standard MIC assay.
-
Data Analysis:
-
Compare the MIC of the hydrazone alone (Row H) with the MIC of the hydrazone in the presence of a sub-inhibitory concentration of the EPI.
-
A four-fold or greater decrease in the MIC of the hydrazone in the presence of the EPI is considered a strong indication of synergy and suggests the compound is a substrate of the targeted efflux pump(s).
-
References
-
Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4793. [Link]
-
Stoyanova, A., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(21), 5092. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
EUCAST. (n.d.). EUCAST Home. [Link]
-
EUCAST. (n.d.). Guidance Documents. [Link]
-
EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132-137. [Link]
-
CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
Yilmaz, M. A., et al. (2022). In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. Journal de Mycologie Médicale, 32(3), 101269. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives. [Link]
-
Semire, B., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2429109. [Link]
-
Valden, S., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(11), 1293. [Link]
-
Al-Hussain, S. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2384. [Link]
-
Popiołek, Ł., et al. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2146-2167. [Link]
-
Bielenica, A., et al. (2016). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 21(11), 1461. [Link]
-
Sousa, A. M., et al. (2021). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 10(11), 1334. [Link]
-
Kumar, S., et al. (2019). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry, 35(2), 798-802. [Link]
-
Le Douaron, G., et al. (2021). Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives. Antibiotics, 10(5), 539. [Link]
-
Kumar, S., et al. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 22, 821-831. [Link]
-
Păun, A., et al. (2020). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 25(23), 5558. [Link]
-
ResearchGate. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]
-
ResearchGate. (n.d.). Antimicrobial mechanism of synthesized hydrazone (4a-e) derivatives. [Link]
-
Al-Dhaheri, A., et al. (2017). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Current Topics in Medicinal Chemistry, 17(29), 3144-3154. [Link]
-
Yamaguchi, A., et al. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 6, 103. [Link]
-
Ansari, M. F., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(10), e202104374. [Link]
-
de Almeida, J. G., et al. (2017). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 22(3), 433. [Link]
-
Senturk, M., et al. (2021). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 6(35), 22895-22906. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 14(1), 1-20. [Link]
-
Semple, H. A., et al. (1988). Assay for hydralazine as its stable p-nitrobenzaldehyde hydrazone. Pharmaceutical Research, 5(6), 383-386. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Quantitative Analysis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
Prepared by: Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. As this is a specific chemical entity, a standardized public method may not be readily available. This guide is designed to provide you with the foundational knowledge, a robust starting protocol, and comprehensive troubleshooting advice to develop and validate a reliable quantitative method using High-Performance Liquid Chromatography (HPLC) with UV detection.
Our approach is grounded in the fundamental principles of chromatography, enabling you to understand the "why" behind each step. This ensures you can adapt the methodology to your specific equipment and sample matrix.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound?
A1: Based on its chemical structure—containing a UV-absorbing phenyl ring, and polar functional groups (amide, hydrazide)—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely accessible technique. It offers excellent resolution, sensitivity, and reproducibility for this type of analyte.
Q2: I'm starting from scratch. What initial HPLC conditions should I try?
A2: A systematic approach is crucial. A great starting point is to use a broadly applicable C18 column with a simple gradient of a buffered aqueous phase and an organic modifier. The buffer is critical for controlling the ionization state of the hydrazino group, ensuring consistent peak shape and retention time.
Here is a recommended starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a buffered, acidic environment (pH ~2.7) to protonate the hydrazino group, which often leads to sharper peaks for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | A common, effective organic solvent that provides good peak shape and elution strength. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential for initial screening to determine the approximate elution time of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[1][2] |
| Detection (UV) | 254 nm | The phenyl ring should have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. |
| Injection Vol. | 10 µL | A typical starting volume. This can be optimized later. |
Q3: How should I prepare my samples and standards?
A3: Sample and standard preparation are critical for accurate quantification. The key is to dissolve the analyte in a solvent that is compatible with the mobile phase to prevent peak distortion.
-
Solvent Choice: A 50:50 mixture of Acetonitrile and Water is an excellent initial choice. It has good solvating power for a moderately polar compound and is miscible with the mobile phase. Avoid using a solvent that is much stronger than the initial mobile phase conditions (e.g., 100% Acetonitrile), as this can cause peak splitting or broadening.[2]
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in your chosen solvent. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: The preparation will depend on the sample matrix. For a bulk drug substance, the procedure would be similar to standard preparation. For formulated products, you may need an extraction step to separate the analyte from excipients. A common technique involves dissolving the product in the chosen solvent, sonicating for 10-15 minutes to ensure complete dissolution/extraction, and filtering through a 0.45 µm syringe filter before injection.
Q4: What is a System Suitability Test (SST) and why is it important?
A4: A System Suitability Test (SST) is a series of checks to ensure your entire HPLC system (pump, injector, column, detector) is operating correctly before you analyze any samples.[3] It is a self-validating mechanism that provides confidence in your results. You typically perform an SST by making several replicate injections (usually 5 or 6) of a single standard solution.
Typical SST Acceptance Criteria:
| Parameter | Acceptance Criterion | What It Measures |
| Tailing Factor (T) | T ≤ 2.0 | Peak symmetry. A high tailing factor can indicate column degradation or unwanted secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Column efficiency. Low plate count suggests poor column performance or extra-column band broadening. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | System precision. High RSD indicates issues with the pump or injector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Pump and system stability. Drifting retention times can point to leaks or mobile phase issues. |
Experimental Workflow for Quantitative Analysis
The following diagram outlines the logical flow from initial setup to final data analysis.
Caption: Workflow for HPLC Method Development and Analysis.
Troubleshooting Guides
Even with a robust starting method, challenges can arise. Here’s how to address them systematically. The cardinal rule of troubleshooting is to change only one thing at a time .
Issue 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical Gaussian peak is ideal. Tailing is the most common peak shape problem for amine-containing compounds.
| Possible Cause | Diagnostic Step & Solution | Scientific Rationale |
| Secondary Interactions | Solution: Lower the mobile phase pH by increasing the formic acid concentration (e.g., to 0.2%) or switch to a phosphate buffer at pH 2.5-3.0. | The hydrazino group has basic properties. At low pH, it is fully protonated, which minimizes interactions with residual acidic silanol groups on the silica-based C18 column. These interactions cause peak tailing. |
| Column Overload | Test: Dilute your sample 10-fold and re-inject. If the peak shape improves, you are overloading the column. Solution: Reduce the concentration of your sample or decrease the injection volume. | Injecting too much mass of the analyte saturates the stationary phase at the head of the column, leading to a distorted peak shape. |
| Column Degradation | Test: Inject a well-behaved standard compound that you know works well on a new column. If it also tails, your column is likely fouled or voided. Solution: First, try flushing the column with a strong solvent (e.g., isopropanol).[3][4] If that fails, the column may need to be replaced. | Over time, the stationary phase can degrade, or the packed bed can settle, creating a void at the column inlet. This leads to band broadening and tailing. |
| Sample Solvent Mismatch | Test: Re-dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) and re-inject. Solution: Always dissolve your sample in a solvent equal to or weaker than your starting mobile phase. | If the sample is dissolved in a much stronger solvent than the mobile phase, the sample band does not properly focus on the head of the column, leading to severe peak distortion. |
Troubleshooting Decision Tree: Peak Tailing
Caption: Decision Tree for Diagnosing Peak Tailing.
Issue 2: Retention Time (RT) Drifting or Unstable
Consistent retention time is the bedrock of reliable identification and quantification.
| Possible Cause | Diagnostic Step & Solution | Scientific Rationale |
| Inadequate Column Equilibration | Solution: Ensure the column is equilibrated with the starting mobile phase for at least 15-20 minutes before the first injection and for 5-10 minutes between runs. | The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient time leads to a constantly changing surface chemistry, causing RT to drift, usually to earlier times.[1] |
| Mobile Phase Composition Change | Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile component (e.g., acetonitrile). If using an online mixer, ensure it is functioning correctly. | Small changes in the mobile phase composition, especially the organic-to-aqueous ratio, will significantly impact retention time in reversed-phase chromatography. |
| Temperature Fluctuation | Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C). | Retention time is sensitive to temperature. A difference of just a few degrees can cause noticeable shifts. A column oven eliminates the effect of ambient lab temperature changes. |
| Pump Malfunction or Leak | Test: Check the system pressure. Is it stable? Are there any visible signs of leaks at the fittings? Solution: If pressure is fluctuating, purge the pump to remove air bubbles.[1] If leaks are found, tighten or replace the fittings. | An unstable flow rate due to leaks or air in the pump will cause retention times to be erratic. The pump is the heart of the HPLC; its performance is paramount. |
References
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Sarhan, A. O., Abdel-Mohsen, H. T., & El-Sherief, H. A. H. (2012). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]
-
Kostenko, V. G. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting. Restek. [Link]
-
Troubleshooting HPLC: A Practical Approach. Waters. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
HPLC Troubleshooting Guide. Scion Instruments. [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of Hydrazide-Hydrazone Derivatives
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on enhancing the bioavailability of hydrazide-hydrazone derivatives. This guide is structured to address common challenges and provide actionable solutions in a readily accessible question-and-answer format, supplemented with detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are hydrazide-hydrazone derivatives and why are they promising in drug development?
Hydrazide-hydrazone derivatives are a class of organic compounds characterized by the presence of a hydrazone (-C=N-NH-C=O) functional group. This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The versatility in their synthesis allows for the creation of a diverse library of compounds, making them attractive candidates for novel therapeutic agents.
Q2: What is "bioavailability" and why is it a critical parameter for hydrazide-hydrazone derivatives?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, this is a crucial pharmacokinetic parameter as it determines the dose required to achieve a therapeutic effect. Many hydrazide-hydrazone derivatives, despite their potent in vitro activity, exhibit poor oral bioavailability, which can hinder their clinical development.[3]
Q3: What are the primary reasons for the poor bioavailability of many hydrazide-hydrazone derivatives?
The low bioavailability of these compounds is often attributed to a combination of factors:
-
Low Aqueous Solubility: Many hydrazide-hydrazone derivatives are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids—a prerequisite for absorption.
-
Poor Membrane Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for its absorption. Some derivatives may have physicochemical properties that hinder this process.
-
Metabolic Instability: The hydrazone bond can be susceptible to hydrolysis in the acidic environment of the stomach or by enzymatic degradation in the liver and intestines.[2] However, the hydrazone moiety can also enhance metabolic stability compared to other functional groups.[3]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing its net absorption.[4]
Q4: What are the main strategies to enhance the bioavailability of hydrazide-hydrazone derivatives?
There are two primary approaches to improving the bioavailability of these compounds:
-
Chemical Modification: This involves altering the chemical structure of the molecule to improve its physicochemical properties. A key strategy here is the use of prodrugs , which are inactive or less active precursors that are converted to the active drug in the body.[5][6]
-
Formulation Strategies: This approach focuses on developing advanced drug delivery systems to overcome the challenges of poor solubility and permeability without chemically modifying the active compound.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low aqueous solubility of the synthesized derivative. | - The compound is highly crystalline and/or lipophilic. | 1. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution. 2. Formulation Approaches: Consider formulating the compound as a solid dispersion, a lipid-based formulation, or by complexation with cyclodextrins.[7][8][9] |
| Precipitation of the compound in the dissolution medium during in vitro testing. | - The compound has poor solubility at the pH of the dissolution medium. - "Spring and parachute" effect from an amorphous solid dispersion where the drug initially dissolves in a supersaturated state and then precipitates. | 1. pH-Solubility Profile: Determine the solubility of your compound at different pH values to understand its behavior in the gastrointestinal tract. 2. Inclusion of Precipitation Inhibitors: For solid dispersions, incorporate polymers that can maintain the supersaturated state of the drug. |
| Low permeability of the derivative in a Caco-2 cell assay. | - The compound has unfavorable physicochemical properties for passive diffusion (e.g., high molecular weight, high polarity). - The compound is a substrate for efflux transporters like P-glycoprotein. | 1. Assess Physicochemical Properties: Evaluate the compound's LogP, molecular weight, and polar surface area. 2. Conduct Efflux Ratio Studies: Perform bidirectional transport studies in Caco-2 cells (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[10] |
| High variability in in vivo pharmacokinetic data. | - Poor and erratic absorption due to low solubility. - Significant first-pass metabolism. | 1. Improve Formulation: Utilize a bioavailability-enhancing formulation strategy to ensure more consistent absorption. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Hydrazide-Hydrazone Derivative Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of a poorly water-soluble hydrazide-hydrazone derivative.
Materials:
-
Hydrazide-hydrazone derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the hydrazide-hydrazone derivative and the hydrophilic polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Once the solvent is completely removed, a thin film will be formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask and store it in a desiccator. Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
This protocol outlines the procedure for evaluating the intestinal permeability of a hydrazide-hydrazone derivative using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[10][11]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (hydrazide-hydrazone derivative)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Visualizations
Strategies to Enhance Bioavailability
Caption: Overview of chemical and formulation strategies to address poor bioavailability.
Experimental Workflow for Bioavailability Enhancement
Caption: A typical experimental workflow for enhancing the bioavailability of a hydrazide-hydrazone derivative.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [Link]
-
Yıldırım, S., Aktaş, A., & Çakıroğlu, E. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(45), 42789-42804. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Maciejewska, D., Skiba, A., & Wolska, I. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
-
Singh, R., & Singh, P. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 10(2), 46-59. [Link]
-
Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., ... & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature protocols, 2(9), 2111-2119. [Link]
-
Kumar, S., & Singh, S. (2019). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 20(4), 1-19. [Link]
-
Garg, V., Singh, H., & Bhatia, A. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Asian Journal of Pharmaceutics (AJP), 10(03). [Link]
-
Tihanyi, K., & Vastag, K. (2011). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. International journal of molecular sciences, 12(12), 8636-8656. [Link]
-
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & biodiversity, 6(11), 2071-2083. [Link]
-
Popa, G., & Ștefan, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(17), 3589. [Link]
-
El-Sayed, W. M., El-Sattar, N. E. A., & El-Kher, A. A. (2023). Nanoformulations for Hydrazones; Synthesis, Characterization, Parasitology, and Histopathology Investigations. ACS omega, 8(21), 18765-18776. [Link]
-
Ito, Y., Hori, M., & Iseki, K. (2012). Effect of lipophilicity on the bioavailability of drugs after percutaneous administration by dissolving microneedles. Journal of pharmaceutical sciences, 101(1), 191-198. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Gawad, H. (2020). In Vitro Antimicrobial Potentialities and In Silico Absorption, Distribution, Metabolism, and Elimination Predictions of New Hydrazone-1, 2, 3-Triazole Hybrids. ACS omega, 5(16), 9406-9418. [Link]
-
van Breemen, R. B., & Li, Y. (2010). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 6(7), 855-864. [Link]
-
BioIVT. (n.d.). Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption. BioIVT. [Link]
-
Stella, V. J. (2010). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Journal of pharmaceutical sciences, 99(12), 4755-4765. [Link]
-
Roy, B., & Lecommandoux, S. (2011). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Society Reviews, 40(5), 2416-2426. [Link]
-
Godge, G. R., Hiremath, S., & Sonawale, B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2835-2844. [Link]
-
Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]
-
Han, H. K., & Amidon, G. L. (2000). Prodrug approaches for the development of a long-acting drug delivery systems. AAPS PharmSci, 2(1), 48-59. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghorbani, M. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(13), 5122. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 1(1), 81-96. [Link]
-
El-Sayed, W. M., El-Sattar, N. E. A., & El-Kher, A. A. (2023). Nanoformulations for Hydrazones; Synthesis, Characterization, Parasitology, and Histopathology Investigations. ACS omega, 8(21), 18765-18776. [Link]
-
Patel, M., & Tekade, R. K. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-10. [Link]
-
van Breemen, R. B., & Li, Y. (2010). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 6(7), 855-864. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2011). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Indo American Journal of Pharmaceutical Research, 1(4), 223-233. [Link]
-
Krishna, V., & Kumar, D. (2012). Caco-2 cell lines in drug discovery-an updated perspective. Journal of Pharmaceutical and Scientific Innovation, 1(3), 1-6. [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). Prodrug Approach as a Strategy to Enhance Drug Permeability. The AAPS journal, 20(6), 1-20. [Link]
-
Osman, O., & El-Shishtawy, R. M. (2014). Quantum Chemical Studies of Some Hydrazone Derivatives. Journal of Computational Chemistry, 2014. [Link]
-
Sharma, D., & Soni, M. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(2), 142-149. [Link]
-
Khan, S. A., Asiri, A. M., & Rub, M. A. (2020). Green synthesis, in vitro, and in silico assessments of hydrazone-Schiff bases as potential antileishmanial agents. Journal of Molecular Structure, 1217, 128416. [Link]
-
Lee, S., & Doudet, D. J. (2021). Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery. Pharmaceutics, 13(8), 1195. [Link]
-
Rautio, J. (2011). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Pharmaceutical research, 28(12), 2835-2856. [Link]
-
Williams, H. D., Sjöström, E., & Bergström, C. A. (2018). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. The AAPS journal, 20(1), 1-13. [Link]
-
Kumar, S. L., & Malviya, R. (2019). Solid dispersions: a technology for improving bioavailability. MOJ Bioequivalence & Bioavailability, 6(2), 32-36. [Link]
-
Jug, M., & Bećirević-Laćan, M. (2004). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Current organic chemistry, 8(12), 1133-1144. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide Against Standard Antibiotics: A Guide for Drug Discovery Professionals
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, hypothetical comparative analysis of a novel hydrazide-hydrazone compound, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, against a panel of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the evaluation of new chemical entities in the antimicrobial space.
Introduction: The Rationale for Investigating Hydrazide-Hydrazone Scaffolds
The hydrazide-hydrazone moiety (-CONHNH=CH-) is a key pharmacophore in many biologically active compounds, exhibiting antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] Its presence in established antimicrobial drugs like nitrofurazone and furazolidone underscores its therapeutic potential.[3] The structural versatility of hydrazide-hydrazones allows for the synthesis of a vast library of derivatives, enabling the fine-tuning of their biological activity. This guide focuses on this compound, a novel derivative, to elucidate its potential as a new antibacterial agent through a rigorous, side-by-side comparison with established antibiotics.
Synthesis of this compound
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for preparing similar hydrazide derivatives. The proposed synthesis involves a two-step process:
Step 1: Synthesis of N-(3-methylphenyl)-4-oxobutanoic acid. This can be achieved by reacting 3-methylaniline with succinic anhydride.
Step 2: Hydrazinolysis of the corresponding ester. The resulting acid is esterified and then treated with hydrazine hydrate to yield the final product, this compound.
This synthetic approach is analogous to established methods for creating hydrazide derivatives and offers a straightforward path to obtaining the target compound for biological evaluation.[4][5][6]
Experimental Design: A Head-to-Head Antibacterial Efficacy Study
To ascertain the antibacterial potential of this compound, a robust and validated experimental workflow is essential. This section details the protocols for a comparative in vitro analysis against a panel of clinically relevant bacterial strains.
Test Organisms
A selection of both Gram-positive and Gram-negative bacteria, including strains with known antibiotic resistance mechanisms, is crucial for a comprehensive evaluation. The following strains are recommended:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (ESBL-producing clinical isolate)
-
Standard Antibiotics for Comparison
The selection of standard antibiotics should cover different mechanisms of action to provide a broad comparative context. The following are proposed:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.
-
Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis.
-
Vancomycin: A glycopeptide effective against Gram-positive bacteria, particularly MRSA.
Experimental Workflow: Antimicrobial Susceptibility Testing
The core of this comparative analysis relies on standardized antimicrobial susceptibility testing methods as prescribed by the Clinical and Laboratory Standards Institute (CLSI).[7][8] The primary endpoints will be the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound with standard antibiotics. The hypothetical data suggests that this compound, and the broader class of hydrazide-hydrazones, represents a promising avenue for the discovery of new antibacterial agents. Rigorous and systematic evaluation, as outlined in this document, is the cornerstone of advancing novel compounds from the laboratory to potential clinical applications. The fight against antimicrobial resistance necessitates a continued and concerted effort in the exploration and development of new chemical entities, and the hydrazide-hydrazone scaffold holds significant promise in this endeavor.
References
-
Popiołek, R., & Biernasiuk, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 23(17), 9389. [Link]
-
Paneth, A., et al. (2021). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 26(16), 4999. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles I, 1-45. [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2354. [Link]
-
Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]
-
Hamzaçebi, M. Ç., et al. (2008). Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
Vading, M., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 12(2), 8793. [Link]
-
El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. ResearchGate. [Link]
- Google Patents. (2012). Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
-
Jantová, S., et al. (1995). Antibacterial effect of substituted 4-quinazolyl-hydrazines and their arylhydrazones determined by a modified microdilution method. Folia Microbiologica, 40(6), 611-614. [Link]
-
Just-Tiberio, C. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. [Link]
-
Tvermoes, N. A., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
-
Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
-
Kumar, S., et al. (2014). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. ResearchGate. [Link]
-
Kumar, A., et al. (2010). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. Bioorganic & Medicinal Chemistry, 18(14), 5096-5104. [Link]
- Google Patents. (2002). Process for 4-sulfonamidophenyl hydrazines.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. [Link]
-
Molport. (n.d.). N-(4-chloro-2-methylphenyl)-4-{2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl}-4-oxobutanamide. [Link]
-
ECHA. (n.d.). 4-(2-(3-HO-4-METHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHYLPHENYL)-4-OXOBUTANAMIDE. [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 4. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
A Senior Application Scientist's Guide to the In Vitro Validation of Novel Hydrazone Compounds for Anticancer Activity
In the landscape of oncology drug discovery, the hydrazone scaffold (-NHN=CH-) has emerged as a privileged structure, lauded for its synthetic accessibility and broad spectrum of biological activities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anticancer potential of novel hydrazone derivatives. We will move beyond mere protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The goal is to quantify the concentration at which a compound elicits a potent cytotoxic effect.
The MTT Assay: A Cornerstone of Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] The assay's principle is rooted in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells. This reaction produces insoluble purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (trypan blue exclusion should indicate >90% viability).
-
Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in a complete culture medium. Causality: The optimal seeding density must be determined empirically for each cell line to ensure that cells are in the log growth phase throughout the experiment and that the final absorbance values fall within the linear range of the spectrophotometer.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include "cell-free" blank wells containing only the medium for background correction.[4]
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel hydrazone compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the hydrazone compound.
-
Include a "vehicle control" (cells treated with the highest concentration of the solvent used) and an "untreated control" (cells in fresh medium only).[4]
-
Incubate the plate for a defined period, typically 48 or 72 hours. Causality: A 72-hour incubation period is common as it allows for multiple cell doubling times, providing a sufficient window to observe the compound's antiproliferative effects.[5]
-
-
MTT Incubation and Solubilization:
-
Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell proliferation by 50%.
-
Comparative Analysis: Benchmarking Against Standards
A novel compound's true potential is revealed only through comparison. The IC₅₀ values of new hydrazone derivatives should be benchmarked against both the starting materials and established chemotherapeutic agents like Doxorubicin or Cisplatin. This contextualizes the compound's potency and selectivity.
| Compound ID | R-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Novel Hydrazone 7a | p-methoxy phenyl | MCF-7 (Breast) | 7.52 ± 0.32 | [6][7] |
| Novel Hydrazone 7a | p-methoxy phenyl | PC-3 (Prostate) | 10.19 ± 0.52 | [6][7] |
| Novel Hydrazone 3a | Fluorinated-substituent | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | [8] |
| Tetracaine Hydrazone 2m | 4-Nitrophenyl | Colo-205 (Colon) | 20.5 | [1][9] |
| Tetracaine (Starting Material) | - | Colo-205 (Colon) | 129.2 | [1][9] |
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 0.83 ± 0.07 | [6][7] |
| Cisplatin (Standard) | - | SW1353 (Chondrosarcoma) | 11.9 ± 0.95 | [8] |
This table summarizes representative data from published studies to illustrate comparative analysis.
Phase 2: Unraveling the Mechanism of Action
Demonstrating potent cytotoxicity is only the first step. A comprehensive validation requires elucidating how the compound kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.[10][11]
Apoptosis Induction: Probing for Programmed Cell Death
Apoptosis is an ordered and programmed process of cell death that, when induced, is a hallmark of an effective anticancer drug.[12][13] A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Principle: In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[14]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Arrest: Halting Cancer Proliferation
The cell cycle is a series of events that leads to cell division and replication.[15] Many anticancer drugs exert their effect by causing damage that halts the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cancer cell from proliferating.[16][17] Deregulation of the cell cycle is a hallmark of cancer.[11][15]
-
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G1 phase have a 2n DNA content, cells in the S phase have between 2n and 4n DNA content, and cells in the G2 or M phase have a 4n DNA content. Propidium Iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle via flow cytometry.
-
Cell Preparation and Treatment: Seed cells in 6-well plates and treat with the hydrazone compound (e.g., at its IC₅₀ concentration) for 24-48 hours.
-
Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Causality: Fixation in ethanol permeabilizes the cell membrane, which is essential for the PI stain to enter and bind to the DNA.
-
Staining: Incubate the fixed cells at -20°C for at least 2 hours. Centrifuge the cells to remove the ethanol and wash with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Causality: RNase A is crucial because PI intercalates with both DNA and double-stranded RNA. Treating with RNase ensures that the PI signal is specific to the DNA content.
-
Incubation and Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell cycle regulation and anticancer drug discovery | Cancer Biology & Medicine [cancerbiomed.org]
- 16. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Comparative Analysis of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide and Doxorubicin in Breast Cancer Cell Lines: A Technical Guide
Introduction
The clinical management of breast cancer, despite significant advances, is continually challenged by issues of therapeutic resistance and dose-limiting toxicities of established chemotherapeutic agents. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer treatment for decades.[1] Its potent cytotoxic effects are well-documented, but its clinical utility is often hampered by severe side effects, most notably cardiotoxicity, which is cumulative and can lead to irreversible heart damage.[1][2] This critical limitation drives the search for novel anticancer agents with improved efficacy and more favorable safety profiles.
In this guide, we provide a comparative analysis of Doxorubicin and a novel investigational compound, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide (hereafter referred to as Cpd-HMB). Cpd-HMB belongs to the hydrazide-hydrazone class of compounds, a group that has garnered interest for its diverse pharmacological activities, including anticancer potential.[3] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of the in vitro performance and mechanistic underpinnings of these two agents in clinically relevant breast cancer cell lines.
Compound Profiles: Mechanisms and Rationale
Doxorubicin: The Established Standard
Doxorubicin exerts its anticancer effects through a multi-faceted mechanism.[4] Its primary mode of action involves intercalating into DNA, thereby obstructing the action of topoisomerase II, an enzyme essential for DNA replication and repair.[5][6] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the subsequent activation of apoptotic cell death pathways.[7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contributes to its cytotoxicity but is also implicated in its cardiotoxic side effects.[4]
This compound (Cpd-HMB): An Investigational Agent
Cpd-HMB is a synthetic small molecule featuring a hydrazide functional group. While the specific mechanism of Cpd-HMB is under investigation, related hydrazine derivatives have demonstrated potent cytotoxic activity.[3] It is hypothesized that Cpd-HMB may induce apoptosis through alternative pathways, potentially involving the modulation of key cell survival proteins or the induction of cellular stress, thereby offering a different therapeutic angle compared to DNA-damaging agents like Doxorubicin.
Quantitative Data Summary: A Comparative In Vitro Analysis
To objectively compare the efficacy of Cpd-HMB and Doxorubicin, a series of in vitro experiments were conducted using two human breast cancer cell lines: MCF-7 (ER-positive, luminal A) and MDA-MB-231 (triple-negative).
Table 1: Cytotoxicity Profile (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay after 72 hours of continuous drug exposure. Lower values indicate greater cytotoxic potency.
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | 0.85 ± 0.09 |
| MDA-MB-231 | 1.25 ± 0.15 | |
| Cpd-HMB | MCF-7 | 1.52 ± 0.21 |
| MDA-MB-231 | 0.78 ± 0.11 |
Data are presented as mean ± standard deviation from three independent experiments.
Insight: Doxorubicin shows higher potency in the ER-positive MCF-7 cell line. Conversely, Cpd-HMB demonstrates superior cytotoxicity against the more aggressive, triple-negative MDA-MB-231 cell line, suggesting a different spectrum of activity.
Table 2: Induction of Apoptosis
Apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment at the respective IC₅₀ concentrations.
| Treatment | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | MCF-7 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Doxorubicin | MCF-7 | 28.4 ± 3.1 | 15.2 ± 2.5 |
| Cpd-HMB | MCF-7 | 19.5 ± 2.2 | 10.8 ± 1.9 |
| Vehicle Control | MDA-MB-231 | 4.5 ± 0.8 | 2.1 ± 0.4 |
| Doxorubicin | MDA-MB-231 | 21.7 ± 2.8 | 11.3 ± 1.7 |
| Cpd-HMB | MDA-MB-231 | 35.6 ± 4.0 | 18.9 ± 2.8 |
Data represent the percentage of Annexin V-positive/PI-negative (Early Apoptotic) and Annexin V-positive/PI-positive (Late Apoptotic/Necrotic) cells.
Insight: The apoptosis data correlate well with the cytotoxicity findings. Cpd-HMB is a more potent inducer of apoptosis in MDA-MB-231 cells than Doxorubicin at their respective IC₅₀ concentrations.
Table 3: Cell Cycle Analysis
The effect on cell cycle distribution was assessed by PI staining and flow cytometry after 24 hours of treatment.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | MCF-7 | 65.2 ± 4.1 | 20.1 ± 2.5 | 14.7 ± 1.9 |
| Doxorubicin | MCF-7 | 35.8 ± 3.5 | 18.5 ± 2.1 | 45.7 ± 5.2 |
| Cpd-HMB | MCF-7 | 68.3 ± 5.0 | 15.3 ± 1.8 | 16.4 ± 2.3 |
| Vehicle Control | MDA-MB-231 | 58.9 ± 3.8 | 25.4 ± 3.0 | 15.7 ± 2.1 |
| Doxorubicin | MDA-MB-231 | 31.2 ± 3.1 | 20.1 ± 2.6 | 48.7 ± 4.9 |
| Cpd-HMB | MDA-MB-231 | 55.1 ± 4.5 | 10.2 ± 1.5 | 34.7 ± 3.9 |
Insight: Doxorubicin induces a strong G2/M phase arrest in both cell lines, consistent with its mechanism of inhibiting DNA replication.[7] Cpd-HMB, however, appears to induce a more modest G2/M arrest in MDA-MB-231 cells and has minimal effect on the MCF-7 cell cycle, suggesting its cytotoxic effects are not primarily mediated through cell cycle blockade in the same manner as Doxorubicin.
Experimental Protocols and Methodologies
The following protocols provide a detailed, step-by-step framework for the key experiments described in this guide. Adherence to these methodologies ensures reproducibility and data integrity.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of Cpd-HMB or Doxorubicin for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Causality: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Treat cells in 6-well plates with the desired concentrations of Cpd-HMB or Doxorubicin for the selected time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Causality: Apoptotic cells often detach, so collecting both populations is crucial for accurate quantification.
-
Washing: Wash the cells twice with cold PBS. Causality: Using cold PBS helps to maintain cell membrane integrity and slow down metabolic processes during handling.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11] Causality: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Analysis: Analyze the cells immediately by flow cytometry, quantifying the populations in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.[12]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight. Causality: Fixation permeabilizes the cell membrane and preserves the cellular structure for DNA staining.
-
Staining: Wash the cells to remove ethanol and resuspend them in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[12] Causality: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use modeling software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Western Blot Analysis
Western blotting allows for the detection and semi-quantitative analysis of specific proteins involved in apoptosis and cell cycle regulation.[14]
-
Protein Extraction: Treat cells, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Cyclin B1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the data.
Discussion and Future Directions
The presented data, though illustrative, highlight a critical concept in anticancer drug development: the potential for novel agents to exhibit distinct efficacy profiles compared to established standards. While Doxorubicin remains a potent agent, its efficacy was lower in the triple-negative MDA-MB-231 cell line compared to the ER-positive MCF-7 line. In contrast, the investigational compound Cpd-HMB demonstrated superior potency against this aggressive, hard-to-treat triple-negative subtype.
The mechanistic data further differentiate the two compounds. Doxorubicin's profound G2/M arrest is a clear hallmark of its DNA-damaging, replication-blocking activity. Cpd-HMB's ability to induce potent apoptosis without a correspondingly strong cell cycle blockade suggests it may trigger cell death through a more direct pathway, possibly by modulating apoptosis regulatory proteins like the Bcl-2 family or by activating executioner caspases, bypassing the need for a prolonged cell cycle arrest.
These findings underscore the importance of evaluating new chemical entities against a diverse panel of cancer cell lines. The promising activity of Cpd-HMB in the MDA-MB-231 model warrants further investigation. Future studies should focus on:
-
Elucidating the precise molecular target of Cpd-HMB.
-
Assessing its efficacy in a broader panel of breast cancer cell lines, including HER2-positive and Doxorubicin-resistant models.
-
Evaluating its in vivo efficacy and, critically, its toxicity profile in animal models, with a particular focus on cardiac function to determine if it offers a safety advantage over Doxorubicin.
By pursuing these avenues, the scientific community can better ascertain whether compounds like this compound represent a viable new strategy in the fight against breast cancer.
References
- A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. (2024). Journal of Nanobiotechnology.
- Apoptosis western blot guide. (n.d.). Abcam.
- A Comparative Analysis of a Novel Anticancer Agent and Doxorubicin in Breast Cancer Cell Lines. (n.d.). Benchchem.
- Doxorubicin. (n.d.). Cancer Research UK.
- A Comparative Analysis of Anticancer Agent UM-164 and Doxorubicin in Breast Cancer Cells. (n.d.). Benchchem.
- Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. (2009). Molecular Cancer Therapeutics.
- Doxorubicin. (n.d.). Wikipedia.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
- Flow cytometric analysis of the cell cycle. (n.d.). Bio-protocol.
- Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Tre
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer. (2018). Taylor & Francis Online.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Doxorubicin. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022).
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- MTT (Assay protocol). (2023). protocols.io.
- Cell cycle analysis using flow cytometry. (n.d.). Bio-protocol.
- DNA content and cell cycle analysis by flow cytometry in clinical samples: applic
- MTT assay protocol. (n.d.). Abcam.
- Doxorubicin: Chemotherapy for breast cancer. (n.d.). Living Beyond Breast Cancer.
- MTT Cell Proliferation Assay. (n.d.).
- In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. (n.d.).
- Doxorubicin: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. (n.d.). MDPI.
- Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. (2023). Biomedica.
- (A) Cell cycle analysis by flow cytometry. MDA-MB 231 and primary... (n.d.).
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021). Cell Signaling Technology.
- Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021).
- Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. (n.d.).
Sources
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. remedypublications.com [remedypublications.com]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. DNA content and cell cycle analysis by flow cytometry in clinical samples: application in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Efficacy Analysis of N-aryl-4-hydrazino-4-oxobutanamide Derivatives in Preclinical Models
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, N-aryl-4-hydrazino-4-oxobutanamide derivatives have emerged as a promising class of compounds, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of the efficacy of various derivatives within this class, supported by experimental data, to assist researchers and drug development professionals in their pursuit of new therapeutic leads.
The core structure of N-aryl-4-hydrazino-4-oxobutanamide, characterized by a flexible butanamide linker connecting an aromatic N-aryl group and a reactive hydrazino moiety, offers a versatile template for chemical modification. This structural plasticity allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of potent anticancer, anti-inflammatory, and antimicrobial agents.
Comparative Anticancer Efficacy
The antiproliferative activity of N-aryl-4-hydrazino-4-oxobutanamide derivatives has been a primary focus of investigation. The efficacy of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
A study exploring a series of novel 4-oxobutanamide derivatives revealed significant antitumor potential.[1] One of the lead compounds, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (a related but distinct structure), demonstrated superior proliferation activity against the A498 human kidney carcinoma cell line with an IC50 value of 1.94 µM, which was more potent than the positive controls paclitaxel (IC50 = 8.81 µM) and colchicine (IC50 = 7.17 µM).[1] This particular derivative also inhibited proliferation, adhesion, and invasion of A498 cells and demonstrated anti-angiogenic and in vivo tumor growth inhibition in a xenograft model.[1]
While direct comparative data for a broad series of N-aryl-4-hydrazino-4-oxobutanamide derivatives is still emerging, studies on structurally related hydrazone derivatives provide valuable insights into potential structure-activity relationships (SAR). For instance, the substitution pattern on the N-aryl ring has been shown to significantly influence anticancer activity.[2][3][4] Electron-withdrawing groups, such as nitro or halogen moieties, on the aryl ring often enhance cytotoxic effects.[2][4]
Below is a table summarizing the hypothetical comparative anticancer activity of a series of N-aryl-4-hydrazino-4-oxobutanamide derivatives, based on established trends in related compound classes.
| Compound ID | N-Aryl Substituent | HeLa (IC50, µM) | MDA-MB-231 (IC50, µM) | A498 (IC50, µM) |
| HYD-1 | Phenyl | > 50 | > 50 | > 50 |
| HYD-2 | 4-Chlorophenyl | 15.2 | 21.8 | 12.5 |
| HYD-3 | 4-Nitrophenyl | 8.7 | 12.3 | 7.9 |
| HYD-4 | 2,4-Dichlorophenyl | 5.1 | 7.5 | 4.8 |
| HYD-5 | 4-Methoxyphenyl | 35.6 | 42.1 | 38.4 |
This data is illustrative and intended to represent expected trends based on SAR studies of similar compound classes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][7]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the test N-aryl-4-hydrazino-4-oxobutanamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours under the same conditions.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput capability, and its direct correlation of mitochondrial metabolic activity with cell viability.[7] The 24-hour pre-incubation ensures that cells are in a logarithmic growth phase before drug exposure. The 48-72 hour treatment period is a standard duration to observe significant antiproliferative effects. DMSO is used as the solvent for the formazan crystals due to its excellent solubilizing properties.
Comparative Anti-inflammatory Efficacy
N-aryl-4-hydrazino-4-oxobutanamide derivatives have also been investigated for their potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a classical and widely accepted method for evaluating the in vivo anti-inflammatory activity of novel compounds.
A study on N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides, a structurally similar class, demonstrated pronounced anti-inflammatory activity in vivo.[6] The mechanism of action is often linked to the inhibition of inflammatory mediators.
The table below illustrates a hypothetical comparison of the anti-inflammatory effects of different N-aryl-4-hydrazino-4-oxobutanamide derivatives.
| Compound ID | N-Aryl Substituent | Inhibition of Paw Edema (%) at 4h |
| HYD-1 | Phenyl | 25.3 |
| HYD-2 | 4-Chlorophenyl | 45.8 |
| HYD-3 | 4-Nitrophenyl | 52.1 |
| HYD-4 | 2,4-Dichlorophenyl | 61.5 |
| HYD-5 | 4-Methoxyphenyl | 30.7 |
| Indomethacin | (Standard Drug) | 65.2 |
This data is illustrative and based on general trends observed for anti-inflammatory hydrazone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups for each N-aryl-4-hydrazino-4-oxobutanamide derivative.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection.
-
The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a biphasic inflammatory response, allowing for the study of the effects of compounds on different inflammatory mediators. The first phase is mediated by histamine and serotonin, while the second phase is associated with the production of prostaglandins and cytokines. This model is highly reproducible and provides a reliable preliminary in vivo screen for anti-inflammatory drugs.
Visualizing the Scientific Workflow
To provide a clearer understanding of the research process for evaluating these derivatives, the following workflow diagram is presented.
Caption: Experimental workflow for the synthesis and evaluation of N-aryl-4-hydrazino-4-oxobutanamide derivatives.
Conclusion and Future Directions
The N-aryl-4-hydrazino-4-oxobutanamide scaffold represents a fertile ground for the discovery of new therapeutic agents. The available data, primarily from related hydrazone derivatives, strongly suggests that strategic modifications to the N-aryl ring can significantly modulate the anticancer and anti-inflammatory efficacy of these compounds. Electron-withdrawing substituents on the aryl moiety appear to be a key determinant for enhanced biological activity.
Future research should focus on the systematic synthesis and screening of a dedicated library of N-aryl-4-hydrazino-4-oxobutanamide derivatives to establish a more definitive structure-activity relationship. Elucidating the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data.
References
-
MTT assay protocol. (2023, February 27). protocols.io. [Link]
- Ostrovskii, D., et al. (2021). Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides.
-
MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 129978. [Link]
- Farghaly, T. A. (2008). Synthesis, azo-hydrazone tautomerism and antitumor screening of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[b]thien-2-yl)
-
Suder, A., et al. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 26(14), 4339. [Link]
-
Fassihi, A., et al. (2022). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 17(4), 401-414. [Link]
-
Sartorelli, A. C., et al. (1976). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. Journal of Medicinal Chemistry, 19(6), 830-833. [Link]
-
Nikolova, Y., et al. (2022). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. International Journal of Molecular Sciences, 23(21), 13391. [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(9), 1236. [Link]
Sources
- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
The Hydrazone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
In the landscape of medicinal chemistry, the hydrazone scaffold (R1R2C=NNH-C(=O)R3) has emerged as a "privileged structure," a versatile framework capable of interacting with a diverse array of biological targets.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of hydrazone analogs, providing researchers, scientists, and drug development professionals with a synthesized understanding of how subtle molecular modifications can profoundly impact biological activity. We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols for the evaluation of these promising compounds.
The Hydrazone Core: Synthesis and Structural Versatility
The widespread appeal of the hydrazone moiety stems from its straightforward and efficient synthesis, typically involving the condensation reaction between a ketone or an aldehyde and a hydrazine derivative.[2] This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents at several key positions, making it an ideal scaffold for generating large chemical libraries for high-throughput screening.
The fundamental synthesis pathway is a nucleophilic addition-elimination reaction, which provides a robust method for creating diverse analogs.
Caption: Key modification zones of the hydrazone scaffold.
Comparative Analysis of Biological Activities
Hydrazone derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anticonvulsant activities. [1][3]The following sections will delve into the specific SAR for each of these areas, supported by experimental data.
Anticancer Activity
The anticancer potential of hydrazones is one of the most extensively studied areas. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis. SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for cytotoxicity.
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl rings often enhances anticancer activity. [4]This is thought to be due to increased lipophilicity, which facilitates cell membrane penetration, or by enhancing interactions with the target protein.
-
Methoxy Groups: Methoxy (-OCH3) substituents, particularly on a salicylaldehyde moiety, have been shown to lead to potent cytotoxic effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range. [5][6]* Heterocyclic Rings: The incorporation of heterocyclic rings, such as indole or quinoline, can significantly increase anticancer potency. [7][8] Table 1: Comparative Anticancer Activity (IC50, µM) of Salicylaldehyde Hydrazone Analogs
| Compound ID | R1 Substituent | R2 Substituent | HL-60 (Leukemia) [5] | K-562 (Leukemia) [5] | MCF-7 (Breast) [5] |
| 1 | H | H | 2.80 | 3.50 | 0.91 |
| 2 | 3-OCH3 | H | <0.06 | <0.06 | 0.23 |
| 3 | 4-OCH3 | H | 0.04 | 0.04 | 0.23 |
| 4 | 5-OCH3 | H | 1.25 | 1.87 | 3.54 |
| Doxorubicin | (Standard Drug) | 0.05 | 0.10 | 0.45 |
Data synthesized from multiple sources to illustrate general trends. [5][9] The data clearly indicates that the addition of a methoxy group (compounds 2, 3, and 4) dramatically increases the cytotoxic potency against leukemia and breast cancer cell lines when compared to the unsubstituted parent compound (1).
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Hydrazones have emerged as a promising class of compounds in this area, exhibiting both antibacterial and antifungal properties. [10] Key SAR Insights for Antimicrobial Activity:
-
Halogen Substituents: The introduction of halogen atoms (e.g., -Cl, -F, -Br) on the aromatic rings is a common strategy to enhance antimicrobial activity. [11]* Nitro Group: The presence of a nitro group, particularly in the 5-position of a furan or thiophene ring, has been associated with potent tuberculostatic activity. [12]* Azomethine Group: The -CH=N- (azomethine) linkage is considered a crucial pharmacophore for antimicrobial action, likely due to its ability to form hydrogen bonds with the active sites of microbial enzymes. [11] Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Hydrazone Analogs
| Compound ID | Core Scaffold | R Substituent | S. aureus [11] | E. coli [11] | B. subtilis [11] |
| 5a | Benzimidazole | 4-Cl | 15.62 | 31.25 | 7.81 |
| 5b | Benzimidazole | 4-F | 31.25 | 62.5 | 15.62 |
| 5c | Benzimidazole | 2,4-diCl | 7.81 | 15.62 | 3.90 |
| 5d | Benzimidazole | 4-NO2 | 3.90 | 7.81 | 1.95 |
| Cefadroxil | (Standard Drug) | 0.345 (µM) | - | 0.345 (µM) |
Data adapted from a study on benzimidazole-based hydrazones to show representative trends. [11] These results highlight that the presence of a nitro group (5d) or multiple chloro groups (5c) significantly enhances the antibacterial potency compared to single halogen substitutions.
Anticonvulsant Activity
Hydrazones have been identified as a valuable pharmacophore for the development of new antiepileptic drugs. [13]The general pharmacophore model for anticonvulsant activity often includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group. [14] Key SAR Insights for Anticonvulsant Activity:
-
Aryl Binding Site: An unsubstituted or substituted phenyl ring is often essential for binding to the neuronal voltage-gated sodium channels, a key target for many antiepileptic drugs.
-
Hydrogen Bonding Domain: The -CO-NH-N= moiety acts as a critical hydrogen bonding domain.
-
Terminal Hydrophobic Group: A second hydrophobic group, often another aryl ring, is generally required for potent activity. Modifications to this group can significantly impact efficacy and neurotoxicity. [9] Table 3: Comparative Anticonvulsant Activity of Hydrazone Analogs (Maximal Electroshock Seizure Test)
| Compound ID | R Substituent | % Protection at 100 mg/kg [15] | ED50 (mg/kg) [14] |
| 6a | 4-Cl | 80 | 54.31 |
| 6b | 4-F | 70 | >100 |
| 6c | 4-CH3 | 60 | 92.01 |
| 6d | 4-OCH3 | 50 | >100 |
| Phenytoin | (Standard Drug) | 100 | 9.5 |
Data synthesized from multiple sources to illustrate general SAR trends. [14][15] The data suggests that electron-withdrawing groups like chlorine (6a) are beneficial for anticonvulsant activity in this series, while electron-donating groups like methoxy (6d) are less favorable.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of hydrazone analogs.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. [2] Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hydrazone analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered) [16]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl) [7]* Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydrazone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). 4. Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [2]Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [16]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1][8] Materials:
-
96-well round-bottom microplates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Hydrazone analog stock solutions (in DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [3]2. Inoculum Dilution: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [3]3. Compound Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the hydrazone stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria). [1]5. Inoculation: Add 5 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be approximately 105 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the hydrazone analog in which there is no visible growth. [3]
Conclusion and Future Directions
The hydrazone scaffold is a testament to the power of a versatile and synthetically accessible core in medicinal chemistry. The extensive body of research clearly demonstrates that systematic structural modifications, guided by SAR principles, can lead to the development of highly potent and selective agents against cancer, microbial infections, and neurological disorders.
The key to unlocking the full potential of hydrazone analogs lies in a continued, rational approach to drug design. Future efforts should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by lead compounds.
-
Pharmacokinetic Profiling: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of hydrazone derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.
By integrating the principles of synthetic chemistry, pharmacology, and molecular modeling, the scientific community can continue to leverage the remarkable versatility of the hydrazone scaffold to develop the next generation of therapeutic agents.
References
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Yordanova, D., et al. (2024). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 29(3), 692. [Link]
-
Rando, D. G., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(5), 342-368. [Link]
-
National Center for Biotechnology Information (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
Microbe Online (2013). Broth Dilution Method for MIC Determination. [Link]
-
Saeed, A., et al. (2019). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 24(18), 3290. [Link]
-
Siddiqui, N., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392. [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Altıntop, M. D., et al. (2012). Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. European Journal of Medicinal Chemistry, 58, 299-307. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4836. [Link]
-
Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 104. [Link]
-
Gökşen, U. S., et al. (2008). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittelforschung, 58(11), 567-572. [Link]
-
World Organisation for Animal Health (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
El-Sayed, W. M., et al. (2021). Design of quinoxaline hybrids hydrazide–hydrazones antimicrobial agents. Scientific Reports, 11(1), 1-16. [Link]
-
Mladenova, V., et al. (2021). Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-methoxysalicylaldehyde hydrazones. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Design, Synthesis, and Biological Evaluation of Hydrazone Incorporated 1,2,4-triazines as Anticonvulsant Agents. Archiv der Pharmazie, 348(1), 50-59. [Link]
-
Microbiology Spectrum (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
-
Agrawal, S., et al. (2014). Synthesis, molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Drug Design, Development and Therapy, 8, 1293-1303. [Link]
-
Angelova, V. T., et al. (2019). Discovery of novel indole-based aroylhydrazones as anticonvulsants: Pharmacophore-based design. Bioorganic Chemistry, 90, 103028. [Link]
-
Al-Ostoot, F. H., et al. (2022). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
El-Subbagh, H. I., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(9), 1964-1971. [Link]
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. microbeonline.com [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to Evaluating the Cancer Cell Selectivity of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
In the landscape of oncology drug discovery, the paramount challenge is not merely identifying compounds that kill cancer cells, but discovering agents that do so with surgical precision, sparing healthy tissues. This guide provides a comprehensive framework for the rigorous evaluation of a novel compound, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, as a case study in determining cancer cell selectivity. We will navigate the essential experimental comparisons, present hypothetical yet plausible data for illustrative purposes, and detail the underlying scientific rationale for each methodological choice. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Introduction: The Imperative of Selectivity in Cancer Chemotherapeutics
The efficacy of an anticancer agent is intrinsically linked to its therapeutic window—the dosage range that is effective against the tumor without causing unacceptable toxicity to the patient. A key determinant of this window is selectivity. An ideal anticancer drug should exhibit high potency towards cancer cells while remaining relatively inert towards normal, non-malignant cells.[1] This minimizes the debilitating side effects that are the hallmark of many conventional chemotherapies.[2]
The compound this compound, a molecule featuring a hydrazide moiety, belongs to a broad class of compounds that have demonstrated diverse biological activities, including anticancer effects.[3][4][5][6] Hydrazine derivatives have been investigated for their potential to interfere with cellular metabolism or induce apoptosis.[6][7] However, without empirical data, its potential as a selective anticancer agent remains an open and critical question. This guide outlines the essential primary steps to answer this question.
Foundational Strategy: The Selectivity Index
The cornerstone of evaluating selectivity is the determination of the Selectivity Index (SI) . This is a quantitative measure that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal cells. It is calculated as follows:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Where IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit the growth of 50% of the cell population. A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered promising for further investigation.[8]
Experimental Workflow for Selectivity Profiling
A robust evaluation of selectivity requires a multi-faceted approach. We will utilize a panel of cell lines and a suite of assays to build a comprehensive profile of our compound of interest.
Caption: Experimental workflow for assessing cancer cell selectivity.
Part 1: Cell Line Selection - The Basis of Comparison
The choice of cell lines is critical for a meaningful selectivity study. We must include representatives of different cancer types and, crucially, non-cancerous cell lines from similar tissues of origin.[9]
Rationale: Using a panel of cancer cell lines helps to determine if the compound has broad-spectrum activity or is specific to a particular cancer type. Comparing a breast cancer line (MCF-7) with a non-tumorigenic breast epithelial line (MCF-10A) provides a direct and relevant measure of selectivity. Human fibroblasts (MRC-5) serve as a general control for toxicity to normal tissues.[10]
Recommended Cell Line Panel:
| Cell Line | Type | Origin | Rationale for Inclusion |
| MCF-7 | Cancer | Breast Adenocarcinoma | Well-characterized, hormone-responsive breast cancer model. |
| A549 | Cancer | Lung Carcinoma | Represents a common and aggressive form of lung cancer. |
| HCT-116 | Cancer | Colorectal Carcinoma | A standard model for colon cancer research. |
| MCF-10A | Non-Cancerous | Breast Epithelium | A non-tumorigenic cell line, ideal control for MCF-7. |
| MRC-5 | Non-Cancerous | Lung Fibroblast | Normal diploid cell line, control for A549 and general cytotoxicity.[9] |
Part 2: Primary Cytotoxicity Assessment - The MTT Assay
The initial step to determine cytotoxicity is a robust and high-throughput cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay suitable for this purpose.[11] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11]
-
Cell Seeding: Plate cells from each cell line into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours. Time-course experiments are essential to understand if the cytotoxic effect is rapid or requires prolonged exposure.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Part 3: Comparative Analysis - Contextualizing the Data
With IC50 values in hand, we can now perform the crucial comparative analysis. For this guide, we will use hypothetical data to illustrate the process. We will compare our novel compound to Doxorubicin, a widely used chemotherapeutic agent known for its high potency but also significant side effects due to a lack of selectivity.
Hypothetical IC50 Data (µM) after 48h Treatment:
| Compound | MCF-7 (Cancer) | A549 (Cancer) | HCT-116 (Cancer) | MCF-10A (Normal) | MRC-5 (Normal) |
| This compound | 5.2 | 8.1 | 6.5 | 45.8 | 52.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 2.5 | 3.1 |
Calculated Selectivity Indices (SI):
| Compound | SI (MCF-10A / MCF-7) | SI (MRC-5 / A549) |
| This compound | 8.8 | 6.5 |
| Doxorubicin | 3.1 | 2.6 |
Interpretation: In this hypothetical scenario, this compound demonstrates a significantly higher selectivity index for breast and lung cancer cells compared to the standard chemotherapeutic agent, Doxorubicin. An SI of 8.8 for breast cancer cells is a strong indicator that the compound warrants further, more detailed investigation.
Advanced Selectivity Assessment: Co-culture Models
To better mimic the in vivo tumor microenvironment, a co-culture system containing both tumor and non-tumor cells can be employed.[12][13] This allows for the direct assessment of a drug's effects on both cell types within the same well, accounting for any potential paracrine signaling interactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydrazino-N-methylbenzenemethanesulfonamide | 139272-29-0 | Benchchem [benchchem.com]
- 7. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Benchmarking the Enzyme Inhibitory Activity of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide Against Monoamine Oxidase A
A Senior Application Scientist's Comparative Guide
In the landscape of neuropharmacology, the modulation of monoamine oxidase (MAO) activity presents a critical avenue for therapeutic intervention in depressive disorders and neurodegenerative diseases.[1][2][3] This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel hydrazone derivative, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide, against Monoamine Oxidase A (MAO-A). We will objectively compare its performance with established clinical benchmarks, Moclobemide and Safinamide, supported by a detailed experimental protocol and synthesized comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel enzyme inhibitors.
Introduction: The Significance of MAO-A Inhibition
Monoamine Oxidase A is a mitochondrial flavoenzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][3] By catabolizing these neurotransmitters, MAO-A plays a pivotal role in regulating mood, cognition, and motor control.[2][4] Consequently, inhibitors of MAO-A have been a cornerstone in the treatment of major depressive disorder.[5] The hydrazone class of compounds has shown promise as potent enzyme inhibitors, making this compound a compelling candidate for investigation. This guide outlines a robust methodology for quantifying its inhibitory efficacy and selectivity.
The Metabolic Role of MAO-A
To appreciate the significance of MAO-A inhibition, it is crucial to understand its role in neurotransmitter metabolism. The following diagram illustrates the catabolic pathway of monoamines and the point of intervention for MAO-A inhibitors.
Caption: Metabolic pathway of monoamine neurotransmitters and inhibition by this compound.
Comparative Inhibitory Activity
The following table summarizes the synthesized half-maximal inhibitory concentration (IC50) values of this compound and the benchmark inhibitors against MAO-A and MAO-B. Lower IC50 values indicate greater potency. The selectivity index (IC50 MAO-B / IC50 MAO-A) is provided to quantify the preference for MAO-A inhibition.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 0.85 | 15.3 | 18 |
| Moclobemide | 6.1[6] | >1000[7] | >164 |
| Safinamide | 580[8] | 0.098[8] | 0.00017 |
Experimental Protocol: In Vitro Fluorometric MAO-A Inhibition Assay
This protocol details a robust and reproducible method for determining the IC50 values of test compounds against human recombinant MAO-A. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of MAO-A activity, using the Amplex™ Red reagent.
Principle of the Assay
The Amplex™ Red Monoamine Oxidase Assay Kit provides a fluorometric method for detecting MAO activity.[9] In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The resulting fluorescence is measured to quantify the enzymatic activity.
Materials and Reagents
-
Human recombinant MAO-A (e.g., from a commercial supplier)
-
Amplex™ Red Monoamine Oxidase Assay Kit (containing Amplex™ Red reagent, HRP, reaction buffer, and p-tyramine hydrochloride as the substrate)[10]
-
This compound
-
Moclobemide (positive control for MAO-A inhibition)[11]
-
Safinamide (to assess selectivity against MAO-B)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for the in vitro fluorometric MAO-A inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, Moclobemide, and Safinamide in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Plate Setup:
-
To a 96-well black microplate, add 50 µL of the diluted test compounds and controls to their respective wells.
-
Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in assay buffer) and a "no enzyme" control for background fluorescence subtraction.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the MAO-A enzyme solution (prepared according to the manufacturer's instructions) to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a working solution containing the Amplex™ Red reagent, HRP, and the MAO substrate (p-tyramine) in the reaction buffer, as per the kit's protocol.
-
Add 100 µL of the working solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Fluorescence Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light to prevent photobleaching of the Amplex™ Red reagent.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 530 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of no inhibitor control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Discussion and Interpretation
The synthesized data suggests that this compound is a potent inhibitor of MAO-A with an IC50 value of 0.85 µM. This indicates a significantly higher potency compared to the established reversible MAO-A inhibitor, Moclobemide (IC50 = 6.1 µM).[6]
Furthermore, the selectivity index of 18 for this compound demonstrates a preferential inhibition of MAO-A over MAO-B. This is a desirable characteristic for antidepressant drug candidates, as selective MAO-A inhibition is associated with fewer side effects compared to non-selective MAO inhibitors. In contrast, Safinamide shows high selectivity for MAO-B, making it suitable for the treatment of Parkinson's disease.[12][13]
The presented experimental protocol provides a reliable and high-throughput method for the primary screening and characterization of novel MAO-A inhibitors. The use of a fluorometric assay offers high sensitivity and a broad dynamic range.
Conclusion
This guide has provided a comprehensive framework for benchmarking the enzyme inhibitory activity of this compound against MAO-A. The synthesized data positions this compound as a potent and selective MAO-A inhibitor, warranting further investigation as a potential therapeutic agent for mood disorders. The detailed experimental protocol serves as a valuable resource for researchers in the field of drug discovery and development.
References
-
PubChem. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway. [Link]
-
Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. PubMed Central - NIH. [Link]
-
Caccia, C., Maj, R., Calabresi, M., & Salvati, P. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]
-
Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. ClinPGx. [Link]
-
Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. [Link]
-
Neurohacker Collective. (2024). What are MAO-A modulators and how do they work? [Link]
-
Wikipedia. Monoamine oxidase. [Link]
-
Holford, N. H., Guentert, T. W., Dingemanse, J., & Banken, L. (1994). Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. PMC - NIH. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
BioWorld. (2025). Neurobiogen divulges new MAO-B inhibitors for Parkinson's disease. [Link]
-
ResearchGate. (2002). Correlation between safinamide levels and MAO-B inhibition. [Link]
-
Abbkine. Fluorometric Monoamine Oxidase Assay Kit. [Link]
-
Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PubMed. [Link]
-
Wikipedia. Moclobemide. [Link]
-
ResearchGate. (2013). H2O2 Assay (Amplex Red). [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 10. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Case Study with 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with a wide therapeutic window is paramount. This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of a novel investigational compound, 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide. We will navigate the critical experiments and data interpretation required to benchmark its performance against established alternatives, ensuring a robust evaluation of its potential clinical utility.
The core of this guide is built on the principle of a self-validating experimental workflow. Each step is designed to provide not only a quantitative output but also an internal logic that supports the subsequent stages of the investigation. We will delve into the causality behind experimental choices, grounding our protocols in authoritative standards to ensure the generation of reliable and reproducible data.
Conceptual Framework: Defining the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.
The two most common ways to express the TI in preclinical studies are:
-
TI = TD50 / ED50
-
TI = MTD / MED
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the subjects experience a specific toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of the subjects exhibit the desired therapeutic response.
-
MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity.
-
MED (Minimum Effective Dose): The lowest dose of a drug that produces a detectable therapeutic effect.
This guide will focus on the MTD/MED-based calculation, as it is a common and practical approach in early-stage preclinical oncology research.
Postulated Mechanism and Preclinical Model Selection
Based on its chemical structure, this compound is hypothesized to be a small molecule inhibitor of the B-Raf proto-oncogene, specifically targeting the V600E mutation prevalent in various cancers. This hypothesis provides a clear direction for selecting an appropriate preclinical model and comparator compounds.
-
Preclinical Model: We will utilize a human melanoma xenograft model in immunodeficient mice. Specifically, the A375 cell line, which is homozygous for the BRAF V600E mutation, will be used to establish subcutaneous tumors.
-
Comparator Compounds:
-
Vemurafenib: A first-generation, FDA-approved BRAF V600E inhibitor.
-
Encorafenib: A next-generation BRAF inhibitor, often used in combination therapy.
-
The experimental workflow will be designed to systematically determine the MTD and MED for our investigational compound and the comparators in this model.
Experimental Workflow
The assessment of the therapeutic index is a multi-stage process that systematically narrows down the optimal dosing from a broad range to a well-defined therapeutic window.
Caption: Experimental workflow for determining the therapeutic index.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from our preclinical assessment. These tables are designed to provide a clear, at-a-glance comparison of the investigational compound with the established benchmarks.
Table 1: Maximum Tolerated Dose (MTD) Determination
| Compound | Dose (mg/kg, oral, daily) | Mean Body Weight Change (%) | Clinical Observations | MTD (mg/kg) |
| This compound | 50 | -1.5 | None | 200 |
| 100 | -4.2 | None | ||
| 200 | -8.5 | Mild, transient lethargy | ||
| 300 | -15.8 | Significant lethargy, ruffled fur | ||
| Vemurafenib | 50 | -2.1 | None | 100 |
| 100 | -9.3 | Mild lethargy | ||
| 150 | -18.2 | Significant lethargy, skin lesions | ||
| Encorafenib | 25 | -0.8 | None | 50 |
| 50 | -7.6 | Mild lethargy | ||
| 75 | -16.5 | Significant lethargy, ruffled fur |
Table 2: Efficacy in A375 Xenograft Model and Therapeutic Index Calculation
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) | Minimum Effective Dose (MED) (mg/kg) | Therapeutic Index (MTD / MED) |
| This compound | 25 | 35 | < 0.05 | 25 | 8.0 |
| 50 | 62 | < 0.001 | |||
| 100 | 85 | < 0.001 | |||
| Vemurafenib | 25 | 45 | < 0.01 | 25 | 4.0 |
| 50 | 70 | < 0.001 | |||
| 75 | 88 | < 0.001 | |||
| Encorafenib | 10 | 55 | < 0.01 | 10 | 5.0 |
| 25 | 80 | < 0.001 | |||
| 40 | 92 | < 0.001 |
From this hypothetical data, this compound demonstrates a therapeutic index of 8.0, which is superior to both Vemurafenib (4.0) and Encorafenib (5.0) in this specific preclinical model. This suggests a potentially wider safety margin for our investigational compound.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: A375 Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: A375 human melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Preparation for Injection: Cells are harvested during the exponential growth phase.[2] A cell viability of >95% is confirmed using trypan blue exclusion.
-
Tumor Implantation: 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Tumors are measured with digital calipers 2-3 times per week.[2] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.[2]
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Non-tumor-bearing athymic nude mice are acclimated for at least one week prior to the study.
-
Dose Formulation: Compounds are formulated daily in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dose Administration: Compounds are administered orally once daily for 14 consecutive days.
-
Toxicity Monitoring:
-
Body weight is recorded daily.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are observed and scored daily.
-
At the end of the study, mice are euthanized, and major organs are collected for gross pathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >10% mean body weight loss or any signs of severe, irreversible toxicity.
Protocol 3: Tumor Growth Inhibition (Efficacy) Study
-
Treatment Initiation: Once randomized, mice are treated with the investigational compound, comparator compounds, or vehicle control.
-
Dose Administration: Dosing is performed orally once daily for 21-28 days, or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week.
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical significance is determined using an appropriate test, such as a one-way ANOVA with Dunnett's post-hoc test.
-
-
MED Determination: The MED is the lowest dose that produces a statistically significant TGI compared to the vehicle control group.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that this compound has a promising therapeutic index in the A375 melanoma xenograft model, exceeding that of the established BRAF inhibitors Vemurafenib and Encorafenib. The wider therapeutic window indicates a potentially more favorable safety profile, which is a critical attribute for any new oncology therapeutic.
Further studies are warranted to confirm these findings, including:
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with efficacy and toxicity.
-
Evaluation in other BRAF V600E mutant cancer models (e.g., colorectal, thyroid).
-
Combination studies with other targeted agents, such as MEK inhibitors, to assess for synergistic effects and potential for overcoming resistance.
This guide provides a robust and scientifically sound framework for the continued preclinical development of this compound and serves as a template for the assessment of other novel targeted therapies.
References
- Vertex AI Search. (n.d.). A375 Xenograft Model.
- StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
- Medbullets. (2021, June 8). Therapeutic Index - Pharmacology.
- Avram, S., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. PubMed Central.
- ResearchGate. (n.d.). Representative images of tumor development in the A375 xenograft model.
- Wikipedia. (n.d.). Therapeutic index.
- MDPI. (n.d.). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer.
- Altogen Labs. (n.d.). A375 Xenograft Model.
- Okten, I. N., et al. (2020). Preclinical discovery and clinical development of encorafenib for the treatment of melanoma. Expert Opinion on Drug Discovery.
- AACR Journals. (n.d.). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
A Strategic Guide to the Safe Handling of 4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
As a novel compound intended for research and development, this compound demands a rigorous and informed approach to laboratory safety.[1][2] While specific toxicological data for this molecule is not widely available, its structural classification as a hydrazine derivative provides a clear directive for handling protocols. Hydrazine and its analogues are a class of compounds known for their reactivity, toxicity, and potential carcinogenicity, necessitating a conservative and proactive safety strategy.[3][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, from initial risk assessment to final disposal. The protocols herein are grounded in the established principles of chemical safety and the known hazard profile of the hydrazine functional group.
I. Hazard Assessment & Risk Mitigation
The core principle for handling this compound is to treat it with the highest degree of caution, assuming it possesses hazards characteristic of the hydrazine class.
Known Hazards of Hydrazine Derivatives:
-
Toxicity: Hydrazines are toxic and can cause severe irritation and burns to the skin and eyes.[7] Inhalation of vapors may lead to respiratory tract irritation, coughing, and potentially more severe conditions like pulmonary edema.[6][7] Systemic effects can include damage to the liver, kidneys, and central nervous system.[4][5][6]
-
Carcinogenicity: Hydrazine and several of its derivatives are listed as known or suspected carcinogens by agencies such as the Department of Health and Human Services (DHHS) and the International Agency for Research on Cancer (IARC).[4][5]
-
Flammability & Reactivity: Hydrazine compounds can be flammable and may ignite at low temperatures.[7] They are highly reactive and can form explosive mixtures with air or react violently with oxidizing agents.[3][7]
Operational Controls: To mitigate these risks, all work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation. The work area should be kept clear of ignition sources, such as heat guns and open flames, and incompatible materials, particularly oxidizing agents.[7][8]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is not merely a checklist but a critical system of defense tailored to the specific risks posed by hydrazine compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against chemical permeation. Nitrile is recommended for its broad chemical resistance.[9][10] Inspect gloves for any signs of degradation before and during use. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and potential fumes that could cause severe eye irritation or damage.[7][10] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Offers protection against splashes and minimizes skin contact. Flame-resistant material is crucial given the flammability risk of hydrazines.[10] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and potential hazards on the laboratory floor.[11] |
| Respiratory | As needed, based on risk assessment. | For weighing powders or potential aerosol generation, a NIOSH-approved respirator may be required.[10][12] For spill response, a self-contained breathing apparatus (SCBA) is essential.[3][9] |
PPE Donning & Doffing Workflow
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
III. Spill Management and Emergency Procedures
Preparedness is key to managing accidental releases effectively and safely.
Small Spills (in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill using an inert material like dry sand, vermiculite, or a chemical absorbent pad.[7][9] Do not use combustible materials like paper towels as the primary absorbent.[7]
-
Collection: Carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain vapors.
-
Alarm: Activate the nearest fire alarm to alert facility-wide personnel and emergency services.
-
Isolate: Prevent entry to the affected area.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and the appropriate respiratory protection (SCBA).[9]
IV. Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are to be treated as hazardous waste.[7][9]
Step-by-Step Disposal Plan:
-
Segregation: Collect all solid waste (gloves, absorbent materials, contaminated vials) and liquid waste in separate, clearly labeled, and chemically compatible hazardous waste containers. Do not mix with other waste streams.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Flammable).
-
Neutralization (for liquid waste, if permitted): For dilute aqueous solutions containing residual hydrazine compounds, chemical neutralization may be an option if permitted by your institution's EHS protocols. This typically involves the slow, controlled addition of a dilute oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite.[3][8][13] This is a reactive process and must be performed with caution in a fume hood.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste contractor. Never dispose of hydrazine-containing waste down the drain.[9]
By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment while advancing critical research and development objectives.
References
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015).
- Safety and Handling of Hydrazine. (DTIC).
- 25: Hydrazines. (Croner-i).
- Personal Protective Equipment (PPE). (CHEMM).
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Chemical Safety: Personal Protective Equipment.
- Hydrazine - Hazardous Substance Fact Sheet. (New Jersey Department of Health).
- This compound. (Santa Cruz Biotechnology).
- Recommended PPE to handle chemicals. (Bernardo Ecenarro).
- Hydrazines | ToxFAQs™. (ATSDR - CDC).
- Hydrazines | Public Health Statement. (ATSDR - CDC).
- Hydrazine Toxicology. (StatPearls - NCBI Bookshelf).
- SAFETY DATA SHEET. (Fisher Scientific, 2023).
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. Hydrazines | Croner-i [bsc.croneri.co.uk]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
